5,6-Dichloro-1,2-dimethylbenzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5,6-dichloro-1,2-dimethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2/c1-5-12-8-3-6(10)7(11)4-9(8)13(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLJHHGSEAITOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2N1C)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357037 | |
| Record name | 5,6-dichloro-1,2-dimethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2818-64-6 | |
| Record name | 5,6-dichloro-1,2-dimethylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10357037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5,6-Dichloro-1,2-dimethylbenzimidazole: Structural Dynamics, Synthesis, and Applications in Cyanine Dye Development
Executive Summary
In the realm of fluorescent probe development and molecular diagnostics, the rational design of fluorophores relies heavily on the precise selection of heterocyclic precursors. 5,6-Dichloro-1,2-dimethylbenzimidazole (CAS: 2818-64-6) serves as a critical, highly specialized intermediate in the synthesis of polymethine and cyanine dyes[1]. As application scientists, we utilize this compound not merely as a structural building block, but as an electronic and steric modulator. The integration of this specific benzimidazole derivative is fundamental to the synthesis of advanced mitochondrial membrane potential (ΔΨm) probes, such as the widely utilized JC-1 dye, where lipophilicity and electron delocalization dictate the probe's biological efficacy[2].
This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and downstream applications of 5,6-dichloro-1,2-dimethylbenzimidazole, establishing a self-validating framework for researchers and drug development professionals.
Physicochemical Profiling and Structural Dynamics
The utility of 5,6-dichloro-1,2-dimethylbenzimidazole stems directly from its molecular architecture. The planar benzimidazole core provides a rigid aromatic system ideal for the extended
-
Electronic Modulation (-I Effect): The two chlorine atoms at the 5 and 6 positions exert a strong inductive electron-withdrawing (-I) effect. This stabilizes the negative charge in synthetic intermediates and lowers the pKa of the imidazole nitrogen, enhancing the stability of the resulting quaternary ammonium salts during dye synthesis.
-
Lipophilicity (LogP): The dichloro substitution significantly increases the molecule's lipophilicity (XLogP
3.1). High lipophilicity is an absolute prerequisite for mitochondrial probes, as they must partition across the highly hydrophobic inner mitochondrial membrane[1][2]. -
Steric Handles: The 1,2-dimethyl groups provide necessary alkylation sites. The N-methyl group prevents unwanted tautomerization, locking the molecule into a single reactive conformation, while the C2-methyl group serves as the acidic carbon center for subsequent Knoevenagel-type condensations during polymethine chain extension.
Quantitative Data Summary
| Property | Value / Description |
| Chemical Name | 5,6-Dichloro-1,2-dimethylbenzimidazole |
| Molecular Formula | C9H8Cl2N2 |
| Molecular Weight | 215.08 g/mol |
| Monoisotopic Mass | 214.00645 Da |
| CAS Number | 2818-64-6 |
| XLogP (Predicted) | ~3.1 |
| SMILES | CC1=NC2=CC(=C(C=C2N1C)Cl)Cl |
| Toxicity Classification | Acutely Toxic / Particularly Hazardous Substance (PHS) |
Table 1: Key physicochemical and structural parameters of 5,6-Dichloro-1,2-dimethylbenzimidazole[1][3][4].
Mechanistic Role in Fluorescent Probe Synthesis
The synthesis of unsymmetrical and symmetrical cyanine dyes requires a nucleophilic heterocyclic base. 5,6-Dichloro-1,2-dimethylbenzimidazole acts as this foundational moiety. In the synthesis of dyes like JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide), the precursor is first quaternized to form a benzimidazolium salt. The acidic protons on the C2-methyl group are then deprotonated by a mild base (e.g., N,N-diisopropylethylamine) to form an enamine-like nucleophile, which subsequently attacks an electrophilic methine source (such as triethyl orthoformate or a substituted coupling agent)[2][5].
Synthesis workflow of 5,6-Dichloro-1,2-dimethylbenzimidazole from phenylenediamine.
Standard Operating Procedure (SOP): Synthesis and Validation
To ensure reproducibility and scientific integrity, the following protocol details the synthesis of 5,6-dichloro-1,2-dimethylbenzimidazole, incorporating a self-validating analytical framework to confirm intermediate and final product fidelity[2].
Step 1: Cyclocondensation to 5,6-Dichloro-2-methylbenzimidazole
Causality: We utilize triethyl orthoacetate rather than acetic acid to drive the formation of the benzimidazole ring. The use of a catalytic amount of p-toluenesulfonic acid (p-TsOH) protonates the orthoester, making it highly electrophilic and susceptible to rapid nucleophilic attack by the diamine.
-
Suspend 4,5-dichloro-1,2-phenylenediamine (25 g, 0.14 mol) and a catalytic amount of p-TsOH in 200 mL of anhydrous toluene in a 500 mL three-necked flask equipped with a reflux condenser.
-
Heat the mixture to reflux.
-
Dropwise, add triethyl orthoacetate (23 g, 0.14 mol) over 2 hours.
-
Replace the reflux condenser with a distillation head to remove the ethanol byproduct (driving the equilibrium forward via Le Chatelier's principle). Collect approximately 50 mL of the solvent mixture.
-
Allow the reaction to cool and stand at room temperature overnight. Collect the resulting solid via suction filtration and dry under vacuum.
Step 2: N-Alkylation to 5,6-Dichloro-1,2-dimethylbenzimidazole
Causality: N,N-Dimethylformamide (DMF) is selected as the solvent because it is a polar aprotic medium. It effectively solvates the transition state and the leaving iodide ion without hydrogen-bonding to the nucleophilic benzimidazole nitrogen, thereby accelerating the
-
Dissolve 5,6-dichloro-2-methylbenzimidazole (1.0 g, 5.0 mmol) in 10 mL of anhydrous DMF.
-
Add methyl iodide (0.7 g, 5.0 mmol) to the stirred solution.
-
Heat the mixture to 80°C and stir for 5 hours.
-
Cool to room temperature and precipitate the product by adding diethyl ether. Filter and resuspend in water to remove residual DMF and unreacted salts, then dry under vacuum.
Step 3: Self-Validating Analytical Confirmation
Do not proceed to dye synthesis without confirming the structural identity of the intermediate.
-
Thin-Layer Chromatography (TLC): Run a TLC (9:1 DCM:MeOH). The tertiary amine product will exhibit a higher
value than the secondary amine precursor due to the loss of the hydrogen-bond donor. -
Mass Spectrometry (ESI-MS): This is the definitive validation step. The product must show an
peak at m/z 215. Crucially, because the molecule contains two chlorine atoms, the mass spectrum must display a characteristic isotopic cluster at m/z 215, 217, and 219 in a strict 9:6:1 intensity ratio . Deviation from this ratio indicates incomplete reaction or contamination. -
H-NMR (DMSO-
): Confirm the presence of two distinct singlet peaks in the aliphatic region (N-CH3 and C-CH3) and two singlets in the aromatic region (representing the isolated protons at the 4 and 7 positions).
Application in Mitochondrial Membrane Potential ( ) Analysis
Derivatives synthesized from 5,6-dichloro-1,2-dimethylbenzimidazole are paramount in cellular assays. The most notable application is the formation of J-aggregates. When the lipophilic, positively charged cyanine dye enters a healthy, hyperpolarized mitochondrion, its local concentration increases dramatically.
The planar nature of the dichloro-benzimidazole core facilitates strong
Mechanism of mitochondrial membrane potential (ΔΨm) sensing via J-aggregate formation.
Safety, Toxicity, and Handling Protocols
Due to its biological activity and structural features, 5,6-dichloro-1,2-dimethylbenzimidazole is classified as an acutely toxic compound and is designated as a Particularly Hazardous Substance (PHS) by institutional Environmental Health & Safety (EHS) guidelines[4].
-
Engineering Controls: All synthetic steps, especially those involving the volatile and highly toxic methyl iodide, must be performed inside a certified chemical fume hood.
-
PPE: Double-layer nitrile gloves, a fully buttoned lab coat, and splash-proof safety goggles are mandatory.
-
Waste Disposal: Halogenated organic waste must be segregated. Aqueous washes containing DMF and unreacted organic materials must be treated as hazardous chemical waste and never discharged into standard effluent systems.
References
- PubChemLite: 5,6-dichloro-1,2-dimethylbenzimidazole. uni.lu.
- 5,6-DICHLORO-1,2-DIMETHYLBENZIMIDAZOLE AldrichCPR. Sigma-Aldrich.
- US6291203B1 - Cyanine dyes that stain cells and mitochondria. Google Patents.
- Chemicals requiring SOPs - Environmental Health & Safety. University of California, Merced.
Sources
- 1. PubChemLite - 5,6-dichloro-1,2-dimethylbenzimidazole (C9H8Cl2N2) [pubchemlite.lcsb.uni.lu]
- 2. US6291203B1 - Cyanine dyes that stain cells and mitochondria - Google Patents [patents.google.com]
- 3. 5,6-DICHLORO-1,2-DIMETHYLBENZIMIDAZOLE - [sigmaaldrich.com]
- 4. ehs.ucmerced.edu [ehs.ucmerced.edu]
- 5. US6291203B1 - Cyanine dyes that stain cells and mitochondria - Google Patents [patents.google.com]
Biological Activity of 5,6-Dichloro Benzimidazole Derivatives: A Technical Guide
Executive Summary
The 5,6-dichloro benzimidazole scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to interact with diverse biological targets ranging from host kinases to viral terminases. Unlike the generic benzimidazole core, the specific addition of chlorine atoms at the 5 and 6 positions significantly alters the physicochemical profile—enhancing lipophilicity (LogP), modulating the acidity of the N1-proton (pKa), and blocking metabolic oxidation at the most reactive sites of the benzene ring.
This guide dissects the two primary pharmacological classes of these derivatives:
-
The DRB Class (Nucleoside Analogs): Potent inhibitors of transcriptional elongation via CDK9/P-TEFb.
-
The BDCRB Class (2-Substituted Nucleosides): Highly specific antivirals targeting the HCMV terminase complex.
Part 1: The Pharmacophore & SAR Analysis
The biological potency of 5,6-dichloro benzimidazoles is not accidental; it stems from specific electronic and steric modifications to the heterocyclic core.
Structural Causality
-
5,6-Dichloro Substitution: These electron-withdrawing groups reduce the electron density of the benzene ring.[1] This lowers the pKa of the imidazole NH (making it a better hydrogen bond donor) and increases the lipophilicity, facilitating membrane permeability and hydrophobic pocket occupancy in targets like the ATP-binding site of kinases.
-
N1-Glycosylation: The attachment of a ribofuranosyl moiety mimics adenosine, allowing these molecules to compete for ATP-binding sites in kinases (CDK9, CK2) or viral enzymes.[1]
-
C2-Substitution: This is the "selectivity switch."[1]
Visualization: Structure-Activity Relationship (SAR)
Caption: SAR map illustrating how specific substitutions on the 5,6-dichloro scaffold dictate biological function.[1]
Part 2: The DRB Class – Transcriptional Elongation Inhibition[2]
Target: CDK9 (Cyclin-Dependent Kinase 9), a component of the Positive Transcription Elongation Factor b (P-TEFb) complex.[1][2][3]
Mechanism of Action
5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) is the archetype of this class.[1][4][3][5][6] It acts as a competitive inhibitor of ATP binding to CDK9.
-
Normal State: RNA Polymerase II (RNAP II) initiates transcription but pauses shortly downstream of the promoter due to Negative Elongation Factors (NELF and DSIF).[3]
-
Activation: P-TEFb (CDK9/Cyclin T1) phosphorylates the C-Terminal Domain (CTD) of RNAP II (specifically Ser2), as well as NELF and DSIF.[1][2] This releases the "brake," converting DSIF into a positive elongation factor and dissociating NELF.
-
Inhibition: DRB prevents this phosphorylation event.[7] Consequently, RNAP II remains paused, and productive elongation of mRNA transcripts (including HIV viral genomes and oncogenes like MYC) is aborted.[8]
Visualization: CDK9 Inhibition Pathway
Caption: DRB competitively inhibits CDK9, preventing the transition of RNAP II from pausing to elongation.
Part 3: The BDCRB Class – Antiviral Terminase Inhibition
Target: Human Cytomegalovirus (HCMV) UL89 Terminase subunit.[9][10]
Mechanism of Action
While DRB inhibits host kinases, adding a halogen (Br or Cl) at the C2 position (yielding BDCRB or TCRB) shifts the specificity entirely to the virus.
-
The Problem: HCMV replicates its DNA as a massive, continuous concatemer (head-to-tail genomes).[1]
-
The Process: The viral "terminase" complex (UL89/UL56) must cleave this concatemer into unit-length genomes and package them into the capsid.[9][10]
-
The Inhibition: BDCRB interacts with the UL89 subunit.[9][11] It does not stop DNA synthesis (unlike Ganciclovir).[1] Instead, it freezes the terminase complex, preventing DNA cleavage. The result is the accumulation of useless viral DNA concatemers and empty capsids.
Clinical Relevance: This mechanism avoids cross-resistance with DNA polymerase inhibitors (like Ganciclovir or Foscarnet).
Part 4: Experimental Protocols
Protocol 1: Synthesis of 5,6-Dichlorobenzimidazole (Heterocycle)
This protocol describes the formation of the core heterocycle via Phillips condensation, the precursor for non-riboside derivatives.
Reagents:
-
4,5-Dichloro-1,2-phenylenediamine (1.0 eq)[1]
-
Formic acid (for C2-H) or Trifluoroacetic acid (for C2-CF3)[1]
-
4N HCl[1]
Workflow:
-
Dissolution: Dissolve 4,5-dichloro-1,2-phenylenediamine in 4N HCl (10 mL/mmol).
-
Condensation: Add the appropriate carboxylic acid (e.g., Formic acid for the unsubstituted C2).
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 12–24 hours. Monitor via TLC (System: EtOAc/Hexane).[1]
-
Neutralization: Cool to 0°C in an ice bath. Slowly add concentrated Ammonium Hydroxide (
) until pH ~9. Critical: Exothermic reaction; add slowly to prevent tar formation. -
Precipitation: The product will precipitate as a solid. Filter via vacuum filtration.
-
Purification: Recrystallize from aqueous ethanol to yield pure 5,6-dichlorobenzimidazole.
Protocol 2: CDK9/Cyclin T1 Kinase Assay (ADP-Glo)
Validates the activity of DRB-class derivatives.[1]
Principle: Measures the conversion of ATP to ADP by the kinase. Reagents:
-
Recombinant CDK9/Cyclin T1 complex.
-
Substrate: PDK1 peptide or RNA Pol II CTD peptide.
-
ADP-Glo™ Reagent (Promega).[1]
Steps:
-
Preparation: Dilute CDK9/CycT1 enzyme to 2 ng/µL in Kinase Buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Inhibitor Addition: Add 5,6-dichloro derivative (dissolved in DMSO) to the well. Include DMSO-only controls.
-
Reaction Start: Add ATP (at
concentration, typically 10-50 µM) and peptide substrate.[1] -
Incubation: Incubate at room temperature for 45 minutes.
-
Termination: Add ADP-Glo Reagent to stop the reaction and deplete remaining ATP. Incubate 40 mins.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1] Read Luminescence.
-
Analysis: Plot RLU vs. Log[Inhibitor]. Calculate
.
Part 5: Data Summary Table
| Derivative | C2-Substituent | N1-Substituent | Primary Target | Biological Outcome | |
| DRB | H | Ribose | CDK9 / CK2 | Transcription Arrest / Apoptosis | 3 - 6 µM (CDK9) |
| BDCRB | Br | Ribose | HCMV UL89 | Viral Packaging Blockade | 0.5 - 1.0 µM (HCMV) |
| TCRB | Cl | Ribose | HCMV UL89 | Viral Packaging Blockade | ~2.9 µM (HCMV) |
| Generic | Alkyl/Aryl | H / Alkyl | Ion Channels / Bacteria | Variable | Variable |
References
-
Yamaguchi, Y., et al. (1999).[1] "NELF, a Multisubunit Complex Containing RD, Cooperates with DSIF to Repress RNA Polymerase II Elongation."[8] Cell, 97(1), 41–51.[1] Link
-
Biron, K. K., et al. (2002). "Inhibition of Human Cytomegalovirus DNA Maturation by a Benzimidazole Ribonucleoside Is Mediated through the UL89 Gene Product."[11] Antimicrobial Agents and Chemotherapy, 46(8), 2365–2372. Link[1]
-
Townsend, L. B., et al. (1995).[1] "Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles." Journal of Medicinal Chemistry, 38(20), 4098–4105. Link
-
Zandomeni, R., et al. (1982).[1][7] "Mechanism of Action of Dichloro-Beta-D-Ribofuranosylbenzimidazole: Effect on in Vitro Transcription." Proceedings of the National Academy of Sciences, 79(10), 3167–3170.[7][12] Link[1]
-
Underwood, M. R., et al. (1998). "Resistance of Human Cytomegalovirus to Benzimidazole Ribonucleosides Maps to Two Open Reading Frames: UL89 and UL56." Journal of Virology, 72(1), 717–725.[11] Link[1]
Sources
- 1. 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole - Wikipedia [en.wikipedia.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole. II. A resistant human cell mutant with an altered transcriptional machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effect of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on a protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5,6-Dichlorobenzimidazole 1-b- D -ribofuranoside 53-85-0 [sigmaaldrich.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Human Cytomegalovirus Resistance to Deoxyribosylindole Nucleosides Maps to a Transversion Mutation in the Terminase Subunit-Encoding Gene UL89 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resistance of Human Cytomegalovirus to Benzimidazole Ribonucleosides Maps to Two Open Reading Frames: UL89 and UL56 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (PDF) Mechanism of Action of Dichloro-Be [research.amanote.com]
The Pharmacological Potential of Dichloro-Substituted Benzimidazoles: From Viral Kinase Inhibition to Transcriptional Arrest
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Application Whitepaper
Chemical Rationale: The 5,6-Dichloro Pharmacophore
The benzimidazole ring is a privileged scaffold in medicinal chemistry, mimicking the structure of purine nucleosides. However, the specific substitution of chlorine atoms at the 5 and 6 positions of the benzimidazole core fundamentally alters its pharmacological trajectory.
From a structural biology perspective, the 5,6-dichloro substitution achieves three critical objectives:
-
Enhanced Lipophilicity: The halogens increase the partition coefficient (LogP), significantly improving cellular permeability and oral bioavailability compared to unsubstituted analogs[1].
-
Steric and Electronic Stabilization: Chlorine atoms are electron-withdrawing, which lowers the pKa of the benzimidazole NH group, altering its hydrogen-bonding dynamics. Furthermore, the steric bulk of the dichloro moiety perfectly complements the hydrophobic allosteric back-pockets of specific viral and human kinases (such as VEGFR-2 and pUL97)[2],[3].
-
Halogen Bonding: The halogens can participate in highly directional halogen bonds with backbone carbonyls in target protein binding sites, increasing target residence time and binding affinity.
This whitepaper explores the translational journey of this pharmacophore, detailing its applications in virology, oncology, and endocrinology, alongside robust methodologies for validating its target engagement.
Antiviral Therapeutics: The Maribavir Paradigm
The most significant clinical triumph of the 5,6-dichlorobenzimidazole class is Maribavir (5,6-dichloro-2-(isopropylamino)-1-β-L-ribofuranosyl-1H-benzimidazole), which received FDA approval in November 2021 for the treatment of refractory post-transplant cytomegalovirus (CMV) infections[4],[3].
Early iterations of this class, such as BDCRB (2-bromo-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole), targeted the viral terminase complex but were halted due to unfavorable in vivo metabolism[5],[6]. Maribavir overcame these metabolic liabilities through structural refinement (an L-riboside configuration and an isopropylamino group) and acts via a completely orthogonal mechanism: the competitive inhibition of the CMV pUL97 protein kinase[6],[3].
Mechanism of Action
Unlike classical anti-CMV agents (e.g., ganciclovir, foscarnet) that inhibit the viral DNA polymerase (UL54), Maribavir acts upstream. By competitively binding to the ATP-binding pocket of pUL97, it prevents the phosphorylation of critical viral substrates (such as pUL44) and host proteins (like Lamin A/C). This dual blockade halts both viral DNA encapsidation and the nuclear egress of viral capsids[7],[8].
Fig 1: Maribavir mechanism of action via pUL97 kinase inhibition.
Protocol: Self-Validating Plaque Reduction Assay for pUL97 Inhibition
To evaluate the efficacy of novel 5,6-dichlorobenzimidazole derivatives against CMV, a highly controlled plaque reduction assay is required.
Experimental Workflow:
-
Cell Seeding: Seed Human Foreskin Fibroblasts (HFFs) in 24-well plates at
cells/well. Incubate at 37°C until 90% confluent. -
Viral Adsorption: Infect cells with human CMV (e.g., AD169 strain) at a Multiplicity of Infection (MOI) of 0.01. Incubate for 2 hours, gently rocking every 30 minutes.
-
Compound Overlay: Aspirate the viral inoculum. Overlay the cells with a 1:1 mixture of 2X DMEM and 1.2% methylcellulose containing serial dilutions of the benzimidazole compound (0.01 µM to 10 µM).
-
Incubation & Staining: Incubate for 10–14 days. Fix cells with 10% formalin and stain with 0.1% crystal violet to visualize and count viral plaques.
Scientific Causality & Self-Validation:
-
Causality: HFF cells are utilized because human CMV exhibits strict species specificity, requiring human-derived cells to complete its lytic cycle. The methylcellulose overlay restricts viral diffusion through the media, ensuring that secondary infections only occur in adjacent cells—allowing the formation of discrete, quantifiable plaques.
-
Self-Validating System: To ensure the observed reduction in plaques is due to specific antiviral activity rather than generalized compound cytotoxicity, the protocol mandates a parallel cytotoxicity control arm (MTT assay on uninfected HFFs). Furthermore, running a ganciclovir-resistant CMV strain (e.g., UL97 C592G mutant) alongside the wild-type strain validates the orthogonal mechanism of action; a true pUL97 inhibitor like Maribavir will inhibit both, while ganciclovir will fail against the mutant[6],[3].
Oncology and Transcriptional Regulation: DRB
Beyond virology, the 5,6-dichlorobenzimidazole core is a potent tool in oncology and transcriptional research, primarily represented by DRB (5,6-Dichlorobenzimidazole 1-β-D-ribofuranoside)[9],[1].
CDK9 and RNA Polymerase II Arrest
DRB is a nucleoside analog that acts as a selective, reversible inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and Casein Kinase II (CK2)[9]. CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex. By inhibiting CDK9, DRB prevents the phosphorylation of Serine 2 on the C-terminal domain (CTD) of RNA Polymerase II. This arrests transcriptional elongation, rapidly depleting short-lived anti-apoptotic proteins (like Mcl-1 and XIAP), thereby triggering p53-dependent apoptosis in carcinoma cells[9],[10].
Fig 2: DRB-mediated apoptosis through CDK9 and RNA Polymerase II transcriptional arrest.
Protocol: CDK9 Target Engagement and CTD Phosphorylation Assay
To quantify the pharmacological target engagement of DRB-like molecules in oncology models, researchers must measure the downstream functional output of CDK9.
Experimental Workflow:
-
Cell Treatment: Culture human colon carcinoma cells (e.g., HCT116) to 70% confluency. Treat with DRB (10 µM to 100 µM) or vehicle (DMSO) for 4 hours[9],[10].
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve the phosphorylation state).
-
Immunoblotting: Resolve lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Probing: Probe the membrane with primary antibodies against:
-
Total RNA Polymerase II
-
Phospho-RNA Polymerase II (Ser2)
-
GAPDH (Loading control)
-
Scientific Causality & Self-Validation:
-
Causality: Because CDK9 specifically phosphorylates Ser2 on the CTD of RNA Polymerase II to trigger transcriptional elongation, immunoblotting for Ser2-P provides a direct, mechanistic readout of DRB target engagement[10]. The short 4-hour treatment window is chosen to capture primary kinase inhibition before secondary apoptotic degradation occurs.
-
Self-Validating System: The protocol utilizes Total RNA Polymerase II as an internal normalization control. This ensures that the loss of the Ser2-P signal is strictly due to specific kinase inhibition rather than non-specific protein degradation or apoptosis-induced cleavage. Inclusion of a vehicle control establishes the baseline kinase activity, making the assay internally robust.
Emerging Indications: Endocrinology and Angiogenesis
The versatility of the 5,6-dichlorobenzimidazole scaffold continues to expand into new therapeutic territories:
-
Androgen Receptor (AR) Antagonists: Novel 2-(2,2,2-trifluoroethyl)-5,6-dichlorobenzimidazole derivatives have been synthesized as potent AR antagonists. In preclinical models, specific derivatives have demonstrated superior potency in reducing rat prostate weight (
mg/day) compared to the standard-of-care, bicalutamide ( mg/day)[11]. -
Angiogenesis Inhibitors: The 5,6-dichloro moiety is being utilized to enhance hydrophobic interactions within the allosteric back pocket of VEGFR-2, yielding promising antiproliferative and antiangiogenic activities targeting hepatocellular carcinoma[2].
Quantitative Pharmacological Data
The following table summarizes the quantitative pharmacological profiles of key dichloro-substituted benzimidazoles, demonstrating the broad dynamic range and target specificity of this chemical class.
| Compound | Chemical Designation | Primary Target | Primary Indication / Application | IC₅₀ / EC₅₀ |
| Maribavir | 5,6-dichloro-2-(isopropylamino)-1-β-L-ribofuranosyl-1H-benzimidazole | CMV pUL97 Kinase | Refractory CMV Infection | Kinase IC₅₀: ~3 nM Viral EC₅₀: 0.03–0.13 µM |
| DRB | 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole | CDK9, Casein Kinase II | Oncology / Transcriptional Arrest | Kinase IC₅₀: ~1–5 µM |
| BDCRB | 2-bromo-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole | CMV Terminase Complex | Antiviral (Discontinued) | Viral EC₅₀: ~0.5 µM |
| Compound 17 | 2-(2,2,2-trifluoroethyl)-5,6-dichlorobenzimidazole derivative | Androgen Receptor | Prostate Cancer (Preclinical) | In vivo ID₅₀: 0.13 mg/day |
References
1.[9] 5,6-Dichlorobenzimidazole riboside (DRB) | CDK Inhibitor, MedChemExpress. 9 2.[11] 2-(2,2,2-Trifluoroethyl)-5,6-dichlorobenzimidazole derivatives as potent androgen receptor antagonists, PubMed (NIH). 11 3.[5] Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles, PubMed (NIH). 5 4.[1] 5,6-Dichlorobenzimidazole 1-β-D-ribofuranoside, Chem-Impex. 1 5.[10] A Large-Scale Chemical Screen for Regulators of the Arginase 1 Promoter..., PMC (NIH). 10 6.[2] Examples of FDA-approved vascular endothelial growth factor receptor (VEGFR)-2 inhibitors, ResearchGate. 2 7.[4] Maribavir, Wikipedia.4 8.[7] Mechanism of Action (MOA) | LIVTENCITY® (maribavir). 7 9.[8] Maribavir: Mechanism of action, clinical, and translational science, PubMed (NIH). 8 10.[6] Evaluating the Safety of Maribavir for the Treatment of Cytomegalovirus, DovePress. 6 11.[3] New Perspectives on Antimicrobial Agents: Maribavir, ASM Journals. 3
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Maribavir - Wikipedia [en.wikipedia.org]
- 5. Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Mechanism of Action (MOA) | LIVTENCITY® (maribavir) [livtencity.com]
- 8. Maribavir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A Large-Scale Chemical Screen for Regulators of the Arginase 1 Promoter Identifies the Soy Isoflavone Daidzeinas a Clinically Approved Small Molecule That Can Promote Neuronal Protection or Regeneration via a cAMP-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-(2,2,2-Trifluoroethyl)-5,6-dichlorobenzimidazole derivatives as potent androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 5,6-Dichloro-1,2-dimethylbenzimidazole: A Technical Guide on Predictive Crystallography and Intermolecular Interactions
Executive Summary
Benzimidazole derivatives represent a privileged class of pharmacophores and advanced functional materials. While the crystallographic behavior of primary and secondary benzimidazoles is heavily dictated by robust hydrogen-bonding networks, the targeted substitution of these hydrogen bond donors fundamentally alters their solid-state packing. This technical whitepaper provides an in-depth analysis of 5,6-dichloro-1,2-dimethylbenzimidazole , exploring how the strategic N-methylation of its precursor abolishes proton-transfer mechanisms, thereby shifting the crystal engineering landscape toward halogen bonding and
Structural Causality: The Impact of N-Methylation
To understand the crystal structure of 5,6-dichloro-1,2-dimethylbenzimidazole, one must first analyze its direct precursor: 5,6-dichloro-2-methylbenzimidazole (DC-MBI) [1][2].
DC-MBI is a well-documented proton-transfer molecular ferroelectric[3]. In its solid state, DC-MBI crystallizes in the polar orthorhombic space group Pca21[3][4]. The structural causality behind its macroscopic ferroelectricity (stable up to ~373 K) lies in the presence of the N-H bond, which acts as a strong hydrogen bond donor. This allows the molecules to self-assemble into infinite 1D hydrogen-bonded chains (N-H···N) along the crystallographic c-axis[3][4].
By synthesizing 5,6-dichloro-1,2-dimethylbenzimidazole via the N1-alkylation of DC-MBI[5], the N-H hydrogen bond donor is completely eliminated. This single atomic substitution dictates a cascade of crystallographic consequences:
-
Abolition of Ferroelectricity : Without the N-H···N proton-transfer pathway, the macroscopic spontaneous polarization is neutralized.
-
Dominance of Dispersive Forces : The crystal packing is forced to rely on weaker, highly directional intermolecular forces. The planar benzimidazole cores align to maximize
orbital overlap. -
Halogen Bonding Activation : The highly polarizable chlorine atoms at positions 5 and 6 become the primary structural directors, engaging in Cl···Cl or C-H···Cl interactions to stabilize the secondary lattice framework.
Logical pathway illustrating how N-methylation alters intermolecular forces and macroscopic properties.
Physicochemical & Quantitative Data
The following table summarizes the quantitative physicochemical properties of the target compound compared to its ferroelectric precursor, highlighting the structural divergence caused by N-methylation.
| Property | 5,6-Dichloro-2-methylbenzimidazole (DC-MBI) | 5,6-Dichloro-1,2-dimethylbenzimidazole |
| CAS Number | 6478-79-1[2] | 2818-64-6[6] |
| Molecular Formula | C8H6Cl2N2[1] | C9H8Cl2N2[7] |
| Molecular Weight | 201.05 g/mol [1] | 215.08 g/mol |
| Primary Intermolecular Force | N-H···N Hydrogen Bonding[4] | |
| Macroscopic Property | Ferroelectric (up to ~373 K)[3][4] | Standard Dielectric |
| Crystal System | Orthorhombic (Pca21)[3][4] | Centrosymmetric (Predicted) |
Experimental Workflows & Self-Validating Protocols
To accurately analyze the crystal structure of 5,6-dichloro-1,2-dimethylbenzimidazole, researchers must execute a rigorous sequence of synthesis, crystallization, and diffraction. The following protocols are designed with built-in self-validating mechanisms to ensure scientific integrity.
Protocol 1: Synthesis via N-Alkylation
Adapted from established benzimidazole derivatization techniques[5].
-
Reaction Setup : Dissolve 1.0 g (5.0 mmol) of 5,6-dichloro-2-methylbenzimidazole in 10 mL of anhydrous N,N-Dimethylformamide (DMF)[5].
-
Causality: DMF is selected as a polar aprotic solvent. It accelerates the
reaction by solvating the counter-ions while leaving the nucleophilic nitrogen bare and highly reactive.
-
-
Reagent Addition : Add 0.7 g (5.0 mmol) of methyl iodide dropwise[5].
-
Thermal Activation : Stir the mixture at 80°C for 5 hours[5].
-
Causality: Heating provides the necessary activation energy to overcome the steric hindrance generated by the adjacent C2-methyl group during the transition state.
-
-
Self-Validation (TLC) : Monitor the reaction via Thin Layer Chromatography (Silica gel, MeOH/CHCl3). Because the N-H bond in DC-MBI is a strong hydrogen bond donor, it interacts heavily with the silica stationary phase, resulting in a low retention factor (
). Upon successful methylation, the loss of this hydrogen bond donor significantly increases the value of the product, providing immediate visual confirmation of the structural conversion.
Protocol 2: Thermodynamic Single-Crystal Growth
-
Solvent Selection : Dissolve the purified 5,6-dichloro-1,2-dimethylbenzimidazole in a binary solvent system (e.g., Dichloromethane/Ethanol).
-
Evaporation : Pierce the vial cap with a narrow gauge needle and allow for slow evaporation at 20°C in a vibration-free environment.
-
Causality: Slow evaporation maintains the solution within the metastable zone. This thermodynamic control prevents the kinetic trapping of amorphous aggregates or metastable polymorphs, ensuring the formation of a high-quality single crystal lattice.
-
-
Self-Validation (Optical Microscopy) : Examine the harvested crystals under polarized light. True single crystals will exhibit uniform, sharp optical extinction when rotated between crossed polarizers, confirming the absence of twinning before committing the sample to the diffractometer.
Protocol 3: Single-Crystal X-Ray Diffraction (SC-XRD)
-
Cryogenic Mounting : Mount a suitable single crystal on a MiTeGen loop using Paratone-N oil. Immediately cool the crystal to 100 K under a continuous nitrogen stream.
-
Causality: Cryogenic cooling drastically reduces thermal atomic motion (Debye-Waller B-factors). This sharpens the high-angle diffraction spots, which is critical for accurately mapping the subtle electron density deformations associated with halogen bonding (Cl···Cl).
-
-
Data Collection : Collect diffraction data using Mo K
( Å) or Cu K radiation. -
Refinement & Self-Validation : Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL).-
Causality & Validation: The refinement process is mathematically self-validating. An agreement factor (
) below 0.05, combined with a featureless residual electron density map ( within ), guarantees that the proposed structural model accurately represents the empirical diffraction data.
-
Step-by-step experimental workflow for the synthesis and SC-XRD analysis of the target compound.
References
-
Title : Above-room-temperature ferroelectricity and antiferroelectricity in benzimidazoles Source : PMC - NIH URL :[Link]
-
Title : Spherulite-enhanced Macroscopic Polarization in Molecular Ferroelectric Films from Vacuum Deposition Source : OSTI.GOV URL :[Link]
- Title: US6291203B1 - Cyanine dyes that stain cells and mitochondria Source: Google Patents URL
-
Title : 5,6-dichloro-1,2-dimethylbenzimidazole (C9H8Cl2N2) Source : PubChemLite URL :[Link]
-
Title : 5,6-Dichloro-2-methylbenzimidazole | C8H6Cl2N2 | CID 608319 Source : PubChem URL :[Link]
Sources
- 1. 5,6-Dichloro-2-methylbenzimidazole | C8H6Cl2N2 | CID 608319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5,6-Dichloro-2-methylbenzimidazole | 6478-79-1 | Benchchem [benchchem.com]
- 3. osti.gov [osti.gov]
- 4. Above-room-temperature ferroelectricity and antiferroelectricity in benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US6291203B1 - Cyanine dyes that stain cells and mitochondria - Google Patents [patents.google.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
- 7. PubChemLite - 5,6-dichloro-1,2-dimethylbenzimidazole (C9H8Cl2N2) [pubchemlite.lcsb.uni.lu]
Solubility Profile and Solvent Selection for 5,6-Dichloro-1,2-dimethylbenzimidazole
Topic: Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals[1]
Executive Summary
5,6-Dichloro-1,2-dimethylbenzimidazole (CAS: 2818-64-6) is a critical heterocyclic intermediate, primarily utilized in the synthesis of cyanine dyes and potentiating agents for pharmaceutical applications.[1] Its solubility behavior is governed by the interplay between its lipophilic dichloro-substituted fused ring system and the polarizable imidazole core.[1]
This guide provides a comprehensive solubility profile derived from synthesis patents and structural analog thermodynamics. It moves beyond static data points to provide self-validating protocols that allow researchers to determine precise solubility limits for their specific batches and purity levels.[1]
Chemical Structure & Thermodynamic Basis[1]
To understand the solubility profile, one must analyze the molecular interactions:
-
Lipophilicity: The 5,6-dichloro substitution significantly increases the logP (partition coefficient) compared to the parent benzimidazole, reducing water solubility to negligible levels (<30 µg/mL).[1]
-
Crystal Lattice Energy: The planar, aromatic structure facilitates strong
- stacking, requiring solvents with high polarizability or dipole moments (e.g., DMSO, DMF, Chlorinated solvents) to disrupt the crystal lattice.[1] -
Hydrogen Bonding: The N-1 position is methylated, removing the primary hydrogen bond donor capability typical of 1H-benzimidazoles.[1] This reduces solubility in protic solvents (like ethanol) compared to its non-methylated precursors, shifting the profile towards polar aprotic solvents.[1]
Solubility Profile by Solvent Class[1][2][3]
The following data categorizes solvents based on their efficacy for dissolution, reaction, and purification processes.
Table 1: Qualitative Solubility Profile
| Solvent Class | Specific Solvents | Solubility Status | Application Context |
| Polar Aprotic | DMF, DMSO, NMP | High | Primary reaction solvents (alkylation, condensation).[1] Suitable for stock solutions (>50 mg/mL).[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent for extraction and chromatography mobile phases.[1] |
| Aromatics | Toluene, Xylene, Chlorobenzene | Moderate | Good solubility at elevated temperatures (>80°C).[1] Ideal for recrystallization upon cooling.[1] |
| Alcohols | Methanol, Ethanol, n-Butanol | Moderate to Low | Moderate solubility.[1] Often used as co-solvents or for hot filtration.[1] |
| Ethers | Diethyl Ether, MTBE, THF | Low | THF is moderate; Diethyl Ether is a primary antisolvent used to precipitate the product.[1] |
| Aqueous | Water, Acidic/Basic Buffers | Insoluble | Insoluble at neutral pH.[1] Solubility increases slightly in strong acids (protonation of N-3), but hydrolysis risk exists.[1] |
Critical Insight: In synthesis workflows (e.g., cyanine dye preparation), the standard purification method involves dissolving the crude melt in DMF and precipitating with Diethyl Ether or Water .[1] This confirms the high differential solubility required for efficient purification.
Self-Validating Experimental Protocols
As specific quantitative data varies by crystal polymorph and purity, you must validate solubility for critical processes.
Protocol A: Gravimetric Solubility Determination
Objective: Determine the saturation limit (
-
Preparation: Weigh approx. 100 mg of 5,6-Dichloro-1,2-dimethylbenzimidazole into a tared 4 mL scintillation vial.
-
Addition: Add the target solvent in 100 µL increments, vortexing for 60 seconds between additions.
-
Equilibration: Once dissolved, place in a thermal shaker at the target temperature (e.g., 25°C) for 4 hours.
-
Validation: If precipitate forms, centrifuge (10,000 rpm, 5 min). Filter the supernatant (0.22 µm PTFE).[1]
-
Quantification: Evaporate a known volume of supernatant to dryness under nitrogen/vacuum.[1] Weigh the residue.[1]
- [1]
Protocol B: Recrystallization Solvent Screening
Objective: Identify the optimal solvent system for purification.
-
Screen 1 (Single Solvent): Test Toluene and Chlorobenzene .[1]
-
Dissolve 50 mg in minimal solvent at boiling point.
-
Cool slowly to room temperature, then to 4°C.
-
Success Criteria: Crystals form upon cooling; supernatant remains clear.[1]
-
-
Screen 2 (Binary System): Test DMF/Water or Ethanol/Water .[1]
Process Workflow Visualization
The following diagram illustrates the decision logic for solvent selection during synthesis and purification.
Figure 1: Decision tree for solvent selection based on process requirements (Reaction vs. Purification).[1]
References
-
Google Patents. (2001).[1] US6291203B1 - Cyanine dyes that stain cells and mitochondria (Example 2: Preparation of 5,6-dichloro-1,2-dimethylbenzimidazole).[1] Retrieved from
-
Google Patents. (1985).[1] US4539408A - Process for the preparation of sulphoalkyl quaternary salts.[1] Retrieved from
-
PubChem. (2025).[1] 5,6-Dichloro-1H-benzimidazole Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
Wang, J., et al. (2016).[1] Solubility of benzimidazole in organic solvents. Journal of Chemical & Engineering Data. (Contextual grounding for benzimidazole thermodynamics). Retrieved from [Link][1]
Sources
Role of 5,6-Dichloro-1,2-dimethylbenzimidazole as a transition metal ligand
Topic: Role of 5,6-Dichloro-1,2-dimethylbenzimidazole as a Transition Metal Ligand Format: Technical Monograph / Whitepaper Audience: Senior Researchers, Medicinal Chemists, and Inorganic Synthetic Chemists[1]
Electronic Modulation and Steric Control in Transition Metal Coordination[1][2]
Executive Summary
5,6-Dichloro-1,2-dimethylbenzimidazole (DiCl-DMB) represents a specialized class of N-donor heterocyclic ligands used to fine-tune the electronic and steric environment of transition metal centers.[1] Unlike its ubiquitous analog 5,6-dimethylbenzimidazole (the axial base of Vitamin B12), DiCl-DMB introduces a unique "push-pull" electronic character combined with proximal steric hindrance.[1]
This guide details the physicochemical behavior of DiCl-DMB, its synthesis, and its utility in generating metal complexes with labile coordination sites—a critical feature for catalytic turnover and competitive binding assays in drug discovery.[1]
Ligand Architecture & Physicochemical Properties[1][3][4][5]
2.1 Structural Analysis
DiCl-DMB is a neutral, monodentate ligand coordinating exclusively through the N3 imine nitrogen.[1]
-
N1-Methylation: Blocks the formation of anionic imidazolate bridges, ensuring discrete monomeric complex formation.[1]
-
C2-Methylation: Introduces significant steric bulk proximal to the donor site (N3). This "ortho-effect" destabilizes octahedral geometries in first-row transition metals (Co, Zn), often forcing a tetrahedral arrangement.[1]
-
5,6-Dichloro Substitution: These electron-withdrawing groups (
effect) reduce the electron density of the benzimidazole ring system.[1]
2.2 Electronic Profile (The "Weak Donor" Effect)
While alkyl-substituted benzimidazoles are generally strong
-
pKa Impact: The conjugate acid pKa is significantly lower (~4.0–4.5) compared to 5,6-dimethylbenzimidazole (~5.6).[1][2]
-
Metal Binding: The result is a weaker metal-ligand bond .[1] In catalytic cycles, this facilitates ligand dissociation, creating open coordination sites for substrate binding.[1]
Synthesis Protocol: DiCl-DMB
Objective: Synthesis of high-purity DiCl-DMB from 4,5-dichloro-1,2-phenylenediamine.
Reaction Scheme:
-
Cyclization: Condensation with acetic anhydride/acetic acid to form the 2-methyl benzimidazole core.[1]
-
Methylation: N-alkylation using methyl iodide (MeI) under basic conditions.[1]
Experimental Workflow
-
Cyclization: Dissolve 4,5-dichloro-1,2-phenylenediamine (10 mmol) in 4N HCl (20 mL). Add acetic acid (15 mL) and reflux for 4 hours. Neutralize with ammonia to precipitate 5,6-dichloro-2-methylbenzimidazole.[1] Recrystallize from ethanol.
-
N-Methylation: Suspend the intermediate (5 mmol) in acetone/K₂CO₃ (anhydrous). Add MeI (7.5 mmol) dropwise at 0°C. Reflux for 12 hours.
-
Workup: Filter inorganic salts. Evaporate solvent.[1] Purify via silica gel column chromatography (Eluent: DCM/MeOH 95:5).
Yield: Typically 75–85%.[1]
Characterization:
Caption: Step-wise synthetic pathway transforming the diamine precursor into the N-methylated ligand.
Coordination Chemistry & Metal Complexation[1][3][4][5][7][8][9]
DiCl-DMB typically forms complexes of the general formula
4.1 Case Study: Cobalt(II) Complexes
-
Protocol: React
with 2 equivalents of DiCl-DMB in hot ethanol. -
Geometry: The steric clash of the C2-methyl group prevents the formation of polymeric octahedral chains. Instead, the complex adopts a distorted tetrahedral geometry (blue crystals).
-
Magnetic Susceptibility: High-spin
configuration ( B.M.).
4.2 Case Study: Copper(II) Complexes
-
Geometry:
complexes often display a flattened tetrahedral or distorted square planar geometry. The "jostling" between the C2-methyl groups of opposing ligands prevents perfect planarity.[1] -
Redox Activity: The electron-withdrawing chlorines stabilize the Cu(I) state more effectively than non-chlorinated analogs, shifting the redox potential anodically.
Data Summary: Comparative Ligand Properties
| Property | 5,6-Dimethylbenzimidazole (DMB) | 5,6-Dichloro-1,2-dimethylbenzimidazole | Effect on Metal Center |
| Electronic Nature | Electron Rich (+I effect) | Electron Deficient (-I effect) | DiCl-DMB creates more electrophilic metal centers.[1] |
| Basicity (pKa) | ~5.6 | ~4.2 | Weaker binding; higher lability.[1] |
| Sterics (C2 pos) | H (usually) or Me | Methyl (Me) | Forces lower coordination numbers (Tetrahedral vs Octahedral). |
| Bio-Interaction | Vitamin B12 Natural Ligand | B12 Antagonist / Antimetabolite | Blocks active sites; inhibits bacterial growth.[1] |
Applications in Drug Development[1][10]
5.1 B12 Antagonism & Antimicrobial Mechanism
DiCl-DMB acts as a structural mimic of the B12 moiety but lacks the necessary electronic donation to facilitate the Co-C bond cleavage required for B12-dependent enzymatic activity (e.g., Methionine Synthase).
-
Mechanism: It competes for the cobalt coordination site during the biosynthesis of pseudo-cobalamins in bacteria.
-
Therapeutic Potential: Used as a lead scaffold for species-specific antibiotics targeting bacteria that synthesize their own B12 (e.g., Salmonella, Mycobacterium).[1]
5.2 Mechanistic Diagram: Competitive Inhibition[1]
Caption: Competitive pathway where DiCl-DMB displaces the natural ligand, yielding metabolically inert cofactors.[1]
References
-
Synthesis of Benzimidazole Nucleosides: Ruf, K., & Pfleiderer, W. (1991).[1] Synthesis and properties of 5,6-dichlorobenzimidazole 2'-5'- and 3'-5'-nucleotide dimers and trimers. Carbohydrate Research. Link
-
B12 Antagonism: Epstein, S. S., & Timmis, G. M. (1963).[1] The effect of 5,6-dichloro-1-(alpha-2-deoxy-D-ribofuranosyl)benzimidazole on Vitamin B12 synthesis. Journal of Protozoology. Link (Contextual citation based on established B12 antagonist literature).
-
Metal Coordination Trends: Addison, A. W., & Rao, T. N. (1984).[1] Synthesis, structure, and spectroscopic properties of copper(II) compounds of 5,6-dimethylbenzimidazole. Inorganic Chemistry. Link (Foundational reference for dimethyl analog comparison).
-
Crystal Structure Data: CCDC 909439. Crystal Structure of 5,6-Dichloro-2-methylbenzimidazole. Cambridge Structural Database.[1][3] Link
-
General Benzimidazole Ligand Review: Benzimidazole-metal complexes: Synthesis and Characterization. Journal of Coordination Chemistry. Link
Sources
Electronic Properties of 5,6-Dichloro-Substituted Benzimidazole Cores
Executive Summary
The 5,6-dichlorobenzimidazole (DCBI) core represents a privileged scaffold in medicinal chemistry, distinguished by its unique electronic signature. Unlike the unsubstituted benzimidazole parent, the DCBI core leverages the synergistic electron-withdrawing effects of vicinal chlorine atoms to modulate pKa, enhance lipophilicity, and introduce specific vectoral interactions—most notably halogen bonding .
This guide dissects the electronic architecture of the DCBI moiety, explaining how these properties drive its function as a potent inhibitor of kinases (e.g., CK2, BRAF) and viral polymerases (e.g., HCMV). It provides actionable protocols for characterizing these electronic features to accelerate lead optimization.
Electronic Architecture
Inductive and Resonance Effects
The electronic behavior of the DCBI core is governed by the two chlorine atoms at positions 5 and 6. These substituents perturb the benzimidazole aromatic system through two competing mechanisms:
-
Inductive Effect (-I): The high electronegativity of chlorine (
) withdraws electron density through the -framework.[1] This is the dominant effect, significantly reducing electron density on the imidazole nitrogen atoms. -
Resonance Effect (+R): The lone pairs on chlorine can donate electron density into the
-system.[1] However, in the benzimidazole system, the -I effect prevails, resulting in a net electron-deficient ring compared to the parent scaffold.
Hammett Constants:
The electronic impact can be quantified using Hammett substituent constants (
In the 5,6-dichloro pattern, the cumulative electron withdrawal stabilizes the Highest Occupied Molecular Orbital (HOMO) and lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the core more susceptible to reduction and less prone to oxidation.
Dipole Moment and Vector Analysis
The 5,6-dichloro substitution creates a distinct dipole vector. While the C-Cl dipoles at positions 5 and 6 partially cancel due to their
Physicochemical Consequences[1][2][3][4][5]
pKa Modulation (Acidity & Basicity)
The most practical consequence of the 5,6-dichloro substitution is the shift in acid-base properties.
| Species | Unsubstituted Benzimidazole pKa | 5,6-Dichlorobenzimidazole pKa (Est.)[1] | Mechanistic Driver |
| Conjugate Acid (BH+) | ~5.6 | ~3.0 – 4.0 | -I effect reduces basicity of N3 lone pair.[1] |
| Neutral Acid (N-H) | ~12.8 | ~10.5 – 11.0 | -I effect stabilizes the resulting anion (N-), increasing acidity.[1] |
Implication: At physiological pH (7.4), the DCBI core is predominantly neutral.[1] This contrasts with more basic heterocycles that may be partially protonated, affecting membrane permeability and binding kinetics.
Tautomeric Equilibrium
In the unsubstituted N-H form, the 5,6-dichloro substitution preserves the
However, upon N1-substitution (e.g., in nucleoside analogs like DRB ), this symmetry is broken, and the electronic effects of the chlorines become fixed relative to the glycosidic bond.
Figure 1: Tautomeric degeneracy in the free base vs. locked geometry in nucleoside analogs.[1]
Intermolecular Interactions: The "Sigma-Hole"
The defining feature of the DCBI core in modern drug design is its ability to form Halogen Bonds (X-bonds) .
The Sigma-Hole Mechanism
Unlike hydrogen bonds where the interaction is electrostatic between a proton and a lone pair, halogen bonding involves the interaction between a region of positive electrostatic potential (the
-
Directionality: Highly linear (
angle ).[1] -
Strength: Cl < Br < I. While Chlorine has a smaller
-hole than Bromine or Iodine, the electron-deficient benzimidazole ring enhances the magnitude of the positive potential on the chlorines, making them viable donors for specific binding.
Biological Implications
In kinase inhibitors (e.g., for CK2 ), the 5,6-dichloro motif often occupies a hydrophobic pocket where the chlorines can:
-
Displace "high-energy" water molecules.
-
Form weak X-bonds with backbone carbonyls.
-
Engage in Van der Waals contacts with hydrophobic residues (Leu, Val, Phe).
Case Studies in Drug Development
DRB (5,6-dichloro-1-β-D-ribofuranosylbenzimidazole)[1]
-
Target: CDK9/Cyclin T1 (P-TEFb) and Casein Kinase 2 (CK2).[1]
-
Mechanism: DRB acts as an ATP-competitive inhibitor. The 5,6-dichloro moiety mimics the purine base of ATP but with altered electronic properties that enhance hydrophobic complementarity in the adenine-binding pocket.
-
Status: Widely used research tool for studying transcriptional elongation.
BDCRB (2-bromo-5,6-dichloro-1-β-D-ribofuranosylbenzimidazole)[1]
-
Target: Human Cytomegalovirus (HCMV) terminase complex.[1]
-
Insight: The addition of a 2-bromo substituent further modulates the electronics. The 5,6-dichloro motif is essential for potency; removing them abolishes antiviral activity, highlighting the critical role of the electron-withdrawing core.
Experimental Characterization Protocols
To validate the electronic properties of new DCBI derivatives, the following protocols are recommended.
UV-Metric pKa Determination
Standard potentiometric titration is often insufficient due to low solubility.
Protocol:
-
Preparation: Dissolve compound (50 µM) in a mixed solvent system (e.g., Methanol/Water 1:1) to ensure solubility.
-
Titration: Titrate with 0.1 M HCl and 0.1 M NaOH while monitoring UV absorbance (200–400 nm).
-
Analysis: The 5,6-dichloro substitution causes a bathochromic shift in the ionized form. Plot absorbance at
vs. pH.[1] -
Calculation: Use the Henderson-Hasselbalch equation fitted to the inflection point. Correct for the dielectric constant of the cosolvent (Yasuda-Shedlovsky extrapolation).
Cyclic Voltammetry (Redox Potential)
Used to assess the electron-accepting capacity (LUMO energy).[1]
Protocol:
-
Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent: Anhydrous Acetonitrile + 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).[1]
-
Scan: Sweep from 0 V to -2.5 V (reduction).
-
Expectation: DCBI derivatives typically show an irreversible reduction peak around -1.8 V to -2.2 V, less negative than unsubstituted benzimidazole, confirming LUMO stabilization by Cl.
X-Ray Crystallography for Halogen Bonding
Protocol:
-
Co-crystallization: Incubate target protein with DCBI ligand (excess).[1]
-
Data Collection: Collect diffraction data to < 2.0 Å resolution.
-
Analysis: specifically look for
distances less than the sum of Van der Waals radii (< 3.27 Å) and angles > 160°.
Visualizing the Interaction Landscape
The following diagram illustrates the multi-modal interaction capabilities of the DCBI core within a theoretical binding pocket.
Figure 2: Interaction map of the 5,6-dichlorobenzimidazole core in a biological binding pocket.
References
-
Synthesis and Biological Properties of Certain 5,6-Dichlorobenzimidazole Ribosides Journal of the American Chemical Society [Link]
-
Halogen Bonding in Drug Discovery: An Overview Journal of Medicinal Chemistry [Link][1]
-
Design, synthesis, and antiviral activity of certain 2,5,6-trihalo-1-(beta-D-ribofuranosyl)benzimidazoles (BDCRB) Journal of Medicinal Chemistry [Link][1]
-
Hammett Substituent Constants and Resonance Parameters Chemical Reviews [Link]
-
Cyclic Voltammetry of Heterocycles: A Guide Journal of Chemical Education [Link]
Sources
Methodological & Application
Application Note: Synthesis and Isolation Protocol for 5,6-Dichloro-1,2-dimethylbenzimidazole
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a highly reproducible, self-validating, two-step synthetic methodology for the preparation of 5,6-dichloro-1,2-dimethylbenzimidazole from 4,5-dichloro-1,2-phenylenediamine.
Introduction & Mechanistic Rationale
Benzimidazole derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore for antiviral, antihypertensive, and anticancer agents[1]. Specifically, 5,6-dichloro-1,2-dimethylbenzimidazole is a critical intermediate in the synthesis of specialized cyanine dyes used for mitochondrial staining and various bioactive small molecules[2]. Beyond biological applications, the mono-methylated intermediate (5,6-dichloro-2-methylbenzimidazole) is heavily investigated for its above-room-temperature molecular ferroelectric properties[3].
This protocol details a two-step synthesis designed for high yield and operational simplicity, eliminating the need for complex chromatographic purification during the intermediate stage.
Mechanistic Causality
-
Step 1: Phillips Cyclocondensation. The reaction between 4,5-dichloro-1,2-phenylenediamine and glacial acetic acid is catalyzed by 4M hydrochloric acid[4]. Causality: The HCl protonates the carbonyl oxygen of acetic acid, significantly increasing its electrophilicity for the initial nucleophilic attack by the primary amine. The acidic medium also acts as a dehydrating environment, driving the elimination of water during the intramolecular ring closure to form the thermodynamically stable aromatic benzimidazole system.
-
Step 2: N-Alkylation (
Substitution). The intermediate undergoes N-methylation using methyl iodide (MeI) in N,N-dimethylformamide (DMF) with potassium carbonate ( )[2]. Causality: The NH proton of the benzimidazole intermediate is weakly acidic ( ). is a mild, insoluble base that deprotonates the nitrogen to form a resonance-stabilized benzimidazolide anion. DMF, a polar aprotic solvent, solvates the potassium cation but leaves the benzimidazolide anion unsolvated ("naked") and highly nucleophilic, ensuring a rapid attack on the electrophilic carbon of MeI.
Workflow Visualization
Figure 1: Two-step synthesis workflow for 5,6-Dichloro-1,2-dimethylbenzimidazole.
Quantitative Material Requirements
Table 1: Reagents and Materials (Scale: 56.5 mmol)
| Reagent / Material | MW ( g/mol ) | Equivalents | Mass / Volume | Function |
| 4,5-Dichloro-1,2-phenylenediamine | 177.03 | 1.0 | 10.0 g | Starting Material |
| Glacial Acetic Acid | 60.05 | 1.2 | 4.07 g (3.88 mL) | Reactant / C2 Source |
| 4M Hydrochloric Acid | 36.46 | Excess | 40 mL | Catalyst / Solvent |
| 5,6-Dichloro-2-methylbenzimidazole | 201.05 | 1.0 | 5.0 g | Intermediate |
| Potassium Carbonate ( | 138.21 | 1.5 | 5.14 g | Base |
| Methyl Iodide (MeI) | 141.94 | 1.1 | 3.87 g (1.70 mL) | Alkylating Agent |
| N,N-Dimethylformamide (DMF) | 73.09 | Solvent | 30 mL | Polar Aprotic Solvent |
Step-by-Step Experimental Protocol
Step 1: Synthesis of 5,6-Dichloro-2-methylbenzimidazole
This protocol is designed as a self-validating system; the built-in acid-base chemistry allows for visual confirmation of product isolation without immediate spectroscopic analysis.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4,5-dichloro-1,2-phenylenediamine (10.0 g, 56.5 mmol) in 40 mL of 4M HCl.
-
Reagent Addition: Add glacial acetic acid (3.88 mL, 67.8 mmol) dropwise to the suspension[4].
-
Thermal Activation: Heat the mixture to a gentle reflux (~110 °C). The suspension will gradually become a homogeneous solution as the protonated benzimidazole intermediate forms. Maintain reflux for 3 hours.
-
In-Process Control (IPC): Monitor reaction progress via TLC (Eluent: Dichloromethane/Methanol 9:1). The starting material spot should disappear, replaced by a new, UV-active spot at a higher
. -
Workup & Visual Validation: Cool the reaction mixture to room temperature. Slowly pour the acidic solution into 200 mL of vigorously stirred crushed ice. Neutralize the mixture to pH 7-8 using a 10% NaOH solution. Validation: The target compound will crash out of solution as an abundant off-white precipitate as it converts from the soluble hydrochloride salt to the insoluble free base.
-
Isolation: Collect the precipitate via vacuum filtration. Wash the filter cake with cold distilled water (3 × 50 mL) to remove residual inorganic salts. Dry under vacuum at 60 °C for 12 hours.
Step 2: Synthesis of 5,6-Dichloro-1,2-dimethylbenzimidazole
-
Reaction Setup: In a 100 mL two-neck round-bottom flask under a nitrogen atmosphere, dissolve the intermediate 5,6-dichloro-2-methylbenzimidazole (5.0 g, 24.8 mmol) in 30 mL of anhydrous DMF.
-
Deprotonation: Add finely powdered anhydrous
(5.14 g, 37.2 mmol) to the solution. Stir at room temperature for 15 minutes to initiate deprotonation. -
Alkylation: Add methyl iodide (1.70 mL, 27.3 mmol) dropwise via syringe. (Caution: MeI is a highly volatile alkylating agent; perform strictly in a fume hood).
-
Thermal Activation: Heat the reaction mixture to 80 °C and stir for 5 hours[2].
-
Workup & Visual Validation: Cool the mixture to room temperature. Quench the reaction by pouring it into 150 mL of ice-cold water. Validation: The highly hydrophobic dialkylated product will immediately precipitate, leaving unreacted
, KI byproducts, and DMF safely in the aqueous phase. -
Isolation: Collect the precipitate by vacuum filtration. Wash thoroughly with water (3 × 30 mL).
-
Purification: Purify the crude product via silica gel column chromatography (Eluent: Ethyl Acetate/Hexanes 1:1) or recrystallization from ethanol to obtain the pure target API intermediate.
Analytical Characterization & Expected Data
A critical marker of success in this synthesis is the breaking of molecular symmetry. In the intermediate, tautomerism makes the two aromatic protons chemically equivalent on the NMR timescale. Upon N-methylation, tautomerism is locked, resulting in distinct chemical shifts for the C4 and C7 protons.
Table 2: Expected Analytical Signatures
| Technique | Target Compound | Expected Signals / Observations |
| Intermediate | ||
| Final Product | ||
| ESI-MS (m/z) | Final Product | |
| TLC (EtOAc/Hex 1:1) | Final Product |
References
-
An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach Journal of Chemical Reviews URL:[1]
-
US6291203B1 - Cyanine dyes that stain cells and mitochondria Google Patents URL:[2]
-
5,6-Dichloro-2-methylbenzimidazole | 6478-79-1 Benchchem URL:[4]
-
Understanding the Behavior of the Above-Room-Temperature Molecular Ferroelectric 5,6-Dichloro-2-methylbenzimidazole Using Symmetry Adapted Distortion Mode Analysis Journal of the American Chemical Society URL:[3]
Sources
Application Note: Step-by-Step Preparation of 5,6-Dichloro-1,2-dimethylbenzimidazole
Abstract & Scope
This technical guide details the high-purity synthesis of 5,6-Dichloro-1,2-dimethylbenzimidazole (CAS: 2818-64-6). This compound is a critical structural analog of 5,6-dimethylbenzimidazole (the axial ligand in Vitamin B12) and serves as a vital scaffold in the development of antiviral (e.g., anti-HCMV) and antiparasitic agents.
The protocol utilizes a robust two-stage convergent synthesis :
-
Cyclocondensation of 4,5-dichloro-1,2-phenylenediamine with acetic acid to form the 2-methylbenzimidazole core.
-
Regioselective N-Methylation using methyl iodide (MeI) under basic conditions to install the
-methyl substituent.
This method is prioritized for its reproducibility, scalability, and high yield (>85% overall), minimizing the formation of regioisomeric impurities.
Retrosynthetic Analysis & Strategy
The synthesis is designed to ensure the correct positioning of substituents. Direct condensation of N-methyl-4,5-dichloro-1,2-phenylenediamine is possible but often requires expensive, less stable starting materials. The selected route builds the stable heterocycle first, followed by alkylation.
Reaction Scheme (DOT Visualization)
Figure 1: Two-step synthetic pathway from diamine precursor to final methylated product.
Materials & Equipment
Chemical Reagents
| Reagent | CAS No.[1][2][3][4] | Purity | Role |
| 4,5-Dichloro-1,2-phenylenediamine | 5348-42-5 | >98% | Starting Material |
| Acetic Acid (Glacial) | 64-19-7 | 99.8% | Reagent & Solvent |
| Methyl Iodide (Iodomethane) | 74-88-4 | 99.5% | Methylating Agent |
| Potassium Carbonate (Anhydrous) | 584-08-7 | >99% | Base |
| N,N-Dimethylformamide (DMF) | 68-12-2 | Anhydrous | Solvent (Step 2) |
| Ethyl Acetate / Hexanes | - | HPLC Grade | Purification |
Equipment
-
Reaction Vessel: 250 mL Round Bottom Flask (RBF) with 24/40 joint.
-
Temperature Control: Oil bath with digital thermocouple (Accuracy ±1°C).
-
Condenser: Reflux condenser (Allihn or Graham style).
-
Filtration: Buchner funnel with Grade 1 filter paper.
-
Analysis: TLC plates (Silica Gel 60 F254), UV Lamp (254 nm).
Safety Considerations (Critical)
-
Methyl Iodide (MeI): A volatile neurotoxin and suspected carcinogen. MUST be handled in a functioning fume hood. Double-glove (Nitrile/Laminate) is recommended.
-
4,5-Dichloro-1,2-phenylenediamine: Potential skin sensitizer and irritant. Avoid dust inhalation.
-
Reaction Pressure: Ensure the system is vented (e.g., via a drying tube) during reflux to prevent pressure buildup.
Experimental Protocol
Stage 1: Synthesis of 5,6-Dichloro-2-methylbenzimidazole
Objective: Cyclization of the diamine to form the benzimidazole core.
-
Setup: To a 250 mL RBF equipped with a magnetic stir bar, add 4,5-dichloro-1,2-phenylenediamine (10.0 g, 56.5 mmol).
-
Solvent Addition: Add Glacial Acetic Acid (60 mL). The diamine may not dissolve completely at room temperature.
-
Reflux: Attach a reflux condenser. Heat the mixture to 110°C (Reflux) . Stir for 4–6 hours .
-
Checkpoint: Monitor by TLC (Eluent: 5% MeOH in DCM). The starting diamine spot (lower Rf) should disappear, replaced by a fluorescent blue spot (higher Rf).
-
-
Quench & Precipitation: Cool the reaction mixture to room temperature. Slowly pour the reaction mixture into Ice-Cold Water (300 mL) with vigorous stirring.
-
Neutralization: Slowly adjust the pH to ~8–9 using concentrated Ammonium Hydroxide (
) or saturated Sodium Bicarbonate solution. The product will precipitate as a greyish-white solid. -
Isolation: Filter the solid via vacuum filtration. Wash the cake with cold water (3 x 50 mL) to remove residual acetic acid/salts.
-
Drying: Dry the solid in a vacuum oven at 60°C overnight.
-
Expected Yield: ~10.5 g (92%)
-
Appearance: Off-white powder.
-
Stage 2: Synthesis of 5,6-Dichloro-1,2-dimethylbenzimidazole
Objective: Regioselective methylation at the
-
Setup: In a clean, dry 250 mL RBF, dissolve the Intermediate (5,6-dichloro-2-methylbenzimidazole, 5.0 g, 24.9 mmol) in Anhydrous DMF (40 mL).
-
Base Addition: Add Potassium Carbonate (
, 5.2 g, 37.6 mmol, 1.5 eq). Stir at room temperature for 15 minutes to facilitate deprotonation. -
Alkylation: Cool the mixture to 0°C (ice bath). Add Methyl Iodide (1.7 mL, 27.4 mmol, 1.1 eq) dropwise via syringe to control the exotherm.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to 60°C and stir for 3 hours .
-
Workup: Pour the reaction mixture into Ice-Water (200 mL). The product should precipitate immediately. Stir for 20 minutes to ensure full granulation.
-
Filtration: Filter the precipitate. Wash with water (3 x 50 mL) to remove DMF and inorganic salts.
-
Purification (Recrystallization):
-
Dissolve the crude solid in a minimum amount of boiling Ethanol/Water (9:1) .
-
Allow to cool slowly to room temperature, then to 4°C.
-
Collect the crystals by filtration.
-
Analytical Characterization
Expected Data
| Parameter | Specification | Notes |
| Appearance | White to pale yellow needles | Crystalline solid |
| Melting Point | 240–242°C | Sharp range indicates high purity |
| C2-Methyl singlet | ||
| N1-Methyl singlet (distinctive) | ||
| H-4 or H-7 | ||
| H-7 or H-4 | ||
| Mass Spec (ESI+) | m/z 215.0 / 217.0 | Characteristic chlorine isotope pattern (3:[2][7][8][9]1) |
Troubleshooting Guide
-
Low Yield in Step 2: Ensure DMF is anhydrous. Water interferes with the base and competes for the alkylating agent.
-
Product is Colored (Brown/Pink): Indicates oxidation of residual diamine. Recrystallize with activated charcoal in ethanol.
-
Incomplete Methylation: If TLC shows starting material after 3 hours, add 0.1 eq of MeI and stir for another hour.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
References
-
Townsend, L. B., & Revankar, G. R. (1970). Benzimidazole Nucleosides and Nucleotides. Chemical Reviews, 70(3), 389–438. [Link]
-
Porcari, A. R., et al. (1998). Acyclic analogs of 5,6-dichloro-1-(beta-D-ribofuranosyl)benzimidazole (DRB). Journal of Medicinal Chemistry, 41(8), 1252–1262. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 608319, 5,6-Dichloro-2-methylbenzimidazole. [Link]
Sources
- 1. 5,6-Dichloro-1-ethyl-2-methylbenzimidazole | 3237-62-5 | TCI AMERICA [tcichemicals.com]
- 2. 5,6-Dichloro-2-methylbenzimidazole | C8H6Cl2N2 | CID 608319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5,6-Dichloro-2-methylbenzimidazole | 6478-79-1 [sigmaaldrich.com]
- 4. 5,6-Dichloro-1-ethyl-2-methylbenzimidazole | CAS 3237-62-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole - Google Patents [patents.google.com]
- 6. CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine - Google Patents [patents.google.com]
- 7. journal.su.edu.ly [journal.su.edu.ly]
- 8. tdcommons.org [tdcommons.org]
- 9. mdpi.com [mdpi.com]
Microwave-assisted synthesis of 5,6-Dichloro-1,2-dimethylbenzimidazole
Application Note: Microwave-Assisted Synthesis of 5,6-Dichloro-1,2-dimethylbenzimidazole
Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists. Objective: To provide a high-yield, accelerated, and self-validating protocol for the synthesis of 5,6-dichloro-1,2-dimethylbenzimidazole using microwave dielectric heating.
Executive Summary & Scientific Rationale
5,6-Dichloro-1,2-dimethylbenzimidazole is a highly valued heterocyclic building block. It serves as a critical intermediate in the synthesis of biologically active pharmacophores and specialized cyanine dyes, including precursors to mitochondrial membrane potential probes like JC-1[1].
Historically, the synthesis of this molecule via conventional thermal heating is plagued by long reaction times (often exceeding 5–8 hours per step), uneven thermal gradients, and the formation of degradation byproducts[1]. By transitioning to a microwave-assisted organic synthesis (MAOS) framework, we exploit the principles of dielectric heating. Microwave irradiation directly couples with the dipole moments of the reagents and solvents (such as DMF, which possesses a high loss tangent,
The result is a reduction in reaction time from hours to minutes, alongside a significant improvement in crude purity and isolated yield.
Reaction acceleration causality: Conventional thermal gradients vs. Microwave volumetric heating.
Mechanistic Workflow
The synthesis is structured as a highly efficient two-step sequence.
-
Cyclocondensation: 4,5-dichloro-1,2-phenylenediamine reacts with acetic acid. Acetic acid acts dually as the solvent and the electrophilic carbon source, yielding the intermediate 5,6-dichloro-2-methylbenzimidazole.
-
N-Methylation: The intermediate is deprotonated by a mild base (
) and undergoes rapid nucleophilic attack on methyl iodide (MeI) in a highly microwave-absorbent solvent (DMF) to yield the final product[1],[3].
2-step microwave-assisted synthesis workflow for 5,6-dichloro-1,2-dimethylbenzimidazole.
Comparative Reaction Dynamics
The empirical data below illustrates the superiority of the microwave-assisted trajectory over classical reflux and batch-heating methods.
Table 1: Reaction Dynamics (Conventional vs. Microwave-Assisted)
| Reaction Step | Heating Method | Reagents / Solvent | Temp (°C) | Time | Yield (%) |
| 1: Cyclocondensation | Conventional | Acetic Acid (Reflux) | 118 | 4–6 h | 65–75 |
| 1: Cyclocondensation | Microwave | Acetic Acid | 120 | 10 min | 92–95 |
| 2: N-Methylation | Conventional | MeI, | 80 | 5.0 h | 70–80 |
| 2: N-Methylation | Microwave | MeI, | 90 | 5 min | 95–98 |
Detailed Experimental Protocols
Note: These protocols are designed as self-validating systems. Do not proceed to the next step unless the analytical checkpoint criteria are strictly met.
Protocol A: Synthesis of 5,6-Dichloro-2-methylbenzimidazole (Step 1)
Causality Focus: Glacial acetic acid is utilized without additional catalysts. Under microwave irradiation, the auto-protolysis of acetic acid is enhanced, rapidly driving the formation of the Schiff base and subsequent intramolecular ring closure[2].
-
Preparation: To a 30 mL microwave-safe quartz or thick-walled borosilicate vessel, add 4,5-dichloro-1,2-phenylenediamine (1.77 g, 10.0 mmol).
-
Solvation: Add 10 mL of glacial acetic acid. Introduce a magnetic stir bar.
-
Atmospheric Control: Purge the vessel with dry
for 60 seconds to mitigate oxidative degradation of the diamine. Seal the vessel with a pressure-rated Teflon cap. -
Irradiation: Place the vessel in a dedicated laboratory microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave). Set parameters to 120 °C for 10 minutes (Dynamic power modulation, max 200 W, high-speed stirring).
-
Quenching & Isolation: Allow the system to cool to <40 °C via compressed air. Pour the mixture into 50 mL of ice-cold distilled water. Slowly neutralize with aqueous
(28%) until a pH of 7–8 is achieved. Filter the resulting precipitate under vacuum, wash with cold water ( mL), and dry in a vacuum desiccator. -
Self-Validating Checkpoint: Perform Thin Layer Chromatography (TLC) using EtOAc:Hexane (1:1). The starting diamine (
) must be completely consumed, replaced by a single UV-active spot ( ).
Protocol B: Synthesis of 5,6-Dichloro-1,2-dimethylbenzimidazole (Step 2)
Causality Focus: DMF is selected over less polar solvents because its high dielectric constant perfectly aligns with the microwave frequency (2.45 GHz), ensuring instantaneous superheating.
-
Preparation: In a clean 30 mL microwave vessel, suspend the intermediate from Protocol A (1.0 g, ~5.0 mmol) in 10 mL of anhydrous DMF.
-
Deprotonation: Add anhydrous Potassium Carbonate (
) (1.38 g, 10.0 mmol, 2.0 eq). Stir vigorously for 2 minutes. -
Alkylation: In a fume hood, carefully add Methyl Iodide (MeI) (0.34 mL, ~5.5 mmol, 1.1 eq). Seal the vessel immediately. (Note: Dimethyl Carbonate with DBU can be substituted as a greener alternative, though reaction times may extend to 15 mins[3]).
-
Irradiation: Irradiate the mixture at 90 °C for 5 minutes (max power 150 W).
-
Workup: Cool the vessel to room temperature. Pour the mixture into 50 mL of rapidly stirring ice water. The highly hydrophobic product will crash out of solution immediately.
-
Purification: Filter the crude solid, wash thoroughly with water to remove DMF and inorganic salts, and recrystallize from a minimal volume of hot ethanol.
-
Self-Validating Checkpoint: TLC (EtOAc:Hexane 1:1) must show total conversion from
to . Proceed to analytical validation.
Analytical Validation Checkpoints
To ensure the structural integrity and purity of the synthesized compounds, verify the batch against the following standardized analytical parameters.
Table 2: Analytical Characterization Data
| Parameter | Intermediate (Step 1) | Final Product (Step 2) |
| Chemical Name | 5,6-Dichloro-2-methylbenzimidazole | 5,6-Dichloro-1,2-dimethylbenzimidazole |
| Appearance | Off-white to pale yellow powder | White to off-white crystalline solid |
| TLC ( | ||
| LC-MS (ESI+) | ||
References
- US6291203B1 - Cyanine dyes that stain cells and mitochondria Source: Google Patents URL
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation Source: Molecules (MDPI), 2022, 27(5), 1751 URL:[Link]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and Microwave-Accelerated Green Chemistry in Methylation of Phenols, Indoles, and Benzimidazoles with Dimethyl Carbonate Source: Organic Letters (ACS), 2001, 3(26), 4235-4238 URL:[Link]
Sources
Application Note: Procedures for the N-Methylation of 5,6-Dichloro-2-methylbenzimidazole
Executive Summary & Scientific Context
The functionalization of benzimidazole derivatives is a critical workflow in the synthesis of advanced fluorophores and active pharmaceutical ingredients (APIs). Specifically, the N-methylation of 5,6-dichloro-2-methylbenzimidazole yields 5,6-dichloro-1,2-dimethylbenzimidazole , a highly valued precursor.
This methylated intermediate serves as the core building block for symmetrical and unsymmetrical cyanine dyes, such as JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide), which are widely utilized in flow cytometry and fluorescence microscopy to measure mitochondrial membrane potential (
This application note provides researchers and drug development professionals with field-proven, self-validating protocols for the N-methylation of 5,6-dichloro-2-methylbenzimidazole, detailing the mechanistic causality behind reagent selection, reaction conditions, and safety mitigations.
Mechanistic Causality & Reaction Design
The starting material, 5,6-dichloro-2-methylbenzimidazole, exhibits tautomerism. Because the molecule is symmetric across the 5,6-dichloro axis, the N1 and N3 positions are chemically equivalent. Therefore, mono-alkylation at either nitrogen yields the identical product: 5,6-dichloro-1,2-dimethylbenzimidazole.
-
Solvent Selection (DMF vs. Acetone): Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetone are strictly required. They lack acidic protons that would hydrogen-bond with the nucleophilic nitrogen, thereby maximizing the nucleophilicity of the benzimidazole core.
-
Alkylating Agents (MeI vs. DMS):
-
Methyl Iodide (MeI) is highly electrophilic and volatile, making it ideal for rapid, small-scale laboratory synthesis. Because iodide is an excellent leaving group, the reaction proceeds efficiently at 80°C.
-
Dimethyl Sulfate (DMS) is less volatile and cheaper, making it the standard for process scale-up. However, it requires a dedicated base (e.g., K
CO ) to neutralize the methyl sulfuric acid byproduct.
-
-
Stoichiometric Control: Strict adherence to 1.0 – 1.1 equivalents of the alkylating agent is required. Excess alkylating agent combined with prolonged heating will drive a second alkylation event, forming the undesired quaternary salt (5,6-dichloro-1,2,3-trimethylbenzimidazolium iodide).
Workflow for the N-methylation of 5,6-dichloro-2-methylbenzimidazole using methyl iodide.
Experimental Protocols
Protocol A: Laboratory-Scale N-Methylation using Methyl Iodide [1]
This protocol utilizes methyl iodide and relies on a post-reaction basic quench to isolate the free-base product. It is optimized for yields and high purity at the bench scale.
Reagents:
-
5,6-dichloro-2-methylbenzimidazole: 1.0 g (5.0 mmol)
-
Methyl Iodide (MeI): 0.7 g (5.0 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF): 10 mL
-
Saturated Sodium Bicarbonate (NaHCO
) solution -
Ethyl Acetate (EtOAc) and Brine
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (5.0 mmol) of 5,6-dichloro-2-methylbenzimidazole in 10 mL of anhydrous DMF.
-
Alkylation: Working inside a fume hood, add 0.7 g (5.0 mmol) of methyl iodide dropwise to the stirred solution at room temperature.
-
Heating: Attach a reflux condenser and heat the reaction mixture to 80°C. Maintain stirring at this temperature for exactly 5 hours. Causality: 5 hours at 80°C ensures complete conversion while preventing the formation of the over-alkylated benzimidazolium salt.
-
Quenching: Cool the reaction to room temperature. Slowly pour the solution into 50 mL of saturated NaHCO
solution. Causality: The basic quench neutralizes any generated hydroiodic acid, ensuring the product precipitates or remains in its organic-soluble free-base form. -
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 50 mL).
-
Washing & Drying: Wash the combined organic layers with brine (50 mL) to remove residual DMF, then dry over anhydrous sodium sulfate (Na
SO ). -
Isolation: Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude 5,6-dichloro-1,2-dimethylbenzimidazole as a solid. Purify via silica gel column chromatography (MeOH/CHCl
) if necessary.
Protocol B: Scale-Up N-Methylation using Dimethyl Sulfate
For larger-scale synthesis, Dimethyl Sulfate (DMS) is preferred due to its higher boiling point, reducing the risk of vapor loss. This protocol incorporates a weak base to drive the reaction forward.
Step-by-Step Methodology:
-
Preparation: Suspend 5,6-dichloro-2-methylbenzimidazole (1.0 eq) and finely powdered anhydrous K
CO (1.5 eq) in acetone (10 mL per gram of substrate). -
Addition: Cool the suspension to 0–5°C. Slowly add Dimethyl Sulfate (1.1 eq) dropwise to control the exotherm.
-
Reflux: Heat the mixture to reflux (approx. 56–60°C) and stir for 4 to 6 hours. Monitor completion via TLC or LC-MS.
-
Ammonia Quench (Critical Safety Step): Cool the reaction to room temperature. Add 10% aqueous ammonia solution and stir for 30 minutes. Causality: Unreacted DMS is highly toxic and must be actively destroyed. Ammonia rapidly converts residual DMS into harmless methylamine derivatives.
-
Isolation: Remove the acetone under reduced pressure. Extract the aqueous residue with dichloromethane (DCM), wash with water, dry over Na
SO , and concentrate to yield the product.
Quantitative Data & Reaction Parameters
The following table summarizes the critical parameters for both methodologies, allowing researchers to select the optimal route based on scale and available safety infrastructure.
| Parameter | Protocol A (Methyl Iodide) | Protocol B (Dimethyl Sulfate) |
| Alkylating Agent | MeI (1.0 eq) | DMS (1.1 eq) |
| Solvent | DMF | Acetone (or DMF) |
| Base | None initially (NaHCO | K |
| Temperature | 80°C | 56–60°C (Reflux) |
| Reaction Time | 5 hours | 4 - 6 hours |
| Typical Yield | 85 - 90% | 80 - 88% |
| Key Advantage | High reactivity, easy removal of volatile excess | Lower volatility, highly suited for process scale-up |
Downstream Applications & Biological Pathways
Once synthesized, 5,6-dichloro-1,2-dimethylbenzimidazole is frequently quaternized (e.g., with ethyl iodide or sulfobutyl sultone) to form benzimidazolium salts. These salts are condensed with polymethine linkers to create cyanine dyes like JC-1.
In cellular assays, JC-1 exploits the Nernst equation. In healthy cells with a highly negative mitochondrial membrane potential (
Downstream application of the methylated precursor in JC-1 mitochondrial membrane potential assays.
Safety & Hazard Mitigation
-
5,6-Dichloro-1,2-dimethylbenzimidazole and its precursors are classified as acutely toxic. Handle with standard PPE (nitrile gloves, lab coat, safety glasses).
-
Methyl Iodide (MeI) is a volatile alkylating agent and a suspected human carcinogen. It must be handled strictly inside a certified chemical fume hood.
-
Dimethyl Sulfate (DMS) is a potent, highly toxic electrophile that is fatal if inhaled or absorbed through the skin. All glassware contaminated with DMS must be soaked in a 10% ammonia or 1M NaOH bath for 24 hours prior to standard washing.
References
- Molecular Probes Inc. (2001). Cyanine dyes that stain cells and mitochondria (US Patent No. 6,291,203 B1). U.S.
-
Bae, J., Kim, Y.-O., Han, X., Yoon, M.-H., Kim, W.-M., & Kim, Y.-C. (2022). Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents. Molecules, 27(4), 1337.[Link]
Technical Application Note: Coordination Dynamics and Synthetic Protocols for 5,6-Dichloro-1,2-dimethylbenzimidazole
Executive Summary & Chemical Profile[1][2][3][4][5]
This guide details the coordination chemistry of 5,6-Dichloro-1,2-dimethylbenzimidazole (DiCl-DMB) . While benzimidazoles are ubiquitous in bioinorganic chemistry (most notably as the axial ligand in Vitamin B12), the DiCl-DMB derivative offers a unique electronic and steric profile for tuning metal complex properties.
Why This Ligand?
-
Electronic Modulation: The 5,6-dichloro substitution exerts a strong electron-withdrawing inductive effect (-I), significantly reducing the basicity of the N3 donor atom compared to the natural 5,6-dimethylbenzimidazole. This allows for the stabilization of metal centers in higher oxidation states or the modulation of redox potentials in catalytic cycles.
-
Steric Control: The 1,2-dimethyl substitution pattern serves two functions:
-
N1-Methylation: Blocks the N-H site, preventing deprotonation and ensuring the ligand acts strictly as a neutral
-donor via N3. -
2-Methylation: Introduces steric bulk adjacent to the coordination site, often forcing metal complexes into distorted tetrahedral or high-spin geometries rather than square planar arrangements.
-
Physicochemical Profile
| Property | Value / Description |
| Formula | C |
| MW | 215.08 g/mol |
| Solubility | Low in H |
| pKa (est) | ~4.5 (Lower than unsubstituted benzimidazole due to Cl effects) |
| Coordination Mode | Monodentate via N3 (Pyridinic Nitrogen) |
Strategic Synthesis Workflows
Electronic & Steric Logic (Visualized)
The following diagram illustrates the competing electronic and steric forces that dictate how DiCl-DMB binds to metal centers.
Figure 1: Mechanistic logic of DiCl-DMB coordination. The chlorine atoms reduce donor strength, while methyl groups enforce steric constraints.
Experimental Protocols
Protocol A: Synthesis of Dichlorobis(5,6-dichloro-1,2-dimethylbenzimidazole)copper(II)
Target:
Rationale
Copper(II) chloride typically forms 1:2 adducts with benzimidazoles. The steric bulk of the 2-methyl group usually prevents the formation of polymeric chains, favoring discrete monomeric units with distorted tetrahedral geometry.
Reagents
-
Ligand: DiCl-DMB (215 mg, 1.0 mmol)
-
Metal Salt: CuCl
·2H O (85 mg, 0.5 mmol) -
Solvent: Absolute Ethanol (20 mL) + DMF (2 mL if needed for solubility)
Step-by-Step Methodology
-
Ligand Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of DiCl-DMB in 15 mL of absolute ethanol.
-
Expert Tip: If the solution is cloudy, add DMF dropwise (max 2 mL) and warm to 50°C. The 5,6-dichloro substitution significantly reduces ethanol solubility compared to non-chlorinated analogs.
-
-
Metal Addition: Dissolve CuCl
·2H O (0.5 mmol) in 5 mL of ethanol in a separate vial. Add this solution dropwise to the stirring ligand solution. -
Reaction: Heat the mixture to reflux (approx. 78°C) for 2 hours. The solution should turn from bright green to a deeper olive/brown precipitate.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
-
Isolation: Filter the precipitate using a sintered glass crucible.
-
Purification: Wash the solid twice with cold ethanol (2 x 3 mL) to remove unreacted ligand, then once with diethyl ether.
-
Drying: Dry in a vacuum desiccator over CaCl
for 24 hours.
Expected Yield: 65-75% Appearance: Greenish-brown crystalline solid.
Protocol B: Synthesis of Bis(5,6-dichloro-1,2-dimethylbenzimidazole)silver(I) Nitrate
Target:
Rationale
Ag(I) prefers linear or trigonal coordination. The DiCl-DMB ligand coordinates via N3 to form a cationic complex
Reagents
-
Ligand: DiCl-DMB (215 mg, 1.0 mmol)
-
Metal Salt: AgNO
(85 mg, 0.5 mmol) -
Solvent: Acetonitrile (MeCN) / Methanol (1:1 mix)
Step-by-Step Methodology
-
Precaution: Perform all steps under low-light conditions or wrap glassware in aluminum foil to prevent silver reduction.
-
Dissolution: Dissolve DiCl-DMB (1.0 mmol) in 10 mL of warm Acetonitrile/Methanol (1:1).
-
Complexation: Add solid AgNO
(0.5 mmol) directly to the stirring ligand solution. Stir at room temperature for 4 hours. Do not reflux, as heat promotes reduction to metallic silver. -
Precipitation: Reduce the volume by 50% using a rotary evaporator (bath temp < 40°C). Add 10 mL of cold diethyl ether to induce precipitation of the white/off-white complex.
-
Filtration: Filter the solid and wash with extensive amounts of ether.
-
Storage: Store in an amber vial away from light.
Characterization & Validation
To ensure the integrity of the synthesized complexes, the following spectroscopic markers must be validated.
Infrared Spectroscopy (FT-IR)
The coordination of the N3 nitrogen alters the vibrational modes of the imidazole ring.
| Functional Group | Free Ligand (cm | Metal Complex (cm | Diagnostic Note |
| ~1615 - 1620 | 1600 - 1610 | Shift to lower frequency indicates N3 coordination. | |
| ~750 - 800 | ~750 - 800 | Minimal change; confirms integrity of the halo-substitution. | |
| Absent | Absent | Confirms N1-Methylation (no deprotonation occurred). |
H-NMR (for diamagnetic Ag/Zn complexes)
-
Solvent: DMSO-
(CDCl may not dissolve the complex). -
Key Shift: The proton signal for the 2-Methyl group (singlet, ~2.5-2.6 ppm) and the 1-Methyl group (singlet, ~3.7-3.8 ppm) will experience a downfield shift (
ppm) upon coordination due to the deshielding effect of the metal cation.
Workflow Visualization
Figure 2: Decision tree for the synthesis and purification of DiCl-DMB metal complexes.
Application Context: Drug Development
Lipophilicity & Bioavailability
The 5,6-dichloro modification significantly increases the lipophilicity (LogP) of the complex compared to dimethyl analogs. This is critical for:
-
Membrane Permeability: Enhanced passive transport across bacterial cell walls.
-
Albumin Binding: Higher affinity for serum albumin, potentially extending half-life.
Structure-Activity Relationship (SAR)
In antimicrobial assays (MIC determination), the [Cu(DiCl-DMB)
-
Ligand Exchange: The labile halide ligands (Cl
) are displaced by biological donors (DNA bases or protein side chains). -
Redox Stress: The Cu(II) center, modulated by the electron-withdrawing benzimidazole, generates Reactive Oxygen Species (ROS) closer to the target site.
References
-
Podunavac-Kuzmanović, S. O., et al. (2010). "Synthesis, characterization and antimicrobial activity of copper(II) complexes with some 1-benzylbenzimidazole derivatives." Journal of the Serbian Chemical Society. Link
-
Devereux, M., et al. (2007). "Synthesis, catalase, superoxide dismutase and antitumour activities of copper(II) carboxylate complexes incorporating benzimidazole derivatives." Journal of Inorganic Biochemistry. Link
-
Tavman, A., et al. (2005). "Preparation, characterization and antimicrobial activity of some benzimidazole metal complexes." Journal of Coordination Chemistry. Link
- Garner, C. D., et al. (1999). "The coordination chemistry of benzimidazole and its derivatives." Coordination Chemistry Reviews.
-
PubChem. "5,6-Dichloro-2-methylbenzimidazole Compound Summary." (Used for physical property verification).[1] Link
Sources
Application Notes and Protocols for 5,6-Dichloro-1,2-dimethylbenzimidazole as a Precursor in Drug Design
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 5,6-dichloro-1,2-dimethylbenzimidazole as a versatile precursor for the design of novel therapeutic agents. This document outlines detailed, field-proven protocols for its synthesis, characterization, and subsequent derivatization, underpinned by mechanistic insights and structure-activity relationship (SAR) considerations.
Introduction: The Significance of the Benzimidazole Scaffold in Medicinal Chemistry
The benzimidazole nucleus, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1] Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-ulcer (e.g., omeprazole), anthelmintic (e.g., albendazole), and anticancer therapies.[2][3]
The 5,6-dichloro-1,2-dimethylbenzimidazole scaffold offers a unique starting point for drug design due to the following key features:
-
Lipophilicity and Halogen Bonding: The two chlorine atoms at the 5 and 6 positions significantly increase the lipophilicity of the molecule, which can enhance cell membrane permeability. Furthermore, these chlorine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to target binding affinity and selectivity.
-
Metabolic Stability: The methyl groups at the 1 and 2 positions can block potential sites of metabolism, thereby increasing the metabolic stability and in vivo half-life of drug candidates.
-
Versatile Derivatization: The benzimidazole core provides multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.
This guide will focus on the practical aspects of working with 5,6-dichloro-1,2-dimethylbenzimidazole, providing robust protocols for its synthesis and derivatization to facilitate the discovery of novel drug candidates.
Synthesis of 5,6-Dichloro-1,2-dimethylbenzimidazole: A Two-Step Approach
The synthesis of 5,6-dichloro-1,2-dimethylbenzimidazole is efficiently achieved through a two-step process starting from 4,5-dichloro-1,2-phenylenediamine. The first step involves the formation of the benzimidazole ring via condensation with acetic acid, followed by N-methylation at the 1-position.
Step 1: Synthesis of 5,6-Dichloro-2-methylbenzimidazole
This step involves the Phillips benzimidazole synthesis, a classic and reliable method for forming the benzimidazole ring from an o-phenylenediamine and a carboxylic acid.[3]
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,5-dichloro-1,2-phenylenediamine (10.0 g, 56.5 mmol) and 4 M hydrochloric acid (100 mL).
-
Reagent Addition: To the stirred suspension, add glacial acetic acid (3.7 mL, 64.9 mmol, 1.15 eq).
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 1:1).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture by the slow addition of a 20% aqueous sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to manage the exothermic reaction.
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).
-
Purification: The crude product can be purified by recrystallization from ethanol/water to yield 5,6-dichloro-2-methylbenzimidazole as a white to off-white solid. Dry the purified product in a vacuum oven at 60 °C.
Causality Behind Experimental Choices:
-
Hydrochloric Acid: The acidic medium protonates the carbonyl group of acetic acid, making it more electrophilic and facilitating the nucleophilic attack by the amino group of the o-phenylenediamine. It also aids in keeping the diamine in solution.
-
Reflux Conditions: The elevated temperature provides the necessary activation energy for the condensation and subsequent cyclization-dehydration reaction to form the benzimidazole ring.
-
Neutralization: The addition of sodium hydroxide deprotonates the benzimidazole and any remaining acid, causing the neutral product to precipitate from the aqueous solution.
Step 2: N-Methylation to Yield 5,6-Dichloro-1,2-dimethylbenzimidazole
The second step involves the methylation of the N-1 position of the benzimidazole ring. Dimethyl sulfate is a potent and efficient methylating agent for this transformation.
Protocol:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, suspend 5,6-dichloro-2-methylbenzimidazole (8.0 g, 39.8 mmol) and anhydrous potassium carbonate (8.2 g, 59.7 mmol, 1.5 eq) in acetone (100 mL).
-
Reagent Addition: Add dimethyl sulfate (4.2 mL, 43.8 mmol, 1.1 eq) dropwise to the stirred suspension at room temperature over 15 minutes. Caution: Dimethyl sulfate is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reflux: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. Combine the fractions containing the desired product and evaporate the solvent to yield 5,6-dichloro-1,2-dimethylbenzimidazole as a white crystalline solid.
Causality Behind Experimental Choices:
-
Potassium Carbonate: This base is used to deprotonate the N-H of the benzimidazole, forming the more nucleophilic benzimidazolate anion, which readily attacks the electrophilic methyl group of dimethyl sulfate.
-
Acetone: Acetone is a suitable solvent for this reaction as it is relatively polar to dissolve the reactants but does not react with them. Its boiling point allows for a controlled reflux temperature.
-
Column Chromatography: This purification technique is essential to separate the desired N-methylated product from any unreacted starting material and potential side products.
Characterization of 5,6-Dichloro-1,2-dimethylbenzimidazole
Thorough characterization of the synthesized precursor is crucial to ensure its purity and structural integrity before proceeding with further drug design studies.
| Property | Value |
| Molecular Formula | C₉H₈Cl₂N₂ |
| Molecular Weight | 215.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 168-172 °C |
| Solubility | Soluble in methanol, ethanol, acetone, and dichloromethane; sparingly soluble in water. |
Table 1: Physicochemical Properties of 5,6-Dichloro-1,2-dimethylbenzimidazole.
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.65 (s, 1H), 7.42 (s, 1H), 3.75 (s, 3H), 2.60 (s, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 153.5, 142.1, 133.8, 126.5, 125.8, 119.5, 111.2, 31.0, 14.2 |
| Mass Spectrometry (ESI+) | m/z 215.01 (M+H)⁺, 217.01 (M+H+2)⁺ |
Table 2: Spectroscopic Data for 5,6-Dichloro-1,2-dimethylbenzimidazole.
Application in Drug Design: Derivatization Strategies
The 5,6-dichloro-1,2-dimethylbenzimidazole core can be further functionalized to generate a library of compounds for screening against various biological targets. A common and effective strategy is to introduce diverse substituents at the 2-methyl position, which can be achieved through various chemical transformations.
Example Protocol: Synthesis of a Phenyl-substituted Derivative via Benzylic Bromination and Suzuki Coupling
This two-step protocol demonstrates the introduction of an aryl group at the 2-position, a common motif in many biologically active benzimidazole derivatives.
Step 1: Benzylic Bromination of 5,6-Dichloro-1,2-dimethylbenzimidazole
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 5,6-dichloro-1,2-dimethylbenzimidazole (2.15 g, 10.0 mmol) and N-bromosuccinimide (NBS) (1.96 g, 11.0 mmol, 1.1 eq) in carbon tetrachloride (50 mL).
-
Initiation: Add a catalytic amount of benzoyl peroxide (AIBN could also be used) (0.12 g, 0.5 mmol, 0.05 eq).
-
Reaction: Reflux the mixture under a bright light source (e.g., a 200W lamp) for 4 hours, or until the starting material is consumed as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(bromomethyl)-5,6-dichloro-1-methylbenzimidazole. This product is often used in the next step without further purification.
Step 2: Suzuki Coupling with Phenylboronic Acid
Protocol:
-
Reaction Setup: To a 100 mL Schlenk flask, add the crude 2-(bromomethyl)-5,6-dichloro-1-methylbenzimidazole (from the previous step), phenylboronic acid (1.46 g, 12.0 mmol, 1.2 eq), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.5 mmol, 5 mol%).
-
Solvent and Degassing: Add a mixture of toluene (40 mL) and water (10 mL). Degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the mixture to 90 °C and stir vigorously under an argon atmosphere for 12 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate (50 mL). Wash the organic layer with water (2 x 30 mL) and brine (30 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired 2-benzyl-5,6-dichloro-1-methylbenzimidazole.
Mechanistic Insights for Targeted Drug Design
The rational design of novel drugs requires an understanding of the mechanism of action of existing compounds. 5,6-Dichlorobenzimidazole derivatives have shown promise as inhibitors of several key cancer targets.
Androgen Receptor (AR) Antagonism
Derivatives of 5,6-dichlorobenzimidazole have been identified as potent and selective androgen receptor antagonists.[4] The mechanism of antagonism involves the binding of the benzimidazole derivative to the ligand-binding domain (LBD) of the AR. This binding event induces a conformational change in the receptor that prevents the recruitment of coactivator proteins necessary for transcriptional activation.[5] This ultimately leads to the inhibition of AR-mediated gene expression and a reduction in the proliferation of androgen-dependent prostate cancer cells.
Caption: Mechanism of Androgen Receptor Antagonism.
BRAF Kinase Inhibition
Certain 5,6-dichlorobenzimidazole derivatives have been designed as inhibitors of both wild-type and mutant BRAF kinase, a key enzyme in the MAPK/ERK signaling pathway that is often dysregulated in cancer.[2] These inhibitors typically function as Type I or Type II kinase inhibitors, binding to the ATP-binding site of the kinase domain. By occupying this site, they prevent the binding of ATP and subsequent phosphorylation of downstream targets like MEK, thereby inhibiting the entire signaling cascade and suppressing cancer cell proliferation.
Caption: Mechanism of BRAF Kinase Inhibition.
Conclusion
5,6-Dichloro-1,2-dimethylbenzimidazole is a highly valuable and versatile precursor for the design and synthesis of novel drug candidates. Its unique structural features and amenability to chemical modification make it an attractive starting point for targeting a wide range of biological pathways implicated in various diseases. The detailed protocols and mechanistic insights provided in these application notes are intended to empower researchers to effectively utilize this scaffold in their drug discovery efforts, ultimately contributing to the development of new and improved therapeutics.
References
-
Ng, R. A., Guan, J., Alford, V. C., Jr, Lanter, J. C., Allan, G. F., Sbriscia, T., Linton, O., Lundeen, S. G., & Sui, Z. (2007). Synthesis and SAR of potent and selective androgen receptor antagonists: 5,6-Dichloro-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 17(3), 784–788. [Link]
-
Tshilola, M., Naidoo, A., Arderne, C., & Singh, P. (2024). Benzimidazole derivatives used as androgen receptor antagonist. ResearchGate. [Link]
-
PubChem. (n.d.). 5,6-Dichloro-2-methylbenzimidazole. Retrieved from [Link]
-
Temirak, A., El-Subbagh, H. I., Al-Suwaidan, I. A., & Al-Dhfyan, A. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. BMC Chemistry, 19(1), 45. [Link]
-
Albay, C., & Tekbaş, E. (2023). Design, synthesis, and characterization of some 5,6-dichloro benzimidazole derivatives with investigation of their antioxidant and elastase inhibitory activities. ResearchGate. [Link]
-
Alaqeel, S. I. (2021). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 14(10), 103348. [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Dimethyl sulfate. Retrieved from [Link]
-
Bailey, A. D., Deshmukh, A. P., & Bradbury, N. C. (n.d.). Exploring the Design of Superradiant J-Aggregates from Amphiphilic Monomer Units. The Royal Society of Chemistry. Retrieved from [Link]
-
Kumar, R., & Chauhan, P. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. ResearchGate. [Link]
Sources
- 1. 5,6-Dichloro-1-ethyl-2-methylbenzimidazole(3237-62-5) 13C NMR spectrum [chemicalbook.com]
- 2. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 5,6-Dichloro-1-ethyl-2-methylbenzimidazole(3237-62-5) 1H NMR spectrum [chemicalbook.com]
Antimicrobial testing protocols for dichloro benzimidazole derivatives
Executive Summary
Benzimidazole derivatives, particularly those bearing 5,6-dichloro substitutions , represent a privileged scaffold in medicinal chemistry due to their structural similarity to purine nucleotides and their ability to target bacterial cell division proteins (FtsZ). However, their high lipophilicity presents significant challenges in in vitro testing, often leading to precipitation-induced artifacts and false negatives.
This guide outlines a modified testing protocol designed specifically for hydrophobic dichloro-benzimidazole derivatives. It integrates Clinical and Laboratory Standards Institute (CLSI) standards with specific adaptations for solubility management and uses a resazurin-based readout to eliminate turbidity interference.
Pre-Analytical Validation: The Solubility-Toxicity Matrix
Standard protocols often fail here. Before testing antimicrobial activity, you must define the "Solvent Window."
The 5,6-dichloro substitution significantly increases the partition coefficient (LogP), making these compounds insoluble in aqueous media. Dimethyl sulfoxide (DMSO) is the required solvent, but DMSO itself is bacteriostatic at high concentrations.
Objective: Determine the Maximum Tolerated Concentration (MTC) of DMSO for your specific bacterial strains.
Protocol:
-
Preparation: Prepare Mueller-Hinton Broth (MHB) containing DMSO gradients: 0.5%, 1.0%, 2.0%, 5.0%, and 10%.
-
Inoculation: Inoculate with
CFU/mL of the target organism (e.g., S. aureus ATCC 29213). -
Incubation: 16–20 hours at 35°C.
-
Readout: Measure OD600.
-
Decision Rule: The MTC is the highest DMSO concentration where growth remains
of the DMSO-free control.-
Expert Insight: For most dichloro-benzimidazoles, aim for a final assay concentration of 1% DMSO . If the compound precipitates at 1%, you must use a "step-down" dilution method (described below) rather than a direct aqueous dilution.
-
Protocol A: Modified Broth Microdilution (Resazurin-Based)
Rationale: Dichloro-benzimidazoles often form micro-precipitates in broth that mimic bacterial growth (turbidity). Standard visual reading is unreliable. We utilize Resazurin (Alamar Blue) , a redox indicator that turns pink only in the presence of metabolically active (living) cells, distinguishing precipitation from growth.
Materials
-
Stock Solution: Compound dissolved in 100% DMSO (typically 10 mg/mL).
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).
-
Plates: 96-well flat-bottom polystyrene plates.
Workflow Diagram
Figure 1: Modified MIC workflow ensuring solvent consistency and eliminating turbidity artifacts.
Step-by-Step Procedure
-
Intermediate Dilution (The "2x" Step):
-
Do not dilute the compound directly into the final plate.
-
Prepare a "2x Working Solution" in a separate tube. If your target top concentration is
in DMSO, prepare in DMSO/Broth. -
Perform serial 2-fold dilutions of this "2x" solution using
DMSO/Broth as the diluent.
-
-
Plate Setup:
-
Transfer
of the serial dilutions into the test plate (Columns 1–10). -
Column 11 (Growth Control):
of DMSO/Broth (no drug). -
Column 12 (Sterility Control):
of DMSO/Broth (no drug, no bacteria).
-
-
Inoculation:
-
Add
of standardized bacterial inoculum ( CFU/mL) to Columns 1–11. -
Add
sterile broth to Column 12. -
Result: Final volume
; Final drug concentration 1x; Final DMSO concentration 1%.
-
-
Incubation: Incubate at 35°C ± 2°C for 16–20 hours.
-
Development:
Protocol B: Mechanism of Action (FtsZ Inhibition)
Rationale: 5,6-dichloro-benzimidazoles are known to target FtsZ (Filamenting temperature-sensitive mutant Z), the bacterial homolog of tubulin. Inhibition of FtsZ prevents Z-ring formation, leading to a distinct morphological phenotype: Filamentation (elongated cells that cannot divide).
Mechanistic Pathway
Figure 2: Mechanism of Action for FtsZ-targeting benzimidazoles.
Microscopy Assay Protocol
-
Culture: Grow Bacillus subtilis (Gram-positive model) or E. coli to early log phase (
). -
Treatment: Treat cells with the benzimidazole derivative at 0.5x MIC (sub-lethal concentration). Include a DMSO control.[3][4]
-
Incubation: Incubate for 2–4 hours (approx. 2–3 generation times).
-
Fixation: Fix cells with 2.5% glutaraldehyde or heat fix on a slide.
-
Staining: Gram stain or DAPI stain (for nucleoid segregation visualization).
-
Analysis: Observe under 100x oil immersion.
-
Positive Result: Treated cells are 5–10x longer than control cells (filamentous) with multiple nucleoids, confirming cell division inhibition rather than membrane lysis.
-
Data Analysis & Troubleshooting
Interpretation of Results
| Observation | Interpretation | Action |
| Blue Well (Resazurin) | No viable metabolic activity. | Potential MIC.[1][2][3][4][5][6] |
| Pink Well | Active metabolism.[7] | Resistant/Sub-MIC. |
| Purple/Mixed Color | Partial inhibition or trailing.[5] | Report as growth (conservative). |
| Precipitate + Blue | Compound precipitated but bacteria died. | Valid MIC (Resazurin confirms kill). |
| Precipitate + Pink | Compound precipitated and bacteria grew. | Invalid. Compound bioavailability failed. |
Common Pitfalls
-
Skipped Wells: If growth occurs at high concentrations but not low ones, the compound likely precipitated out of solution at the high concentration, becoming unavailable. Solution: Re-test with a lower starting concentration or higher DMSO (if within MTC).
-
False Bactericidal Activity: High DMSO concentrations can permeabilize membranes, making weak antibiotics look potent. Validation: Always check the DMSO control column (Col 11).
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[5] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[8] Wayne, PA: CLSI.[5] Link
-
Awasthi, D., et al. (2013).[9] "SAR studies on trisubstituted benzimidazoles as inhibitors of Mtb FtsZ for the development of novel antitubercular agents."[9][10] Journal of Medicinal Chemistry, 56(6), 2556–2571. Link
-
Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals." Methods, 42(4), 321-324. Link
-
Tuncbilek, M., et al. (2009). "Synthesis and antimicrobial activity of some new anilino benzimidazoles." European Journal of Medicinal Chemistry, 44(3), 1024-1033. Link
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). "Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances." Nature Protocols, 3(2), 163–175. Link
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl Sulfoxide Protects Escherichia coli from Rapid Antimicrobial-Mediated Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. food.dtu.dk [food.dtu.dk]
- 6. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
Application Note: Solvent Selection and Optimization for the Synthesis and Derivatization of 5,6-Dichloro-1,2-dimethylbenzimidazole
Executive Summary
5,6-Dichloro-1,2-dimethylbenzimidazole is a highly specialized heterocyclic intermediate critical to the development of cyanine dyes (such as the mitochondrial membrane potential probe JC-1) and various pharmacological agents[1]. As a Senior Application Scientist, I frequently observe that the primary point of failure in synthesizing and derivatizing this compound lies in improper solvent selection. Because benzimidazole derivatives undergo both standard
Thermodynamic & Kinetic Rationale for Solvent Selection
The chemistry of 5,6-dichloro-1,2-dimethylbenzimidazole involves two distinct nucleophilic events, each demanding specific solvent environments:
Phase 1: N-Alkylation (Synthesis of the Target)
The synthesis typically begins with the deprotonation of 5,6-dichloro-2-methylbenzimidazole (
-
Causality of Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are mandatory. These solvents effectively solvate the potassium cation while leaving the bulky benzimidazolide anion "naked" and highly nucleophilic[2]. DMF provides the fastest reaction kinetics due to its high dielectric constant, but MeCN is often preferred in scalable workflows because it allows for easier product precipitation and avoids the risk of solvent hydrolysis at elevated temperatures[3].
Phase 2: Quaternization (Derivatization to Benzimidazolium Salts) To form cyanine dye precursors, the synthesized 5,6-dichloro-1,2-dimethylbenzimidazole must be quaternized at the N3 position using an alkyl halide[1].
-
Causality of Solvent Choice: This is a Menschutkin reaction (neutral + neutral
salt). The transition state is highly polar. Furthermore, the electron-withdrawing nature of the 5,6-dichloro groups and the steric hindrance of the 2-methyl group severely depress the nucleophilicity of the N3 nitrogen. Consequently, this reaction requires high thermal energy (100°C–150°C) and a solvent capable of stabilizing the charge-separated transition state. High-boiling polar aprotic solvents like DMF or Sulfolane are exclusively used here to drive the kinetically sluggish reaction to completion[1].
Quantitative Solvent Parameters
The following table summarizes the physicochemical properties that govern solvent selection for these workflows.
| Solvent | Dielectric Constant ( | Dipole Moment (D) | Boiling Point (°C) | Workup Complexity | |
| DMF | 36.7 | 3.82 | 153 | Very High | High (Requires aqueous quench) |
| Acetonitrile | 37.5 | 3.92 | 82 | High | Low (Direct evaporation/precipitation) |
| Acetone | 20.7 | 2.88 | 56 | Moderate | Low (Direct evaporation) |
| THF | 7.5 | 1.75 | 66 | Low | Low (Direct evaporation) |
Reaction Pathway Visualization
Workflow for 5,6-dichloro-1,2-dimethylbenzimidazole synthesis and quaternization.
Self-Validating Experimental Protocols
Safety Considerations
CRITICAL: 5,6-Dichloro-1,2-dimethylbenzimidazole and its immediate derivatives are classified as Particularly Hazardous Substances (PHS) and are acutely toxic[4]. All procedures must be executed within a certified chemical fume hood using appropriate rigorous PPE (nitrile gloves, lab coat, safety goggles).
Protocol A: Synthesis via N-Alkylation
This protocol utilizes DMF to maximize the reaction rate, relying on an aqueous quench to isolate the highly lipophilic product.
Step 1: Anion Generation
-
Action: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 10 mmol of 5,6-dichloro-2-methylbenzimidazole in 15 mL of anhydrous DMF. Add 20 mmol of anhydrous
[3]. Stir at room temperature for 30 minutes. -
Causality:
acts as a heterogeneous, non-nucleophilic base. It deprotonates the N1 position without degrading the DMF solvent[2]. -
Validation Checkpoint: The mixture will transition from a clear solution to a slightly cloudy/colored suspension, visually confirming the formation of the benzimidazolide anion.
Step 2: Alkylation
-
Action: Add 11 mmol of Methyl Iodide (MeI) dropwise via syringe. Heat the reaction mixture to 80°C for 5 hours[1].
-
Causality: Dropwise addition prevents thermal runaway from the exothermic
reaction. A strict 1.1 equivalent limit prevents over-alkylation to the quaternary salt. -
Validation Checkpoint: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The target product will exhibit a higher
value than the starting material due to the elimination of the hydrogen-bonding N-H group[3].
Step 3: Workup and Isolation
-
Action: Cool the mixture to room temperature and pour it slowly into 50 mL of vigorously stirred ice-water.
-
Causality: DMF is infinitely miscible with water. The target compound, heavily substituted with lipophilic chloro and methyl groups, is entirely insoluble in aqueous media, forcing immediate precipitation.
-
Validation Checkpoint: An off-white precipitate will form instantly. Collect the solid via vacuum filtration and dry under vacuum at 50°C for 24 hours[1].
Protocol B: Quaternization to Benzimidazolium Salt
This protocol forces the sterically hindered N3 nitrogen to react with an alkyl halide to form a cyanine dye precursor.
Step 1: Reaction Setup
-
Action: Dissolve 5 mmol of the synthesized 5,6-dichloro-1,2-dimethylbenzimidazole and 20 mmol of the target Alkyl Iodide (e.g., Ethyl Iodide) in 5 mL of anhydrous DMF[1].
-
Causality: A massive excess of the alkylating agent (4 equivalents) is required to drive the unfavorable equilibrium of this sterically hindered Menschutkin reaction forward.
Step 2: Thermal Activation
-
Action: Seal the reaction vessel and stir at 100°C for 5 to 24 hours[1].
-
Causality: The high activation energy caused by the electron-withdrawing chlorine atoms and the steric bulk of the 2-methyl group necessitates sustained, high thermal input.
-
Validation Checkpoint: Aliquot TLC testing will show the gradual disappearance of the high-
starting material and the appearance of a baseline spot, representing the highly polar, immobile benzimidazolium salt.
Step 3: Precipitation and Recovery
-
Action: Cool the solution to room temperature. Add 25 mL of Diethyl Ether to the flask to precipitate the product[1].
-
Causality: The synthesized salt is completely insoluble in non-polar ethereal solvents, whereas unreacted alkyl halides and DMF remain in solution.
-
Validation Checkpoint: Rapid crystallization of the salt upon ether addition validates successful quaternization. Collect the precipitate by suction filtration and wash with additional ether.
References
- US6291203B1 - Cyanine dyes that stain cells and mitochondria - Google Patents Source: Google Patents URL
- 1-Benzyl-1H-benzimidazole | Research Chemical - Benchchem Source: Benchchem URL
- Source: National Institutes of Health (NIH)
- Chemicals requiring SOPs - Environmental Health & Safety Source: University of California, Merced URL
Sources
- 1. US6291203B1 - Cyanine dyes that stain cells and mitochondria - Google Patents [patents.google.com]
- 2. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Benzyl-1H-benzimidazole|Research Chemical [benchchem.com]
- 4. ehs.ucmerced.edu [ehs.ucmerced.edu]
Functionalization of the 5,6-Dichloro-1,2-dimethylbenzimidazole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The 5,6-Dichloro-1,2-dimethylbenzimidazole Scaffold - A Privileged Core in Medicinal Chemistry
The benzimidazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and antihypertensive properties. The 5,6-dichloro-1,2-dimethylbenzimidazole scaffold represents a particularly valuable building block for drug discovery. The two chlorine atoms on the benzene ring provide key handles for diverse chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). Furthermore, the dichloro-substitution pattern significantly influences the electronic properties of the benzimidazole core, which can modulate the binding affinity and pharmacokinetic profile of derivative compounds.
This comprehensive guide provides detailed application notes and validated protocols for the functionalization of the 5,6-dichloro-1,2-dimethylbenzimidazole scaffold. We will delve into the strategic application of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, to enable the synthesis of diverse libraries of novel benzimidazole derivatives. The causality behind experimental choices will be explained, ensuring that researchers can not only replicate these protocols but also adapt them to their specific research needs.
I. Synthesis of the Starting Material: 5,6-Dichloro-1,2-dimethylbenzimidazole
A reliable and scalable synthesis of the starting material is paramount for any drug discovery campaign. The 5,6-dichloro-1,2-dimethylbenzimidazole scaffold can be efficiently prepared via a multi-step sequence starting from commercially available 4,5-dichloro-1,2-phenylenediamine.
Protocol 1: Synthesis of 5,6-Dichloro-1,2-dimethyl-1H-benzimidazole
This protocol is adapted from the classical Phillips-Ladenburg reaction conditions for benzimidazole synthesis.[1]
Reaction Scheme:
Caption: Synthesis of the target scaffold.
Materials:
-
4,5-Dichloro-1,2-phenylenediamine
-
Acetic anhydride
-
Methyl iodide
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Glacial acetic acid
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Procedure:
-
Acetylation of 4,5-Dichloro-1,2-phenylenediamine:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4,5-dichloro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the intermediate N-(2-amino-4,5-dichlorophenyl)acetamide.
-
-
Cyclization to 5,6-Dichloro-2-methyl-1H-benzimidazole:
-
Heat the crude N-(2-amino-4,5-dichlorophenyl)acetamide in 4M HCl at reflux for 1-2 hours to induce cyclization.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH or NaHCO₃) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 5,6-dichloro-2-methyl-1H-benzimidazole.
-
-
N-Methylation to 5,6-Dichloro-1,2-dimethyl-1H-benzimidazole:
-
In a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 5,6-dichloro-2-methyl-1H-benzimidazole (1.0 eq) in anhydrous DMF.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Let the reaction stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to afford the final product, 5,6-dichloro-1,2-dimethyl-1H-benzimidazole.
-
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a versatile approach to functionalize the C5 and C6 positions of the benzimidazole scaffold.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling enables the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.[2][3] The choice of catalyst, ligand, and base is crucial for achieving high yields and good regioselectivity.
General Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Regioselectivity:
The two chlorine atoms at the C5 and C6 positions are electronically similar, which can lead to mixtures of mono- and di-substituted products. Controlling the regioselectivity is a key challenge.
-
Mono-arylation: To favor mono-substitution, a sub-stoichiometric amount of the boronic acid (e.g., 0.8-1.0 equivalents) can be used.[4] The reaction should be carefully monitored by LC-MS to stop it once the desired mono-arylated product is maximized.
-
Di-arylation: To achieve di-substitution, an excess of the boronic acid (e.g., 2.2-3.0 equivalents) and prolonged reaction times are typically required.
While electronic differences between C5 and C6 are minimal, steric hindrance from the N-methyl group might slightly influence the reactivity, although this effect is generally small.
Protocol 2: Mono-Arylation via Suzuki-Miyaura Coupling
Materials:
-
5,6-Dichloro-1,2-dimethyl-1H-benzimidazole
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
Step-by-Step Procedure:
-
To a microwave vial or a Schlenk flask, add 5,6-dichloro-1,2-dimethyl-1H-benzimidazole (1.0 eq), arylboronic acid (1.1 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (2-5 mol%).
-
Add the solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-120 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material or maximization of the desired mono-arylated product.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the mono-arylated product.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 60-70 |
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[2][5] This reaction is highly valuable for introducing a wide range of primary and secondary amines at the C5 and C6 positions.
General Reaction Scheme:
Caption: Buchwald-Hartwig amination reaction.
Causality in Catalyst and Ligand Selection:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and the phosphine ligand. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., XPhos, SPhos, RuPhos), are often essential for achieving high catalytic activity, especially with less reactive aryl chlorides.[6] These ligands facilitate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.
Protocol 3: Mono-Amination via Buchwald-Hartwig Coupling
Materials:
-
5,6-Dichloro-1,2-dimethyl-1H-benzimidazole
-
Amine (e.g., morpholine, aniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., toluene, dioxane)
Step-by-Step Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere, add the palladium precatalyst (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add the base (1.5-2.0 eq) and 5,6-dichloro-1,2-dimethyl-1H-benzimidazole (1.0 eq).
-
Add the anhydrous solvent, followed by the amine (1.2 eq).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOt-Bu | Toluene | 100 | 12 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | Dioxane | 110 | 16 | 70-80 |
| 3 | Benzylamine | Pd₂(dba)₃ (1) / XPhos (2) | NaOt-Bu | Toluene | 100 | 10 | 80-90 |
III. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the imidazole ring and the two chlorine atoms activates the benzimidazole core for nucleophilic aromatic substitution (SNAr).[7][8] This provides a direct, transition-metal-free method for introducing a variety of nucleophiles.
General Reaction Scheme:
Caption: Nucleophilic Aromatic Substitution (SNAr).
Mechanistic Insight:
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks one of the carbon atoms bearing a chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the chloride leaving group. The rate of this reaction is influenced by the strength of the nucleophile and the ability of the solvent to stabilize the charged intermediate.
Protocol 4: SNAr with Alkoxides
Materials:
-
5,6-Dichloro-1,2-dimethyl-1H-benzimidazole
-
Sodium methoxide (NaOMe) or Sodium ethoxide (NaOEt)
-
Corresponding alcohol (Methanol or Ethanol) or a polar aprotic solvent (e.g., DMF, DMSO)
Step-by-Step Procedure:
-
Dissolve 5,6-dichloro-1,2-dimethyl-1H-benzimidazole (1.0 eq) in the corresponding alcohol or an appropriate solvent.
-
Add the sodium alkoxide (1.1-1.5 eq for mono-substitution, >2.2 eq for di-substitution).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction and neutralize with a dilute acid (e.g., 1M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by column chromatography.
Table 3: Representative Conditions for SNAr Reactions
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Product |
| 1 | NaOMe | MeOH | Reflux | 6 | 5-Chloro-6-methoxy- or 5,6-dimethoxy- derivative |
| 2 | NaSEt | DMF | 80 | 4 | 5-Chloro-6-ethylthio- or 5,6-bis(ethylthio)- derivative |
| 3 | Piperidine | DMSO | 120 | 24 | 5-Chloro-6-piperidino- or 5,6-dipiperidino- derivative |
IV. Conclusion
The 5,6-dichloro-1,2-dimethylbenzimidazole scaffold offers a versatile platform for the development of novel therapeutic agents. The protocols outlined in this guide provide robust and reproducible methods for its synthesis and functionalization. By leveraging modern synthetic techniques such as palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, researchers can efficiently generate diverse libraries of compounds for biological screening. A thorough understanding of the underlying reaction mechanisms and the factors influencing regioselectivity is key to the successful application of these methodologies in drug discovery programs.
V. References
-
Chung, K. H., So, C. M., Wong, S. M., Luk, C. H., Zhou, Z., Lau, C. P., & Kwong, F. Y. (2011). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. Available at: [Link]
-
Albay, C., & Tekbaş, M. (2023). Design, synthesis, and characterization of some 5,6‐dichloro benzimidazole derivatives with investigation of their antioxidant and elastase inhibitory activities. Journal of Heterocyclic Chemistry, 60(1). Available at: [Link]
-
Wikipedia. (2024). Nucleophilic aromatic substitution. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Google Patents. (2021). CN112898206A - Preparation method of 5, 6-dimethylbenzimidazole. Available at:
-
Seela, F., & Steker, H. (1985). Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers. PubMed. Available at: [Link]
-
Gulevich, A. V., & Dudnik, A. S. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry. Available at: [Link]
-
Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 998–1003. Available at: [Link]
-
ResearchGate. (n.d.). Screening for mono-arylation. Available at: [Link]
-
Li, X. (2018). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 57(8), 1930-1964. Available at: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available at: [Link]
Sources
- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. Synthesis and SAR of potent and selective androgen receptor antagonists: 5,6-Dichloro-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Improving yield in the synthesis of 5,6-Dichloro-1,2-dimethylbenzimidazole
Technical Support Center: Synthesis of 5,6-Dichloro-1,2-dimethylbenzimidazole
Ticket ID: #BZ-56-CL2-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary: The Yield Challenge
The synthesis of 5,6-Dichloro-1,2-dimethylbenzimidazole presents a classic dichotomy in heterocyclic chemistry: the core ring formation is thermodynamically favorable, yet isolated yields often suffer due to solubility issues (driven by the dichloro-substitution) and over-alkylation during the introduction of the
This guide moves beyond standard textbook protocols, focusing on the "Two-Stage Robust Route" :
-
Phillips Condensation: Formation of the 5,6-dichloro-2-methylbenzimidazole core.
-
Regioselective Alkylation: Controlled
-methylation to prevent quaternary salt formation.
Reaction Workflow & Logic (Visualized)
The following diagram outlines the optimized pathway and the critical decision points where yield is typically lost.
Caption: Optimized Two-Stage Synthesis Workflow minimizing quaternary salt formation.
Phase 1: The Cyclization (Core Formation)
Objective: Synthesize 5,6-dichloro-2-methylbenzimidazole. Standard Protocol: Phillips Condensation.[1]
Protocol Optimization Table
| Parameter | Standard Method | High-Yield Optimized Method | Why? (Causality) |
| Acid Source | Glacial Acetic Acid | 4N HCl (aq) + Acetic Acid (1:1) | The dichloro-diamine is weakly nucleophilic due to electron withdrawal. Stronger mineral acid (HCl) ensures full protonation and activation of the carbonyl species [1]. |
| Temperature | Reflux ( | Reflux ( | High thermal energy is required to overcome the activation barrier for the dehydration step (ring closure). |
| Workup | Evaporation | pH Adjustment Precipitation | Evaporation traps salts. Neutralizing to pH 8-9 precipitates the free base product while keeping impurities in solution. |
Troubleshooting Phase 1
Q: My reaction mixture turned black/tarry. What happened?
-
Root Cause: Oxidative degradation of the starting material (diamine). Phenylenediamines are highly sensitive to air oxidation, especially at high temperatures.
-
Fix:
-
Purify the starting diamine (recrystallize from ethanol with activated charcoal) before use.
-
Run the reaction under an inert atmosphere (
or Ar) balloon. -
Add a pinch of sodium metabisulfite (
) as an antioxidant during the reaction.
-
Q: I have low yield after neutralization (precipitate is scant).
-
Root Cause: The product might still be protonated. 5,6-dichlorobenzimidazoles are less basic than unsubstituted ones, but they can still form salts.
-
Fix: Ensure the pH is adjusted to 8–9 using Ammonium Hydroxide (
). Avoid NaOH if possible, as it can trap the product in gelatinous inorganic salts. If the product is stuck in the aqueous phase, perform an extraction with Ethyl Acetate (EtOAc), although precipitation is preferred for purity.
Phase 2: The -Methylation
Objective: Convert the intermediate to 5,6-dichloro-1,2-dimethylbenzimidazole. Challenge: Avoiding the formation of 1,3-dimethyl-5,6-dichlorobenzimidazolium iodide (Quaternary Salt).
Protocol Optimization Table
| Parameter | Standard Method | High-Yield Optimized Method | Why? (Causality) |
| Base | NaH (Sodium Hydride) | NaH is too aggressive and can promote over-alkylation. | |
| Solvent | DMF | Acetone or Acetonitrile | DMF is hard to remove (high BP). Acetone allows for easy workup (evaporation) and limits the solubility of the quaternary salt if it forms. |
| Stoichiometry | Excess MeI | 1.1 Equivalents MeI | Strict stoichiometry prevents the "double hit" (quaternization). |
Troubleshooting Phase 2
Q: TLC shows a spot that doesn't move (Baseline) and yield is low.
-
Root Cause: You have formed the quaternary ammonium salt. This happens if you used a large excess of Methyl Iodide (MeI) or high heat.
-
Fix:
-
Rescue: The salt is water-soluble. Wash your organic layer thoroughly with water; the salt will partition into the water, leaving the desired product in the organic layer.
-
Prevention: Add MeI dropwise at
C, then warm to room temperature. Do not reflux unless conversion is stalled.
-
Q: The product is co-precipitating with inorganic salts.
-
Root Cause: Using
in Acetone generates KCl/KI byproducts which are insoluble in acetone. -
Fix: Filter the hot reaction mixture before evaporating the solvent. This removes the inorganic salts. Then, evaporate the filtrate to obtain the crude organic product.
Interactive Troubleshooting Logic (DOT)
Use this decision tree to diagnose yield loss in real-time.
Caption: Diagnostic logic for identifying root causes of yield loss in benzimidazole synthesis.
References
-
Phillips Condensation Mechanism & Acid Catalysis
-
Alkylation of Benzimidazoles (Base Selection)
- Title: Efficient Synthesis of 1,2-Disubstituted Benzimidazoles.
- Source:Synthetic Communic
- Context: Compares vs NaH yields, highlighting milder bases for preventing quaternary salt form
-
URL:[Link]
-
Solubility & Characterization of DRB Analogs
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrar.org [ijrar.org]
- 9. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. RNA synthesis block by 5, 6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) triggers p53-dependent apoptosis in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting cyclization failures in benzimidazole synthesis
Technical Support Center: Benzimidazole Synthesis & Optimization Ticket ID: BZ-CYC-FAIL-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
Cyclization failure in benzimidazole synthesis is rarely a "random" error; it is almost always a kinetic bottleneck or a thermodynamic trap.[1] Whether you are utilizing the Phillips condensation (carboxylic acid + diamine) or oxidative cyclization (aldehyde + diamine), the reaction frequently stalls at a stable intermediate—either the N-acylated mono-amide or the benzylidene amine (Schiff base).
This guide deconstructs these failure modes, providing mechanistic root cause analysis and "rescue protocols" to salvage your current batch without restarting.
Module 1: Diagnostic Workflow
Before modifying conditions, you must identify the exact stage of failure. Use this logic tree to diagnose your reaction mixture.
Figure 1: Decision tree for identifying the root cause of benzimidazole synthesis failure based on TLC/LC-MS evidence.
Module 2: The Phillips Condensation (Carboxylic Acid Route)
The Issue: The reaction stalls at the N-acyl-o-phenylenediamine (mono-amide) intermediate.
The Science: The Phillips condensation is a two-step process.[1] The first step (amide bond formation) is generally fast.[1] The second step (cyclodehydration) is the rate-determining step (RDS).[1]
-
Step 1: Nucleophilic attack of the diamine on the carboxylic acid
Mono-amide.[1] -
Step 2 (Failure Point): Intramolecular attack of the second amine onto the amide carbonyl.[1] This requires overcoming a high activation energy barrier to expel water.[1] Standard reflux in 4N HCl is often insufficient for sterically hindered or electron-deficient acids.[1]
Troubleshooting Q&A
Q: I see a major spot on TLC that is more polar than my starting material, but it's not the product. What is it? A: This is likely the mono-acylated intermediate .[1] It forms readily but lacks the energy to close the ring.[1]
-
Validation: Isolate a small amount. The 1H NMR will show amide protons and a lack of symmetry compared to the starting diamine.
Q: How do I force this intermediate to cyclize? A: You need a dehydrating agent stronger than standard mineral acids.[1]
-
Protocol (The "PPA Rescue"):
-
Evaporate your solvent (water/HCl/ethanol).[1]
-
Redissolve the crude residue in Polyphosphoric Acid (PPA) (approx. 5-10 mL per gram of reactant).
-
Heat to 140–160°C for 2–4 hours.
-
Why it works: PPA acts as both a solvent and a potent dehydrating agent, effectively lowering the activation energy for the ring closure.[1]
-
Q: Can I avoid PPA? It's difficult to work up. A: Yes. If you are starting fresh, use T3P (Propylphosphonic anhydride) as a coupling reagent.[1]
-
Mechanism: T3P activates the carboxylic acid to a mixed anhydride, which is highly reactive. It also sequesters the water byproduct, driving the equilibrium toward the benzimidazole.
Module 3: Oxidative Cyclization (Aldehyde Route)
The Issue: The reaction forms the Schiff base (imine) but fails to oxidize to the benzimidazole.
The Science: This route involves the condensation of the aldehyde and diamine to form a benzylidene amine (Schiff base), followed by an intramolecular closure to a dihydrobenzimidazole (aminal). The final step requires an oxidant to restore aromaticity.[1]
-
Critical Failure: Without an oxidant, the equilibrium favors the open Schiff base or the unstable aminal, which eventually reverts to starting materials during workup.
Experimental Data: Oxidant Efficiency
Comparison of oxidants for the cyclization of 4-nitrobenzaldehyde + o-phenylenediamine.
| Oxidant System | Reaction Time | Yield | Notes |
| Air (Open Flask) | 24 h | 45% | Slow; often stalls at Schiff base.[1] |
| Air (Bubbling) | 6 h | 78% | Active aeration significantly improves kinetics.[1] |
| Na₂S₂O₅ (Metabisulfite) | 4 h | 88% | Standard "green" method; requires polar solvent (EtOH).[1] |
| Oxone® | 1.5 h | 92% | Excellent for electron-deficient aldehydes.[1] |
| FeCl₃ / Al₂O₃ | 30 min | 94% | Heterogeneous catalysis; easiest workup.[1] |
Troubleshooting Q&A
Q: I am using sodium metabisulfite (Na₂S₂O₅) in DCM, but the reaction isn't working. A: Solvent Mismatch. Na₂S₂O₅ is an inorganic salt and is insoluble in dichloromethane (DCM).[1]
-
Solution: Switch to Ethanol or Methanol .[1] The mechanism involves the formation of a bisulfite adduct which requires a protic, polar environment to facilitate the hydride shift and oxidation.
Q: My product is forming, but I have a persistent impurity that looks like a dimer. A: This is likely the bis-imine (where one diamine reacts with two aldehydes) or a dimerization of the diamine itself.
-
Prevention:
Module 4: Steric & Electronic Deactivation
The Issue: Electron-Withdrawing Groups (EWGs) or bulky substituents preventing reaction initiation.[1]
The Science:
-
EWGs on Diamine: Drastically reduce nucleophilicity.[1] The initial attack on the carbonyl becomes the rate-limiting step.[1]
-
Bulky Aldehydes: Create steric clash during the ring-closure transition state.[1]
Protocol: Microwave-Assisted Synthesis (The "Hard" Substrates)
For deactivated systems (e.g., 4-nitro-o-phenylenediamine), thermal heating is often insufficient.
-
Mixture: Combine Diamine (1.0 mmol) + Aldehyde (1.0 mmol) + Yb(OTf)₃ (5 mol%) (Lewis Acid Catalyst).
-
Solvent: Ethanol (2 mL).
-
Condition: Microwave irradiation at 130°C for 10–20 minutes .
-
Why it works: The Lewis acid activates the carbonyl oxygen (increasing electrophilicity) while microwave irradiation provides direct kinetic energy to overcome the entropic barrier of bringing two bulky groups together.[1]
References
-
Phillips Condensation Mechanism & Optimiz
-
Microwave-Assisted Synthesis
- Title: Optimization of the Synthesis of 2-Substituted Benzimidazoles Catalyzed by Al-PILC under Microwave Irradi
- Source: IMIST
-
URL:[Link]
-
Oxidative Cycliz
-
Reductive Cycliz
-
General Troubleshooting & C
- Title: Technical Support Center: Troubleshooting Benzoxazole/Benzimidazole Synthesis
-
Source: BenchChem[1]
Sources
Technical Support Center: Purification of 5,6-Dichloro-1,2-dimethylbenzimidazole
Executive Summary & Molecule Profile[1]
The Challenge: Purifying 5,6-Dichloro-1,2-dimethylbenzimidazole (DCDMB) presents a classic "push-pull" separation challenge.[1][2] The molecule possesses a lipophilic core (due to the dichloro- and dimethyl- substitutions) but retains a basic nitrogen (N3) capable of strong interactions with stationary phase silanols.[1]
Molecule "Personality":
-
Lipophilicity: High.[1][2][3] The 5,6-dichloro substitution significantly reduces water solubility compared to the parent benzimidazole.[1][2]
-
Basicity: The N-methyl group at position 1 eliminates the acidic proton found in NH-benzimidazoles, preventing tautomerization.[1][2] However, the N3 nitrogen remains basic (pKa ~5–6 range modulated by the electron-withdrawing chlorines), leading to "tailing" on acidic silica gel.[2]
-
Critical Impurities:
Pre-Purification Diagnostics (The "Scout")
Before packing a column, perform these checks to prevent compound loss.
Solubility Check
-
Good Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH).[1][2]
-
Poor Solvents: Hexanes, Water, Diethyl Ether (often forms "gums").[1][2]
-
The Trap: Do not load in pure DMSO or DMF. These high-boiling solvents will wash your compound through the column, destroying separation.[1][2]
TLC Optimization
Goal: Achieve an Rf of 0.25 – 0.35 for the target compound.
| Mobile Phase System | Characteristics | Application |
| Hexane : EtOAc (7:3) | Low polarity | Good for removing non-polar tars.[1][2] Target may stay at baseline. |
| DCM : MeOH (95:5) | High polarity | Standard starting point.[1][2][3] If Rf > 0.8, reduce MeOH.[1][2][3] |
| DCM : MeOH : TEA | Basified | Recommended. Add 1% Triethylamine (TEA) to sharpen spots.[1][2][3] |
Troubleshooting & FAQs
Q1: My product elutes as a broad, streaking band (tailing) rather than a sharp peak. Why?
Diagnosis: The "Silanol Effect."[1][2][3] The basic nitrogen (N3) of the imidazole ring is interacting with the acidic silanol (Si-OH) groups on the silica gel surface. This acts like a secondary retention mechanism, dragging the compound.[1][2][3]
Solution: The "Base Wash" You must neutralize the silica.[3]
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase.[1][2][3]
-
Column Pre-treatment: Flush the packed column with mobile phase containing the base before loading your sample.[1][2][3] This "caps" the active silanol sites.[1][2][3]
Q2: The compound precipitates on the top of the column after loading.
Diagnosis: Solubility Mismatch. You likely loaded the sample in a strong solvent (like minimal DCM) and immediately hit it with a non-polar mobile phase (like Hexane).[3] The compound "crashed out" as a solid crust, blocking flow and ruining resolution.[2][3]
Solution: Dry Loading Do not use liquid loading for this chlorinated analog.[1][2][3]
-
Evaporate to dryness on a rotavap until you have a free-flowing powder.
Q3: I cannot separate the N-methyl product from the NH-starting material.
Diagnosis: Insufficient Selectivity. While the N-methyl group adds bulk, the polarity difference can be subtle in high-strength solvents (like pure MeOH).[1][2]
Solution: Gradient Elution The NH-starting material is a Hydrogen Bond Donor (more polar).[1][3] The Product (N-Me) is not.
-
Start: 100% DCM (containing 1% TEA). The product should elute first.
-
Ramp: Slowly increase MeOH from 0% to 5%.
-
Result: The product elutes early; the NH-precursor elutes later; the quaternary salt remains on the column.
Visualized Workflows
Diagram 1: The Tailing Mechanism & Solution
This diagram illustrates why your peaks are broad and how Triethylamine (TEA) fixes the issue.
Caption: Mechanism of peak tailing suppression using Triethylamine (TEA) to block acidic silanol sites.[1][2]
Diagram 2: Purification Decision Tree
Follow this logic to select the correct loading and elution strategy.
Caption: Decision matrix for loading technique and mobile phase selection based on solubility and TLC behavior.
Standardized Protocol: The "Golden Path"
Objective: Isolate >98% pure 5,6-Dichloro-1,2-dimethylbenzimidazole from a crude methylation reaction mixture.
Reagents:
Step-by-Step Methodology:
-
Column Preparation:
-
Prepare a slurry of Silica Gel in DCM containing 1% TEA .
-
Pour into the column and flush with 2 column volumes (CV) of this solvent to neutralize the silica.[3]
-
Note: The TEA is critical here.[1][2][3] Without it, the chlorinated benzimidazole will stick and elute slowly over 20+ fractions.[1][2][3]
-
-
Sample Loading (Dry Load Method):
-
Elution Gradient:
-
Monitoring:
-
Workup:
References
-
Townsend, L. B., & Drach, J. C. (1992).[1][2][3] Design, Synthesis, and Antiviral Activity of Certain 2,5,6-Trihalo-1-(beta-D-ribofuranosyl)benzimidazoles. Journal of Medicinal Chemistry. (Context: Purification of chlorinated benzimidazoles).[1][3]
-
BenchChem. (2025).[2][3][5] 5,6-Dichloro-2-methylbenzimidazole: Synthesis and Chemical Properties. (Context: Properties of the immediate precursor).
-
Sigma-Aldrich. (n.d.).[1][2][3] Silica Gel Chromatography Technical Guide. (Context: General protocols for basic heterocycles).
-
PubChem. (2025).[2][3][6] Compound Summary: 5,6-Dichloro-1,2-dimethylbenzimidazole.[1][2][7][8] National Library of Medicine.[1][2][3] (Context: Chemical structure and physical properties).
Sources
- 1. 5,6-Dimethylbenzimidazole | 582-60-5 [chemicalbook.com]
- 2. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]
- 3. 5,6-Dichloro-1H-benzimidazole | C7H4Cl2N2 | CID 331775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5,6-Dichloro-2-methylbenzimidazole | C8H6Cl2N2 | CID 608319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5,6-DICHLORO-1,2-DIMETHYLBENZIMIDAZOLE - [sigmaaldrich.com]
- 8. PubChemLite - 5,6-dichloro-1,2-dimethylbenzimidazole (C9H8Cl2N2) [pubchemlite.lcsb.uni.lu]
Technical Support Center: Overcoming Aqueous Solubility Challenges of 5,6-Dichloro-1,2-dimethylbenzimidazole (DDBI)
Welcome to the Formulation & Troubleshooting Support Center. 5,6-Dichloro-1,2-dimethylbenzimidazole (DDBI) is a critical building block for synthesizing cyanine dyes, mitochondrial stains, and bioactive small molecules[1]. However, researchers frequently encounter severe precipitation and low bioavailability due to its extreme hydrophobicity.
This guide synthesizes field-proven insights and physicochemical principles to help you bypass DDBI solubility barriers, ensuring robust and reproducible experimental workflows.
Part 1: Core Mechanistic FAQs (The "Why")
Q1: Why is DDBI practically insoluble in standard aqueous buffers (e.g., PBS, Tris)? A: The low aqueous solubility of DDBI is an inherent thermodynamic characteristic of its molecular structure. The addition of two strongly electron-withdrawing chlorine atoms at the 5 and 6 positions significantly increases the molecule's lipophilicity (LogP) and molecular weight. Consequently, the compound exhibits unfavorable interactions with polar water molecules and a strong preference for the crystalline solid state[2].
Q2: Can I just adjust the pH of my buffer to force DDBI into solution? A: While benzimidazole derivatives can exhibit pH-dependent solubility, this is not a viable standalone strategy for DDBI. The parent benzimidazole has a pKa of ~5.4 for its protonated form. The electron-withdrawing dichloro-substituents further decrease this pKa, meaning DDBI only ionizes in highly acidic environments (pH < 3)[2]. Furthermore, exposing benzimidazole derivatives to low pH for extended periods can trigger hydrolytic degradation, disconnecting ether linkages or destabilizing the core, thereby compromising the stability of your stock[3].
Q3: Direct dissolution fails. What is the standard protocol for generating aqueous working solutions for cell assays? A: The industry standard is the "solvent-shift" method. You must first dissolve DDBI in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1]. These solvents effectively disrupt the crystal lattice[2]. Once fully solvated, this concentrated stock is rapidly diluted into the aqueous buffer.
Q4: My compound precipitates immediately upon dilution from DMSO into PBS. How do I prevent this nucleation? A: Precipitation upon dilution occurs because the local concentration of water rapidly decreases the solvent's capacity to keep the highly lipophilic DDBI solvated, leading to rapid nucleation. To prevent this, you must introduce a solubilizing agent before or during dilution. Complexation with macrocyclic host molecules, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), is highly effective for benzimidazoles. HP-β-CD encapsulates the hydrophobic dichloro-benzimidazole moiety within its lipophilic cavity, shielding it from water while its hydrophilic exterior maintains aqueous solubility[4]. Alternatively, solid dispersions using polymers like PVP-k30 can prevent crystallization and improve wetting properties[5].
Part 2: Experimental Protocols (The "How")
As a self-validating system, every protocol below includes specific visual or physical checkpoints to confirm success before proceeding to the next step.
Protocol A: Solvent-Shift Dilution (For In Vitro Assays)
Causality Check: DDBI requires complete lattice disruption before introduction to water. If the DMSO stock absorbs atmospheric moisture, DDBI will prematurely nucleate. Always use anhydrous solvents.
-
Weighing: Weigh 2.15 mg of DDBI (MW ~215.08 g/mol ) into a sterile, light-protected microcentrifuge tube.
-
Primary Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 10 mM stock solution.
-
Lattice Disruption: Vortex vigorously for 60 seconds and sonicate in a water bath at 37°C for 5 minutes.
-
Validation Check: The solution must transition from a cloudy suspension to an optically clear liquid. Any remaining particulates will act as nucleation seeds during dilution.
-
-
Buffer Preparation: Pre-warm your target aqueous buffer (e.g., PBS) to 37°C.
-
Rapid Dilution: While vortexing the buffer continuously, add the DMSO stock dropwise to achieve the desired final concentration.
-
Validation Check: Ensure final DMSO concentration is ≤ 1% v/v to avoid cellular toxicity. If the final PBS dilution turns turbid within 5 minutes, the mixing kinetics were too slow.
-
Protocol B: Ternary HP-β-CD Complexation (For In Vivo Formulations)
Causality Check: HP-β-CD alone provides a significant solubility boost, but adding a water-soluble polymer like PVP-k30 creates a ternary complex. PVP-k30 acts synergistically to increase the wetting properties and amorphization of the complex, pushing solubility limits further[4].
-
Host Preparation: Prepare a 10% (w/v) solution of HP-β-CD in deionized water.
-
Guest Addition: Add an excess amount of DDBI solid (e.g., 5 mg/mL) directly to the HP-β-CD solution.
-
Polymer Addition: Add 0.1% (w/v) Polyvinylpyrrolidone (PVP-k30) as a co-complexing agent[4].
-
Equilibration: Stir the suspension continuously on a magnetic stirrer at 300 rpm for 72 hours at room temperature to reach equilibrium.
-
Separation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble DDBI.
-
Validation Check: The absence of a massive pellet indicates near-complete complexation.
-
-
Filtration: Filter the supernatant through a 0.45 µm cellulose acetate syringe filter. The resulting clear filtrate contains the highly soluble DDBI-cyclodextrin inclusion complex.
Part 3: Quantitative Data Presentation
The following table summarizes the expected solubility enhancements achieved through different formulation strategies, allowing you to select the appropriate method for your specific assay requirements.
| Strategy | Mechanistic Action | Estimated Solubility Increase | Recommended Application |
| Aqueous Buffer (pH 7.4) | Baseline (No intervention) | 1x (< 10 µg/mL) | N/A (Control) |
| Acidic Buffer (pH < 3.0) | Protonation of Benzimidazole Nitrogen | ~10x - 30x | Analytical chemistry (Short-term only) |
| Co-solvent (1% DMSO in PBS) | Crystal Lattice Disruption | ~50x - 100x | In vitro cell culture assays |
| HP-β-CD Complexation | Hydrophobic Cavity Encapsulation | ~1000x - 1500x | In vivo dosing, PK/PD studies |
| HP-β-CD + PVP-k30 (Ternary) | Encapsulation + Amorphization | > 1500x | Advanced drug formulation |
Part 4: Formulation Decision Workflow
Use the following logical pathway to determine the optimal solubility enhancement strategy for your specific experimental needs.
Decision tree for selecting the optimal DDBI solubility enhancement strategy based on application.
Part 5: References
-
[1] Title: US6291203B1 - Cyanine dyes that stain cells and mitochondria - Google Patents Source: google.com URL:
-
[4] Title: Inclusion complexes and self-assembled cyclodextrin aggregates for increasing the solubility of benzimidazoles - SciELO Source: scielo.br URL:
-
[5] Title: Solubilization and Dissolution Enhancement of Benzimidazole Antnelmintic Drugs by Cyclodextrin Complexation - YAKHAK HOEJI Source: yakhak.org URL:
-
[2] Title: Troubleshooting low solubility of 4,5,6,7-tetraiodo-1H-benzimidazole in buffers - Benchchem Source: benchchem.com URL:
-
[3] Title: EP3517528B1 - Acid addition salts of benzimidazole derivative - Google Patents Source: google.com URL:
Sources
- 1. US6291203B1 - Cyanine dyes that stain cells and mitochondria - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP3517528B1 - Acid addition salts of benzimidazole derivative - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. Solubilization and Dissolution Enhancement of Benzimidazole Antnelmintic Drugs by Cyclodextrin Complexation [yakhak.org]
Benzimidazole Methylation: Temperature Optimization & Troubleshooting Hub
Senior Application Scientist: Dr. Aris Thorne Department: Synthetic Methodology & Process Optimization Last Updated: March 2, 2026
Executive Summary: The Thermal Landscape
Welcome to the technical support center for benzimidazole functionalization. In drug discovery, the N-methylation of benzimidazoles is a pivotal step, modulating lipophilicity and metabolic stability. However, temperature is not merely a variable—it is the primary switch between kinetic control (selectivity) and thermodynamic drive (conversion).
This guide addresses the two most common methodologies:
-
Classical Nucleophilic Substitution (MeI/DMS): Low-temperature, kinetically controlled.
-
Green Methylation (Dimethyl Carbonate - DMC): High-temperature, thermodynamically driven.
Technical Deep Dive: Thermodynamics & Regioselectivity
The Tautomer Challenge
Benzimidazoles bearing a substituent on the benzene ring (positions 4, 5, 6, or 7) exist as an equilibrium of tautomers in solution (e.g., 5-substituted
-
Kinetic Control (Low T): The alkylating agent attacks the nitrogen with the highest electron density or the least steric hindrance. This often yields a mixture of isomers (N1 vs N3) that reflects the tautomeric ratio and nucleophilicity at the moment of reaction.
-
Thermodynamic Control (High T): Higher temperatures allow for equilibration. However, in irreversible alkylations (like MeI), "thermodynamic control" usually refers to the equilibration of the starting material tautomers before the irreversible alkylation step.
Comparative Kinetics Table
| Variable | Classical (MeI / DMS) | Green (DMC) |
| Typical Temp | ||
| Mechanism | ||
| Primary Risk | Over-methylation (Quaternization) | Low Conversion (Weak Electrophile) |
| Selectivity | Moderate (Sensitive to sterics) | High (Mono-methylation favored) |
| Byproducts | Benzimidazolium Salts | Methanol, |
Decision Logic: Selecting Your Pathway
The following flow diagram illustrates the decision process for optimizing reaction conditions based on your substrate and available equipment.
Caption: Decision matrix for selecting temperature regimes based on substrate stability and green chemistry constraints.
Validated Experimental Protocols
Protocol A: Low-Temperature Classical Methylation
Best for: Lab-scale synthesis, heat-sensitive substrates.
Reagents: Methyl Iodide (MeI), Cesium Carbonate (
-
Dissolution: Dissolve 1.0 eq of benzimidazole in DMF (
). -
Base Addition: Add 1.2 eq of
. Stir for 15 min at Room Temperature (RT) to ensure deprotonation. -
Cryogenic Setup: Cool the reaction mixture to
using an ice bath. Critical: This suppresses the rate of the second methylation event. -
Addition: Add 1.05 eq of MeI dropwise.
-
Ramp: Stir at
for 30 min, then allow to warm to RT. Monitor by TLC/LCMS. -
Quench: Pour into ice water.
Protocol B: High-Temperature Green Methylation (DMC)
Best for: Process scale-up, avoiding toxic halides.
Reagents: Dimethyl Carbonate (DMC),
-
Mixture: Combine benzimidazole (1.0 eq),
(1.0 eq), and catalyst (DABCO, 0.1 eq) in a pressure tube or autoclave. -
Solvent: Add DMC (excess, typically 10-20 eq).
-
Thermal Activation: Heat to
-- .-
Note: The boiling point of DMC is
. You must use a sealed vessel to reach the activation energy required for methylation.
-
-
Duration: Run for 4-8 hours.
-
Workup: Cool, filter off salts, and evaporate excess DMC (recyclable).
Troubleshooting & FAQs
Issue 1: "I am observing a highly polar byproduct that doesn't move on TLC."
Diagnosis: Quaternization (Formation of 1,3-dimethylbenzimidazolium salt). Cause:
-
Temperature was too high during MeI addition.
-
Large excess of methylating agent.
-
Reaction time was too long (allowing the mono-product to react again).
Solution:
-
Immediate Fix: If the salt is formed, it is often water-soluble. Partition your reaction mixture between EtOAc and Water.[2] The salt stays in the aqueous layer; the desired mono-methylated product moves to the organic layer.
-
Process Adjustment: Strictly maintain
during addition. Reduce MeI equivalents to 1.0-1.05 eq.
Issue 2: "My DMC reaction has stalled at 30% conversion."
Diagnosis: Insufficient Thermal Activation.
Cause: DMC is a "hard" electrophile and requires significant energy to undergo nucleophilic attack compared to MeI. Refluxing at atmospheric pressure (
Solution:
-
Increase T: You must use a sealed vessel (autoclave/pressure vial) to reach
. -
Catalysis: Add a phase transfer catalyst (TBAB or 18-crown-6) or a nucleophilic catalyst (DABCO) to lower the activation energy [1].
Issue 3: "I'm getting a 50:50 mixture of N1 and N3 isomers."
Diagnosis: Lack of Regiocontrol. Context: For 5-substituted benzimidazoles, this is common. Solution:
-
Steric Control: If using MeI, lower the temperature further (
) to favor the kinetic product (alkylation at the less hindered nitrogen). -
Chelation Control: Switch to a non-polar solvent (Toluene) and use a specific base that might coordinate with the substituent, though this is substrate-dependent [2].
References
-
Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.
-
Luo, Y., et al. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(23), 12220–12223.
-
Shukla, K., et al. (2017). Fixation of carbon dioxide into dimethyl carbonate over titanium-based zeolitic thiophene-benzimidazolate framework.[3] Scientific Reports, 7, 4658.
-
Dardonville, C., & Rozas, I. (2004). Imidazoline Binding Sites and Their Ligands: An Overview of the Therapeutic Potential of Benzimidazoles. Medicinal Research Reviews, 24(5), 639-661.
Sources
- 1. iris.unive.it [iris.unive.it]
- 2. Benzimidazolium salts prevent and disrupt methicillin-resistant Staphylococcus aureus biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fixation of carbon dioxide into dimethyl carbonate over titanium-based zeolitic thiophene-benzimidazolate framework - PMC [pmc.ncbi.nlm.nih.gov]
Removing regioisomer impurities from 5,6-dichloro benzimidazole products
This guide provides researchers, scientists, and drug development professionals with in-depth technical assistance for removing regioisomeric impurities from 5,6-dichlorobenzimidazole products. The following questions and troubleshooting protocols are designed to address common challenges encountered during synthesis and purification, ensuring the attainment of highly pure target compounds.
I. Frequently Asked Questions (FAQs)
Q1: Why is the formation of regioisomers a common problem in the synthesis of 5,6-dichlorobenzimidazole?
The synthesis of 5,6-dichlorobenzimidazole typically involves the condensation of 4,5-dichloro-o-phenylenediamine with a one-carbon synthon, such as formic acid or its derivatives. Due to the unsymmetrical nature of the 4,5-dichloro-o-phenylenediamine starting material, the cyclization can proceed in two different ways, leading to the formation of the desired 5,6-dichlorobenzimidazole and its undesired regioisomer, 4,5-dichlorobenzimidazole. The relative nucleophilicity of the two amino groups in the diamine dictates the regiochemical outcome.[1]
Q2: What are the most common regioisomeric impurities found in crude 5,6-dichlorobenzimidazole?
The primary regioisomeric impurity is 4,5-dichlorobenzimidazole. Depending on the synthetic route and reaction conditions, other isomers like 4,7-dichlorobenzimidazole could potentially form, though they are generally less common. The presence of these impurities can significantly impact the biological activity and physicochemical properties of the final product, necessitating their removal.[1]
Q3: How can I confirm the presence and quantify the ratio of regioisomers in my product?
A combination of analytical techniques is recommended for accurate identification and quantification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between regioisomers. The substitution pattern on the benzene ring results in unique chemical shifts and coupling constants for the aromatic protons of each isomer.[2] Two-dimensional NMR techniques like COSY, HSQC, and HMBC can further aid in unambiguous structural assignment.[2]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a highly effective method for separating and quantifying dichlorobenzimidazole isomers.[3][4] Developing a robust HPLC method allows for the determination of the purity of the product and the relative amounts of each isomer.
-
Mass Spectrometry (MS): While mass spectrometry will show the same molecular weight for the isomers, it can be coupled with a separation technique like HPLC (LC-MS) to confirm the identity of the separated peaks.[5]
Q4: What are the primary methods for removing these regioisomeric impurities?
The most common and effective purification strategies include:
-
Recrystallization: This classical purification technique relies on the differential solubility of the desired product and its impurities in a chosen solvent or solvent system.
-
Column Chromatography: A highly versatile technique that separates compounds based on their differential adsorption to a stationary phase.[2][6]
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative HPLC can be employed.[6]
The choice of method depends on the scale of the purification, the physical properties of the isomers, and the desired final purity.
II. Troubleshooting Guides & Protocols
This section provides detailed protocols and troubleshooting advice for the most common purification challenges.
A. Purification by Recrystallization
Recrystallization is often the first-line approach for purifying solid compounds. Its success hinges on selecting an appropriate solvent.
Protocol 1: Solvent Screening for Recrystallization
-
Small-Scale Testing: In separate small test tubes, place approximately 10-20 mg of the crude 5,6-dichlorobenzimidazole product.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Suitable starting solvents to screen include ethanol, methanol, acetone, acetonitrile, toluene, and mixtures thereof.[7]
-
Heating and Cooling: If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If the solid dissolves, it is a potential candidate. Allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observation: The ideal solvent will dissolve the compound when hot but will result in the formation of well-defined crystals upon cooling, while the impurities remain in solution.
Troubleshooting Recrystallization
| Issue | Potential Cause | Solution |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Try a different solvent in which the compound is less soluble, or use a co-solvent system. | |
| Oily precipitate forms instead of crystals. | The compound may be "oiling out" due to a high concentration of impurities or too rapid cooling. | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal can also help. |
| Poor recovery of the purified product. | The compound has significant solubility in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent. |
B. Purification by Column Chromatography
Column chromatography offers a more robust method for separating compounds with similar polarities.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen mobile phase. The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Column Packing: Carefully pour the slurry into a glass column, allowing the silica to settle into a uniform bed.
-
Sample Loading: Dissolve the crude 5,6-dichlorobenzimidazole in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. A common starting mobile phase for benzimidazole derivatives is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or acetone). A gradient elution, where the polarity of the mobile phase is gradually increased, may be necessary for optimal separation.[2]
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify those containing the pure 5,6-dichlorobenzimidazole.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Troubleshooting Column Chromatography
| Issue | Potential Cause | Solution |
| Poor separation of isomers. | The mobile phase polarity is either too high or too low. | Optimize the mobile phase composition through TLC analysis. Test different solvent ratios to achieve a good separation between the spots of the desired product and the impurities. |
| The column was overloaded with the sample. | Use a larger column with more silica gel or reduce the amount of sample loaded. | |
| Cracked or channeled column bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly without any air bubbles. |
| Streaking of compounds on the column. | The sample is not sufficiently soluble in the mobile phase. | Pre-adsorb the sample onto a small amount of silica gel before loading it onto the column. |
C. Analytical Method Development for Purity Assessment
A reliable analytical method is crucial for monitoring the success of the purification.
Protocol 3: Reversed-Phase HPLC Method
-
Column: A C18 column is a good starting point for the separation of benzimidazole derivatives.[5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[3][5]
-
Detection: UV detection at a wavelength where the benzimidazole absorbs strongly (e.g., around 280-300 nm) is common.[3]
-
Gradient: A gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, often provides the best resolution for separating closely related isomers.[5]
III. Visualized Workflows
Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting the appropriate purification method.
General Workflow for Column Chromatography Purification
Caption: A step-by-step workflow for purification by column chromatography.
IV. References
-
Rojas-Berríos, D., et al. (2022). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. PMC. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2025). Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations. PMC. Retrieved from [Link]
-
Kamaike, K., et al. (1987). Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers. PubMed. Retrieved from [Link]
-
Kulik, A., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Danaher, M., et al. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices. PubMed. Retrieved from [Link]
-
Semantic Scholar. (n.d.). ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Retrieved from [Link]
-
Chromatography Today. (n.d.). Easy purification of isomers with prepacked glass columns. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Recrystallization of 5,6-Dichloro-1,2-dimethylbenzimidazole
Executive Summary & Compound Profile
5,6-Dichloro-1,2-dimethylbenzimidazole (CAS: 2818-64-6) is a critical heterocyclic intermediate, often employed in the synthesis of antiviral nucleoside analogs (e.g., benzimidazole ribosides) and selective androgen receptor antagonists.[1] High purity (>98%) is essential because trace metal or isomeric impurities can poison downstream catalytic steps (such as glycosylation).
This guide addresses the specific physicochemical challenges of this molecule: its high melting point, potential for sublimation, and tendency to "oil out" in aqueous mixtures due to the lipophilic dichloro-substitution.[1]
Key Physicochemical Properties
| Property | Value / Characteristic | Implication for Recrystallization |
| Molecular Formula | C₉H₈Cl₂N₂ | Moderate molecular weight (215.08 g/mol ).[1] |
| Melting Point | >200°C (Estimated)* | High thermal stability allows for aggressive heating during dissolution.[1] |
| Solubility | Low in water; High in hot alcohols/polar aprotic solvents.[1] | Ideal candidate for solvent/anti-solvent precipitation.[1] |
| pKa | ~5.5 (Basic Nitrogen) | pH-sensitive solubility; avoids acidic solvents to prevent salt formation.[1] |
*Note: While the non-chlorinated analog (5,6-dimethylbenzimidazole) melts at ~205°C, the dichloro-substitution typically elevates the melting point further.[1] Use MP range as a primary purity indicator.
Solvent Selection Strategy
The choice of solvent is dictated by the specific impurity profile. We categorize solvents into Primary (General Purity) and Secondary (Specific Impurity Removal).
Q: What is the "Gold Standard" solvent system for this compound?
A: Aqueous Ethanol (Ethanol:Water).
-
Ratio: Start with 90:10 (EtOH:H₂O) .[1] If the yield is too low, increase water content to 80:20 or 70:30.[1]
-
Mechanism: The compound dissolves readily in boiling ethanol. Water acts as the anti-solvent, drastically reducing solubility as the temperature drops, forcing crystallization.[1]
-
Why it works: The dichloro-substitution makes the molecule sufficiently lipophilic to crystallize well from aqueous alcohols, unlike more polar benzimidazoles that might stay in solution.
Q: When should I use Acetonitrile (MeCN)?
A: Use MeCN when you need anhydrous product.
-
Scenario: If the next step in your synthesis involves moisture-sensitive reagents (e.g., Lewis acid-catalyzed glycosylation), residual water from an EtOH/H₂O recrystallization is detrimental.[1]
-
Protocol: Recrystallize from boiling Acetonitrile. It has a high boiling point (82°C) which aids dissolution, and it evaporates cleanly.[1]
Q: My crude material is very dark/black. What solvent helps?
A: Methanol with Activated Carbon.
-
Protocol: Dissolve in boiling Methanol (MeOH), add activated charcoal (5-10 wt%), filter hot through Celite, then concentrate or add water to induce crystallization. Methanol is excellent for solubilizing the tarry, oxidized byproducts of phenylenediamine starting materials.[1]
Detailed Experimental Protocols
Protocol A: Standard Recrystallization (Aqueous Ethanol)[1]
Objective: Routine purification to >98% purity.
-
Dissolution:
-
Place 10 g of crude 5,6-Dichloro-1,2-dimethylbenzimidazole in a 250 mL Erlenmeyer flask.
-
Add 50 mL of Ethanol (95%) .
-
Heat to reflux (boiling) with magnetic stirring.[1]
-
Observation: If solid remains, add hot ethanol in 5 mL portions until dissolved.
-
-
Anti-Solvent Addition:
-
While maintaining a gentle boil, add hot distilled water dropwise.
-
Stop adding water the moment a persistent cloudiness (turbidity) appears.
-
Add 1-2 mL of pure ethanol to clear the turbidity (restore solution).
-
-
Controlled Cooling:
-
Remove from heat and place the flask on a cork ring or wood block. Do not place directly on cold benchtop.
-
Allow to cool to room temperature undisturbed (approx. 1-2 hours).
-
Step for Yield: Once at room temp, cool in an ice bath (0-4°C) for 30 minutes.
-
-
Isolation:
-
Filter the white/off-white needles using a Buchner funnel.[1]
-
Wash with 20 mL of cold 50:50 EtOH:Water.
-
Dry in a vacuum oven at 60°C for 4 hours.
-
Protocol B: Troubleshooting "Oiling Out"
Issue: Instead of crystals, the product separates as a separate liquid layer (oil) at the bottom of the flask. Cause: The temperature dropped below the "oiling out" point (liquid-liquid phase separation) before it reached the crystallization point. This often happens if too much water is added or cooling is too rapid.[1]
Corrective Action:
-
Re-heat: Bring the mixture back to a boil until the oil redissolves.
-
Add Solvent: Add a small amount of the good solvent (Ethanol) to change the solvent ratio.
-
Seed: Remove from heat. When the temperature is just below boiling, add a seed crystal of pure product. This provides a nucleation site for crystals to form instead of oil droplets.[1]
-
Slower Cooling: Wrap the flask in aluminum foil or a towel to slow the cooling rate further.
Visual Troubleshooting Guide
Workflow: Recrystallization Decision Tree
Caption: Logical flow for selecting steps based on solubility behavior and phase separation events.
Frequently Asked Questions (Technical)
Q: Can I use DMF or DMSO? A: Only as a last resort. While the compound is very soluble in DMF/DMSO, these solvents have high boiling points (153°C and 189°C) and are difficult to remove completely.[1] Residual DMF can interfere with NMR analysis and biological assays.[1] If you must use them, precipitate the product by pouring the DMF solution into a large excess of ice water.[1]
Q: What are the likely impurities if the melting point is low (<195°C)? A:
-
4,5-Dichloro-1,2-phenylenediamine: The starting material.[1] It is often brown/purple.[1]
-
Regioisomers: If synthesized via alkylation of 5,6-dichlorobenzimidazole, you may have trace amounts of the 1-methyl isomer if methylation was incomplete or non-selective (though 1,2-dimethyl usually implies a specific cyclization route).[1]
-
Inorganic Salts: If the crude was neutralized with NaOH/HCl, trapped NaCl may depress the MP (and will not burn off).[1]
Q: How do I remove colored impurities? A: Benzimidazoles are prone to oxidation, turning pink or brown.[1]
-
Solution: Use Activated Charcoal (Norit) .[1] Add 5% w/w charcoal to the boiling ethanol solution. Stir for 5 minutes, then filter while hot through a pre-warmed Celite pad. The filtrate should be clear yellow/colorless.
References
-
BenchChem. Discovery and history of dimethylbenzimidazoles - Purification Protocols. Retrieved from [1]
-
Sigma-Aldrich. 5,6-Dimethylbenzimidazole Product Specification & Properties.[1][2] Retrieved from [1]
-
ResearchGate. Synthesis and characterization of 5,6-dichloro benzimidazole derivatives. Retrieved from
-
National Institutes of Health (NIH) - PubChem. 5,6-Dimethylbenzimidazole Physical Properties.[1] Retrieved from [1]
Sources
Addressing thermal instability in benzimidazole derivatives
Technical Support Center: Benzimidazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzimidazole derivatives. This guide is designed to provide practical, in-depth solutions to common challenges related to the thermal instability of these versatile compounds. My approach is to not only offer protocols but to explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of benzimidazole derivatives.
Q1: What are the primary factors that influence the thermal stability of a benzimidazole derivative?
A1: The thermal stability of a benzimidazole derivative is not a fixed property but is influenced by a combination of structural and environmental factors. Key determinants include:
-
Substituents and Conjugation: The nature and position of substituents on the benzimidazole core are critical. Electron-withdrawing groups, such as nitro groups (-NO₂), can decrease thermal stability, whereas electron-donating groups like methyl (-CH₃) can increase it.[1][2] Enhanced conjugation across the molecule often leads to stronger chemical bonds and, consequently, higher thermal stability.[1]
-
Intermolecular Forces: The presence of groups capable of forming strong hydrogen bonds, such as the N-H proton in the imidazole ring, significantly contributes to the thermal stability of the crystal lattice.[3][4]
-
Physical State: Benzimidazole derivatives are generally much more stable in their solid, crystalline form compared to when they are in solution.[5][6] In solution, the molecules are more mobile and susceptible to degradation pathways.
-
Environmental Conditions: Exposure to oxygen, moisture, and light can accelerate degradation, especially at elevated temperatures.[7] Many benzimidazoles are particularly sensitive to photodegradation in solution.[6]
Q2: My benzimidazole compound shows a lower or broader melting point than expected. Is this a sign of thermal degradation?
A2: Yes, this is a classic indicator of thermal instability. If a pure compound begins to decompose at or before its melting point, the impurities generated will depress and broaden the melting range. It is crucial to differentiate this from the presence of pre-existing impurities. We recommend using Differential Scanning Calorimetry (DSC) to investigate. A DSC thermogram can reveal exothermic or endothermic events preceding the melt, which often correspond to decomposition.
Q3: What are the most common chemical pathways for thermal degradation in benzimidazoles?
A3: The degradation pathways are highly dependent on the specific substituents. However, some common patterns are observed:
-
Hydrolysis of Side Chains: For many benzimidazole drugs, such as albendazole and mebendazole, a primary degradation pathway is the hydrolysis of the carbamate group.[5][6][8]
-
Oxidative Degradation: The benzimidazole core can be susceptible to oxidation, especially in the presence of heat and oxygen.[7]
-
Ring Cleavage: Under more extreme conditions, the heterocyclic imidazole ring or the fused benzene ring can be cleaved.[9][10] For example, studies on carbendazim have shown its conversion to 2-aminobenzimidazole and subsequent ring-opening products.[9]
Q4: How can I improve the stability of my thermally sensitive benzimidazole derivative during storage or formulation?
A4: To enhance stability, consider the following strategies:
-
Solid-State Formulation: Store and handle the compound as a solid whenever possible.[5][6]
-
Control the Environment: Store under an inert atmosphere (e.g., nitrogen or argon) and protect from light and moisture.
-
Excipient Selection: In pharmaceutical formulations, the use of antioxidants can mitigate oxidative degradation. Encapsulation or inclusion in delivery systems like cyclodextrins can also physically protect the molecule.[11]
-
Structural Modification: In the drug design phase, strategic modifications can be made. For instance, replacing a thermally labile group or increasing the rigidity and conjugation of the molecule can enhance intrinsic stability.[3][12]
Part 2: Troubleshooting Guide for Experimental Issues
This section provides structured workflows and protocols to diagnose and solve specific experimental problems related to thermal instability.
Scenario 1: Inconsistent Yields or Purity in a High-Temperature Synthesis
You are running a reaction at 150 °C where your benzimidazole derivative is a key reactant. Your yields are inconsistent, and HPLC analysis of the crude product shows multiple unexpected peaks.
Causality: It is highly probable that your benzimidazole reactant is degrading under the reaction conditions, leading to lower effective concentrations and the formation of byproducts that complicate purification.
Troubleshooting Workflow:
Below is a logical workflow to diagnose and address this issue.
Caption: Troubleshooting workflow for synthesis issues.
Protocol 1: Isothermal Stress Test (Forced Degradation Study)
This protocol validates the stability of your compound at a specific temperature over time. It is a crucial step in forced degradation studies as outlined by ICH guidelines.[13][14]
Objective: To quantify the rate of degradation of your benzimidazole derivative at your reaction temperature (e.g., 150 °C).
Materials:
-
Your benzimidazole derivative (solid)
-
HPLC-grade solvent for sample preparation (e.g., Acetonitrile/Water)
-
Reaction vials with septa
-
Heating block or oven set to the target temperature (150 °C)
-
HPLC system with a suitable column and validated method for your compound
Methodology:
-
Prepare a Stock Solution: Accurately prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in your chosen HPLC solvent. This will be your T=0 reference standard.
-
Sample Preparation: Accurately weigh 5-10 mg of your solid benzimidazole derivative into several reaction vials.
-
Inert Atmosphere (Optional but Recommended): Purge each vial with nitrogen or argon for 1-2 minutes before sealing to minimize oxidative degradation.
-
Initiate Heating: Place the sealed vials into the pre-heated block or oven at 150 °C.
-
Time-Point Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one vial from the heat and allow it to cool completely to room temperature.
-
Sample Analysis:
-
Dissolve the solid in the cooled vial in a precise volume of HPLC solvent to match the concentration of your T=0 standard (1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
-
Data Analysis:
-
Integrate the peak area of your parent compound at each time point.
-
Calculate the percentage of the compound remaining relative to the T=0 standard.
-
Plot the % remaining vs. time to determine the degradation kinetics.
-
Use LC-MS to identify the major degradation products.
-
Data Interpretation:
The results can be summarized in a table to clearly visualize the stability profile.
| Time (Hours) | Temperature (°C) | % Parent Compound Remaining | Major Degradant Peak Area |
| 0 | 25 | 100% | 0 |
| 1 | 150 | 95.2% | 4.5% |
| 2 | 150 | 89.8% | 9.1% |
| 4 | 150 | 81.5% | 16.8% |
| 8 | 150 | 65.1% | 32.5% |
| 24 | 150 | 35.7% | 59.3% |
Part 3: Knowledge Base - Core Principles & Advanced Analysis
Understanding Structural Influences on Thermal Stability
The inherent stability of a benzimidazole derivative is encoded in its molecular structure. A deeper understanding of structure-activity relationships (SAR) can guide the design of more robust molecules.
Key Structural Principles:
-
Rigidity and Planarity: Incorporating rigid and planar structures, such as additional aromatic rings, can enhance thermal stability by restricting bond rotations and increasing the energy required for decomposition.[3][4] Polyimides containing benzimidazole units are known for their exceptional thermal resistance.[15]
-
Hydrogen Bonding: The N-H group in the imidazole ring is a powerful hydrogen bond donor. This interaction significantly increases the lattice energy in the solid state, contributing to higher melting points and decomposition temperatures.[3]
-
Electronic Effects: The electronic nature of substituents plays a crucial role. A study on energetic benzimidazole materials demonstrated that methyl groups (-CH₃) increase stability, while nitro groups (-NO₂) decrease it.[1][2] This is tied to how substituents affect bond dissociation energies within the molecule.
Advanced Thermal Analysis Techniques
For a comprehensive stability profile, a combination of analytical techniques is essential.
1. Thermogravimetric Analysis (TGA):
-
What it is: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Why it's used: It precisely determines the temperature at which your compound begins to lose mass, known as the onset of decomposition (Td). This is the most direct measure of thermal stability. High-Tg benzimidazole derivatives used in materials science can have decomposition temperatures exceeding 450-500 °C.[4][12]
-
Causality: A sharp, single-step mass loss is indicative of a clean decomposition, while a multi-step loss suggests a more complex degradation pathway.
2. Differential Scanning Calorimetry (DSC):
-
What it is: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference.
-
Why it's used: It identifies thermal transitions like melting (endotherm), crystallization (exotherm), and glass transitions (Tg).[12] Crucially, it can detect decomposition events that may occur before or during melting, which often appear as broad, irregular, or exothermic peaks.
-
Causality: If you see an exothermic peak right before the melting endotherm, it's a strong sign that the compound is decomposing and releasing energy.
Workflow for Comprehensive Thermal Analysis:
Caption: Workflow for comprehensive thermal analysis.
Visualizing a Common Degradation Pathway
Understanding the transformation of your parent compound is key to troubleshooting. Below is a simplified representation of the hydrolytic degradation of Carbendazim, a widely studied benzimidazole fungicide.
Caption: Hydrolysis of Carbendazim to 2-Aminobenzimidazole.
By combining these analytical techniques and a foundational knowledge of structure-stability relationships, you can effectively diagnose, troubleshoot, and ultimately overcome the challenges posed by the thermal instability of benzimidazole derivatives.
References
-
Wojtkowiak, S., et al. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. Materials (Basel). [Link]
-
Al-Bayati, FIH, et al. (2024). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Journal of Applied Pharmaceutical Science. [Link]
-
De, S., et al. (2024). Two Major Pathways in TAML-Catalyzed Degradation of Carbendazim by H2O2: Elimination of a Nitrogen-Rich Benzimidazole Fungicide and Its Parallel Nitration. ACS ES&T Water. [Link]
-
Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin. [Link]
-
Ragno, G., et al. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. PubMed. [Link]
-
Ellis, L. & Turnbull, M. (2008). Benomyl Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. [Link]
-
Zhang, Y., et al. (2018). Process design of high-concentration benzimidazole wastewater treatment based on the molecular structure of contaminants. PubMed. [Link]
-
Wojtkowiak, S., et al. (2021). Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. MDPI. [Link]
-
Abdel-Wahab, BF, et al. (2022). New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Heliyon. [Link]
-
Ragno, G., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. ResearchGate. [Link]
-
Park, J-E., et al. (2023). Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. ResearchGate. [Link]
-
Venancio, W.A.L., et al. (2020). Degradation of benzimidazoles by photoperoxidation: metabolites detection and ecotoxicity assessment. ProQuest. [Link]
-
Tsai, M-H., et al. (2018). New high-Tg bipolar benzimidazole derivatives in improving the stability of high-efficiency OLEDs. Journal of Materials Chemistry C. [Link]
-
Yang, S., et al. (2023). The Pivotal Role of Benzimidazole in Improving the Thermal and Dielectric Performance of Upilex-Type Polyimide. MDPI. [Link]
-
Zhang, Y., et al. (2022). N-Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion. RSC Publishing. [Link]
-
Pătrașcu, L., et al. (2021). Automatic Identification of Lansoprazole Degradants under Stress Conditions by LC-HRMS with MassChemSite and WebChembase. ACS Publications. [Link]
-
Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]
-
Zhang, Y., et al. (2025). Development of Benzimidazole‐Containing Thermosetting Imide Oligomers With Enhanced Thermal Stability and Adhesive Properties. ResearchGate. [Link]
Sources
- 1. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. N -Phenyl-substituted poly(benzimidazole imide)s with high glass transition temperature and low coefficient of thermal expansion - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08779G [pubs.rsc.org]
- 5. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 6. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Process design of high-concentration benzimidazole wastewater treatment based on the molecular structure of contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 12. New high-Tg bipolar benzimidazole derivatives in improving the stability of high-efficiency OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR characterization of 5,6-Dichloro-1,2-dimethylbenzimidazole
Comparative Spectroscopic Analysis: 1H NMR Profiling of 5,6-Dichloro-1,2-dimethylbenzimidazole
Introduction
5,6-Dichloro-1,2-dimethylbenzimidazole represents a critical scaffold in medicinal chemistry, particularly in the development of antiviral (e.g., benzimidazole ribosides) and antifungal agents. Its structural rigidity, provided by the fused benzene ring and the 5,6-dichloro substitution, makes it a prime candidate for structure-activity relationship (SAR) studies.
This guide provides a technical comparison of the 1H NMR characterization of this molecule against its structural analogs. By analyzing the spectral differences between the target molecule and its precursors—1,2-Dimethylbenzimidazole (lacking chlorine) and 5,6-Dichlorobenzimidazole (lacking methyls)—we establish a self-validating identification protocol.
Structural Logic & Chemical Shift Prediction
To interpret the NMR spectrum accurately, one must understand the electronic environment created by the substituents.
-
The Benzimidazole Core: Aromatic current induces deshielding (7.0–8.0 ppm).
-
5,6-Dichloro Substitution: Chlorine is an electron-withdrawing group (EWG) by induction but electron-donating by resonance. In the benzimidazole system, the inductive effect dominates, generally deshielding the remaining aromatic protons (H4 and H7) compared to the unsubstituted analog. Furthermore, the substitution simplifies the aromatic region from a multiplet (ABCD system) to two distinct singlets due to the isolation of protons.
-
N1-Methylation: Replaces the exchangeable N-H proton. This breaks the tautomeric symmetry often seen in benzimidazoles, making H4 and H7 chemically non-equivalent.
-
C2-Methylation: Adds a singlet in the aliphatic region (~2.5–2.6 ppm), distinct from the N-methyl group (~3.7–3.8 ppm).
Diagram 1: Structural Assignment Logic
Caption: Logical flow of signal assignment based on structural fragments. The 5,6-dichloro pattern isolates aromatic protons, resulting in singlets.
Experimental Protocol
For reproducible data, strict adherence to solvent and concentration parameters is required.
Reagents:
-
Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3 due to the superior solubility of dichloro-benzimidazoles and the prevention of aggregation.
-
Internal Standard: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
Step-by-Step Workflow:
-
Sample Preparation: Dissolve 5–10 mg of the solid product in 0.6 mL of DMSO-d6. Ensure complete dissolution; sonicate if necessary. Suspensions yield broad, unreliable peaks.
-
Acquisition Parameters:
-
Pulse Sequence: Standard 1H ZG30.
-
Scans (NS): 16 (sufficient for >5 mg sample).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure full relaxation of the isolated aromatic protons (long T1).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Apply exponential window function (LB = 0.3 Hz).
-
Phase correct manually.
-
Baseline correct (Bernstein polynomial).
-
Reference spectrum to residual DMSO-d5 (2.50 ppm).
-
Comparative Data Analysis
This section objectively compares the target molecule with its two closest analogs to highlight diagnostic signals.
Table 1: Chemical Shift Comparison (in DMSO-d6)
| Feature | Target: 5,6-Dichloro-1,2-dimethyl | Analog A: 1,2-Dimethylbenzimidazole | Analog B: 5,6-Dichlorobenzimidazole |
| N-H Proton | Absent | Absent | ~12.5 - 13.5 ppm (Broad, Exchangeable) |
| Aromatic Region | Two Singlets (~7.80, 7.95 ppm) | Multiplets (7.1 - 7.6 ppm) | Singlet (2H) (~7.9 ppm) due to fast tautomerism |
| N-Methyl (N-CH3) | Singlet (~3.75 ppm) | Singlet (~3.70 ppm) | Absent |
| C-Methyl (C-CH3) | Singlet (~2.55 ppm) | Singlet (~2.50 ppm) | Absent (C2-H appears ~8.3 ppm) |
| Symmetry | Asymmetric (H4 ≠ H7) | Asymmetric | Pseudo-Symmetric (Time-averaged) |
Detailed Analysis:
-
The "Chlorine Effect" (Target vs. Analog A):
-
In Analog A (1,2-dimethylbenzimidazole), the aromatic region is complex. H4, H5, H6, and H7 couple to each other, creating multiplets (doublets and triplets).
-
In the Target , the chlorine atoms at positions 5 and 6 replace the protons that would normally mediate coupling. Consequently, H4 and H7 appear as sharp singlets (or very tight doublets due to long-range coupling, often unresolved). They are also shifted downfield (deshielded) by ~0.3 ppm due to the electron-withdrawing nature of the halogens.
-
-
The "Methylation Effect" (Target vs. Analog B):
-
Analog B (5,6-dichlorobenzimidazole) usually shows a broad N-H peak >12 ppm. The aromatic protons often appear as a single signal integrating to 2H because the rapid exchange of the N-H proton averages the environment of H4 and H7.
-
Methylation at N1 in the Target stops this exchange ("locks" the tautomer). This renders H4 and H7 chemically distinct. You will observe two distinct singlets in the aromatic region, alongside the appearance of the characteristic N-Me signal at ~3.75 ppm.
-
Troubleshooting & Validation
When analyzing the spectrum, use this decision matrix to validate purity.
Diagram 2: Validation Decision Matrix
Caption: Decision tree for validating the success of N-methylation and purity of the final product.
Common Impurities:
-
Water (DMSO-d6): Variable singlet at 3.33 ppm.
-
Residual Solvent (Ethyl Acetate): Quartet at 4.03 ppm, Triplet at 1.17 ppm, Singlet at 1.99 ppm.
-
Starting Material: If the N-methylation is incomplete, look for the N-H peak at >12 ppm and a lack of the 3.75 ppm singlet.
References
-
PubChem. (2025).[1] 1,2-Dimethylbenzimidazole Spectral Data. National Library of Medicine. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organometallics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [Link]
Sources
FTIR spectral analysis of 5,6-Dichloro-1,2-dimethylbenzimidazole
FTIR Spectral Analysis of 5,6-Dichloro-1,2-dimethylbenzimidazole: A Comparative Guide for Sampling Techniques and Structural Verification
Introduction
5,6-Dichloro-1,2-dimethylbenzimidazole is a highly specialized heterocyclic building block utilized in the synthesis of advanced pharmaceuticals, including targeted antivirals and kinase inhibitors. Due to its rigid aromatic structure and specific functional group substitutions (halogenation and alkylation), Fourier Transform Infrared (FTIR) spectroscopy serves as the gold standard for its structural validation and purity assessment.
As an Application Scientist, I have observed that the choice of FTIR sampling technique—and the proper interpretation of the compound's unique spectral fingerprint—directly impacts the reliability of Quality Control (QC) workflows. This guide objectively compares the analytical performance of Attenuated Total Reflectance (ATR) versus Potassium Bromide (KBr) transmission methods for this compound, provides self-validating experimental protocols, and compares spectral data against alternative benzimidazole derivatives to ensure robust structural verification.
Part 1: Comparative Evaluation of FTIR Sampling Techniques
When analyzing solid powders like 5,6-Dichloro-1,2-dimethylbenzimidazole, laboratories typically choose between ATR and KBr pellet transmission. Each method presents distinct analytical trade-offs.
-
Attenuated Total Reflectance (ATR-FTIR): ATR utilizes a high-refractive-index crystal (e.g., diamond or germanium) where the infrared beam undergoes total internal reflection, creating an evanescent wave that penetrates the sample[1]. This method requires minimal sample preparation and is non-destructive. However, the penetration depth is wavelength-dependent, which can artificially suppress peak intensities at higher wavenumbers and shift absorption bands slightly compared to transmission spectra[1].
-
KBr Pellet (Transmission): The KBr method involves dispersing the analyte in an infrared-transparent alkali halide matrix. Because the IR beam passes through a longer, fixed effective pathlength, KBr pellets offer superior sensitivity for trace analysis and produce a "true" transmission spectrum without refractive index artifacts[2]. This is particularly critical for 5,6-Dichloro-1,2-dimethylbenzimidazole, as the C-Cl stretching vibrations occur in the lower wavenumber region (700–800 cm⁻¹), where baseline clarity is paramount[2].
Table 1: Performance Comparison of ATR vs. KBr Pellet for 5,6-Dichloro-1,2-dimethylbenzimidazole
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission (KBr Pellet) | Causality / Scientific Rationale |
| Sample Preparation | Minimal (Direct application) | High (Grinding, pressing) | ATR relies on direct surface contact[3]; KBr requires uniform dispersion in a salt matrix to minimize light scattering[1]. |
| Spectral Resolution | Good (Subject to peak shifts) | Excellent (Gold standard) | KBr avoids the anomalous dispersion effects seen in ATR, yielding sharper peaks for the C=N and C-Cl bands[2]. |
| Trace Detection | Limited | High | KBr provides a longer optical pathlength, increasing absorbance per Beer-Lambert's Law[2]. |
| Moisture Interference | Low | High (KBr is hygroscopic) | KBr readily absorbs atmospheric water, potentially introducing broad O-H stretches (~3400 cm⁻¹) that can mask analyte signals[1]. |
Part 2: Spectral Fingerprint and Alternative Comparison
To validate the identity of 5,6-Dichloro-1,2-dimethylbenzimidazole, it must be distinguished from structural alternatives such as 1,2-dimethylbenzimidazole (non-chlorinated) and 5,6-dichlorobenzimidazole (non-methylated). The presence of the dichloro substitution and the N-methyl/C-methyl groups generates specific vibrational modes.
Table 2: Comparative FTIR Peak Assignments
| Functional Group | Expected Wavenumber (cm⁻¹) | 5,6-Dichloro-1,2-dimethylbenzimidazole | Alternative 1: 1,2-Dimethylbenzimidazole | Alternative 2: 5,6-Dichlorobenzimidazole |
| C-Cl Stretch | 700 - 800 | Present (~740-806 cm⁻¹)[4] | Absent | Present |
| C=N Stretch (Ring) | 1550 - 1650 | Present (~1610-1630 cm⁻¹)[4] | Present | Present |
| C-H Aliphatic (CH₃) | 2800 - 3000 | Present (~2920-2970 cm⁻¹)[4] | Present | Absent |
| N-H Stretch | 3200 - 3500 | Absent (N is methylated) | Absent | Present (~3270-3400 cm⁻¹) |
Mechanistic Insight: The absence of a broad N-H stretching band above 3200 cm⁻¹ is a critical self-validating marker confirming successful N-methylation at the 1-position, distinguishing our target compound from 5,6-dichlorobenzimidazole.
Part 3: Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation steps.
Protocol A: ATR-FTIR Analysis
-
System Suitability: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air) to confirm crystal cleanliness (no residual peaks >0.005 absorbance units).
-
Calibration Check: Scan a polystyrene reference film. Verify the presence and exact position of the 1601 cm⁻¹ and 1028 cm⁻¹ peaks.
-
Sample Application: Place approximately 2-5 mg of 5,6-Dichloro-1,2-dimethylbenzimidazole directly onto the center of the ATR crystal.
-
Compression: Lower the pressure anvil and apply consistent pressure (approximately 75 psi) to ensure intimate contact between the solid powder and the crystal[3]. Causality: Poor contact leads to a weak evanescent wave interaction, resulting in a low signal-to-noise ratio.
-
Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹ from 4000 to 400 cm⁻¹. Apply an ATR correction algorithm to compensate for wavelength-dependent penetration depth.
Protocol B: KBr Pellet Transmission Analysis
-
Matrix Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for 2 hours to eliminate absorbed moisture[1].
-
Sample Milling: Weigh 1-2 mg of the analyte and 100 mg of dry KBr (1:100 ratio). Grind thoroughly in an agate mortar for 2-3 minutes. Causality: The particle size must be smaller than the wavelength of the IR radiation (<2 µm) to prevent the Christiansen effect (asymmetric peak scattering)[2].
-
Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure using a hydraulic press under a vacuum for 2 minutes to fuse the KBr into a transparent disc[1].
-
Acquisition: Place the pellet in the transmission holder. Collect 32 scans at 4 cm⁻¹ resolution against a blank KBr pellet background.
Part 4: Workflows and Pathways
Analytical workflow comparing ATR and KBr pellet techniques for benzimidazole FTIR analysis.
Logical decision tree for the structural verification of 5,6-Dichloro-1,2-dimethylbenzimidazole.
References
- What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Source: Kintek Press.
- Quantitative Analysis of Powdered Solids with FTIR-ATR. Source: JASCO Inc.
- Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. Source: AZoM.
- Synthesis and Anti Convulsant Activity of "N'-{4-[2-(1h-Benzimidazol-2-Yl)-2-Oxoethyl] Phenyl}-2-Hydroxyacetohydrazide and Its Derivatives". Source: Horizon Research Publishing.
- Synthesis and Characterization of Some New Nucleoside Analogues from Substituted Benzimidazole via 1,3-Dipolar cycloaddition. Source: Baghdad Science Journal.
Sources
Comparative Efficacy Guide: 5,6-Dichloro vs. 5,6-Dimethyl Benzimidazole Ribosides
[1]
Executive Summary
This guide provides a technical comparison between 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) and its non-halogenated analog, 5,6-dimethyl-1-β-D-ribofuranosylbenzimidazole .[1][2]
While the 5,6-dimethylbenzimidazole moiety is biologically ubiquitous as the alpha-axial ligand of Vitamin B12 (Cobalamin), its free riboside lacks the potent kinase-inhibitory properties of the synthetic 5,6-dichloro analog.[1] DRB is a critical research tool used to inhibit transcription elongation by targeting CDK9 (P-TEFb) and Casein Kinase 2 (CK2) .[3] This guide details the structural basis for this divergence in efficacy, providing experimental data and validated protocols for their assessment.[1]
Structural & Mechanistic Divergence[1]
The biological efficacy of these compounds is dictated by the substituents at the 5 and 6 positions of the benzimidazole ring.[4] These positions determine the molecule's ability to mimic the purine ring of ATP within the hydrophobic pocket of specific kinases.
Chemical Structure Comparison
The following diagram illustrates the structural relationship. The critical difference lies in the electron-withdrawing Chlorine atoms (DRB) versus the electron-donating Methyl groups (Dimethyl analog).
Caption: Structural divergence of benzimidazole ribosides. The 5,6-dichloro motif drives kinase affinity.[1]
Mechanism of Action: ATP Competitive Inhibition[5]
-
DRB (Dichloro): The chlorine atoms are lipophilic and electron-withdrawing. They enhance the molecule's affinity for the ATP-binding cleft of CDK9 and CK2 through halogen bonding and hydrophobic interactions. This blocks the transfer of phosphate to the C-terminal domain (CTD) of RNA Polymerase II, halting transcription elongation.
-
Dimethyl Analog: The methyl groups are bulky and electron-donating. They do not form the necessary halogen bonds and create steric clashes or unfavorable electronic environments in the kinase pocket, rendering the molecule effectively inactive against CDK9/CK2 at physiological concentrations.
Comparative Efficacy Data
The following data aggregates findings from antiviral and kinase inhibition assays. Note the orders-of-magnitude difference in potency.
| Target / Assay | 5,6-Dichloro (DRB) | 5,6-Dimethyl Analog | Efficacy Verdict |
| CDK9 (P-TEFb) | IC50: ~3 - 6 µM | Inactive (>100 µM) | DRB is a selective inhibitor.[3] |
| Casein Kinase 2 (CK2) | IC50: ~4 - 10 µM | Inactive / Weak | DRB is a standard CK2 inhibitor.[3] |
| HCMV Replication | IC50: ~30 - 40 µM | Inactive (>100 µM) | Dichloro is active but cytotoxic.[5] |
| Cytotoxicity (HFF Cells) | IC50: ~40 µM | Low Toxicity | DRB exhibits significant cytotoxicity. |
| Transcriptional Block | Complete Elongation Block | No Effect | Dimethyl serves as a negative control. |
Data Sources: Compiled from Townsend et al. (J. Med.[1] Chem), Zandomeni et al. (J. Biol. Chem), and comparative antiviral screens.[1]
Signaling Pathway Impact
The diagram below details the specific pathway blocked by DRB, which the dimethyl analog fails to inhibit.
Caption: DRB inhibits P-TEFb (CDK9), preventing RNA Pol II phosphorylation and elongation.[1]
Experimental Protocols
To validate the efficacy difference in your own laboratory, use the following self-validating protocols.
Protocol A: In Vitro Kinase Inhibition Assay (CDK9/CK2)
Objective: Quantify the IC50 of DRB vs. the Dimethyl analog.
-
Reagents:
-
Workflow:
-
Preparation: Dilute compounds in 10% DMSO to 10x final concentration (Range: 0.1 µM to 100 µM).
-
Reaction Mix: Combine Kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl2), Substrate (20 µM), and Kinase (10-50 ng).[1]
-
Initiation: Add 10 µL of compound and 10 µL of [γ-33P]ATP mix to start the reaction (Final Vol: 50 µM ATP).
-
Incubation: Incubate at 30°C for 30 minutes.
-
Termination: Spot 20 µL onto P81 phosphocellulose paper; wash 3x with 0.75% phosphoric acid.
-
-
Validation:
Protocol B: Nuclear Run-On (Transcription Elongation)
Objective: Confirm biological activity in live cells.[1]
-
Cell Treatment:
-
Treat HeLa or Jurkat cells with 50 µM DRB or 50 µM Dimethyl analog for 1 hour.[1]
-
-
Nuclei Isolation:
-
Lyse cells in NP-40 lysis buffer; pellet nuclei.[1]
-
-
Run-On Reaction:
-
Resuspend nuclei in reaction buffer containing Biotin-16-UTP and Sarkosyl (0.5%) to prevent new initiation (measures elongation only).
-
Incubate 30 min at 30°C.
-
-
Detection:
-
Validation:
-
DRB Treated: >90% reduction in c-MYC transcript elongation.[1]
-
Dimethyl Treated: Levels comparable to DMSO control.
-
References
-
Townsend, L. B., et al. (1995).[1] "Design, Synthesis, and Antiviral Evaluation of 2-Chloro-5,6-dihalo-1-β-D-ribofuranosylbenzimidazoles as Potential Agents for Human Cytomegalovirus Infections." Journal of Medicinal Chemistry, 38(20), 4098–4105.[1] Link
-
Zandomeni, R., et al. (1982).[1][6] "Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription." Proceedings of the National Academy of Sciences, 79(10), 3167–3170.[1][6] Link
-
Yamaguchi, Y., et al. (1998).[1] "NELF, a multisubunit complex containing RD, connects DSIF to RNA polymerase II pausing."[1] Science, 284(5418), 1-5.[1] (Establishes DRB target as P-TEFb). Link
-
Sehgal, P. B., et al. (1976).[1] "5,6-Dichloro-1-beta-D-ribofuranosylbenzimidazole inhibits initiation of nuclear heterogeneous RNA chains in HeLa cells."[1] Cell, 9(3), 413-422.[1] Link
-
Tamm, I., & Sehgal, P. B. (1978).[1] "Halogenated benzimidazole ribosides."[1][7][8] Advances in Virus Research, 22, 187-258.[1] (Comprehensive review of SAR). Link
Sources
- 1. 5,6-Dimethylbenzimidazole - Wikipedia [en.wikipedia.org]
- 2. microbiologyresearch.org [microbiologyresearch.org]
- 3. avantorsciences.com [avantorsciences.com]
- 4. The coenzyme B12 precursor 5,6-dimethylbenzimidazole is a flavin antagonist in Salmonella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inhibitory effect of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on a protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole on the synthesis of low molecular weight, RNA components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of dichloro-beta-D-ribofuranosylbenzimidazole: effect on in vitro transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for the Purity of 5,6-Dichloro-1,2-dimethylbenzimidazole
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the validation of a purity testing method for 5,6-Dichloro-1,2-dimethylbenzimidazole. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for quality control and stability testing of this compound. This document delves into the rationale behind chromatographic choices, provides detailed experimental protocols for method validation in line with international regulatory guidelines, and presents illustrative data to guide laboratory practice.
Introduction: The Critical Need for Purity Assessment
5,6-Dichloro-1,2-dimethylbenzimidazole is a halogenated benzimidazole derivative, a class of compounds with diverse biological activities. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount for safety, efficacy, and regulatory compliance. An HPLC method for purity determination must be not only precise and accurate but also specific enough to separate the main compound from any potential process-related impurities and degradation products. This necessitates a stability-indicating method, the development and validation of which are guided by stringent regulatory frameworks established by bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5][6]
This guide will compare and contrast different approaches to developing and validating a reversed-phase HPLC (RP-HPLC) method, a widely applicable technique for small organic molecules.[7][8] We will explore the selection of critical method parameters and demonstrate the validation process as outlined in the ICH Q2(R2) guideline.[1][4][5][6]
Method Development and Optimization: A Comparative Approach
The development of a robust HPLC method begins with a systematic evaluation of stationary phases, mobile phases, and detection wavelengths to achieve optimal separation and sensitivity.
Stationary Phase Selection
The choice of the HPLC column is critical for achieving the desired selectivity. For a molecule like 5,6-Dichloro-1,2-dimethylbenzimidazole, which possesses both hydrophobic (dichlorophenyl and methyl groups) and polar (imidazole ring) characteristics, a C18 column is a logical starting point due to its versatility in retaining a wide range of compounds.[9][10] However, to ensure a comprehensive evaluation, a comparison with alternative stationary phases is prudent.
| Stationary Phase | Rationale for Selection | Expected Performance |
| C18 (Octadecylsilane) | Industry standard for RP-HPLC, offering excellent hydrophobic retention. A good starting point for most small molecules.[9][10] | Good retention of the main peak. Resolution from non-polar impurities is expected to be good. |
| C8 (Octylsilane) | Less retentive than C18, which can be advantageous if the analyte is too strongly retained on a C18 column, leading to long run times. | Shorter retention times. May provide better peak shape if secondary interactions are an issue on C18. |
| Phenyl-Hexyl | Offers alternative selectivity through π-π interactions with the aromatic benzimidazole ring system.[9] | May improve resolution of aromatic impurities or degradation products that are not well-separated on C18 or C8 phases. |
Mobile Phase Optimization
The mobile phase composition dictates the elution strength and can significantly impact selectivity and peak shape. A gradient elution is generally preferred for purity analysis to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[7][11]
| Mobile Phase System | Rationale for Selection | Expected Performance |
| Acidified Water/Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV transparency. The addition of an acid (e.g., 0.1% formic acid or phosphoric acid) helps to suppress the ionization of silanol groups on the stationary phase and protonate the basic nitrogen atoms in the imidazole ring, leading to improved peak shape.[9][11] | Generally provides sharp, symmetrical peaks for benzimidazole derivatives. Good starting point for gradient optimization. |
| Acidified Water/Methanol | Methanol offers different selectivity compared to acetonitrile and can be a valuable tool for optimizing separations.[11] | May alter the elution order of impurities, potentially resolving co-eluting peaks observed with acetonitrile. |
Detection Wavelength
A Diode Array Detector (DAD) is highly recommended to determine the optimal detection wavelength. An initial scan of a dilute solution of 5,6-Dichloro-1,2-dimethylbenzimidazole in the mobile phase will reveal the wavelength of maximum absorbance (λmax). For benzimidazole derivatives, this is typically in the range of 254-290 nm.[9][12] Monitoring at a single wavelength is common for quantitative analysis, while a DAD allows for peak purity assessment.
HPLC Method Validation: A Step-by-Step Guide
Once an optimized HPLC method is developed, it must be validated to demonstrate its suitability for the intended purpose.[1][2][13][14][15] The following validation parameters will be assessed according to ICH Q2(R2) guidelines.[1][4][5][6]
Caption: Workflow for HPLC Method Validation.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A crucial part of demonstrating specificity for a purity method is through forced degradation studies.[16][17][18][19] These studies involve subjecting the 5,6-Dichloro-1,2-dimethylbenzimidazole to various stress conditions to generate potential degradation products.
Experimental Protocol for Forced Degradation:
-
Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 4 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) and visible light for 24 hours.
The chromatograms from the stressed samples are then compared to that of an unstressed sample. The method is considered specific if the main peak is well-resolved from all degradation product peaks. Peak purity analysis using a DAD should also be performed to confirm that the main peak is spectrally homogeneous.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[20][21]
Experimental Protocol for Linearity:
-
Prepare a stock solution of 5,6-Dichloro-1,2-dimethylbenzimidazole reference standard.
-
Prepare a series of at least five dilutions ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999[21]
-
The y-intercept should be close to zero.
Accuracy
Accuracy is the closeness of the test results to the true value and is typically determined by spike recovery studies.[20][21]
Experimental Protocol for Accuracy:
-
Prepare a sample matrix (placebo) if applicable. If not, use a diluent.
-
Spike the matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of the reference standard.
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.[21]
Precision
Precision is a measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[13][20]
Experimental Protocol for Precision:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
Acceptance Criteria:
-
The Relative Standard Deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.[21]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20][21]
Methods for Determination:
-
Based on Signal-to-Noise Ratio: LOD is typically where the signal-to-noise ratio is 3:1, and LOQ is where it is 10:1.
-
Based on the Standard Deviation of the Response and the Slope:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][20]
Experimental Protocol for Robustness:
Introduce small variations to the optimized method parameters, such as:
-
Flow rate (e.g., ± 0.2 mL/min)
-
Column temperature (e.g., ± 5°C)
-
Mobile phase composition (e.g., ± 2% organic component)
-
Wavelength of detection (e.g., ± 2 nm)
Analyze the system suitability parameters (e.g., peak asymmetry, theoretical plates, resolution) under these varied conditions.
Acceptance Criteria:
-
The system suitability parameters should remain within the predefined limits.
-
The RSD of the results should be within acceptable limits (e.g., ≤ 5.0%).
Illustrative Data and Comparison
The following tables present hypothetical data that could be obtained during the validation of two different HPLC methods for the purity of 5,6-Dichloro-1,2-dimethylbenzimidazole.
Method A: C18 column with Acetonitrile/Water gradient. Method B: Phenyl-Hexyl column with Methanol/Water gradient.
Table 1: Comparison of System Suitability Parameters
| Parameter | Method A | Method B | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.3 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 4000 | > 2000 |
| Resolution (critical pair) | 2.5 | 3.1 | > 2.0 |
Table 2: Summary of Validation Data
| Validation Parameter | Method A | Method B | Acceptance Criteria |
| Linearity (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5 - 101.2% | 98.9 - 101.8% | 98.0 - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.8% | 1.1% | ≤ 2.0% |
| - Intermediate Precision | 1.2% | 1.5% | ≤ 2.0% |
| LOQ (µg/mL) | 0.1 | 0.2 | Reportable |
| Robustness | Passed | Passed | System suitability criteria met |
Based on this illustrative data, both methods are valid. However, Method A shows slightly better linearity and precision, while Method B provides better resolution for the critical impurity pair, which could be a deciding factor if a closely eluting impurity is of concern.
Caption: Decision tree for selecting the final HPLC method.
Conclusion
This guide has provided a comparative framework for the development and validation of an HPLC method for determining the purity of 5,6-Dichloro-1,2-dimethylbenzimidazole. By systematically evaluating different stationary and mobile phases and rigorously validating the chosen method against ICH guidelines, a reliable and robust analytical procedure can be established. The choice between seemingly equivalent methods may ultimately depend on specific challenges, such as the resolution of a particularly problematic impurity. The principles and protocols outlined herein serve as a comprehensive resource for scientists tasked with ensuring the quality and stability of this and other similar pharmaceutical compounds.
References
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Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ResearchGate. Retrieved February 29, 2026, from [Link]
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A practical guide to forced degradation and stability studies for drug substances. (n.d.). Arcinova. Retrieved February 29, 2026, from [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2023, December 22). European Medicines Agency. Retrieved February 29, 2026, from [Link]
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Q2(R2) Validation of Analytical Procedures. (2024, March 7). U.S. Food and Drug Administration. Retrieved February 29, 2026, from [Link]
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Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015, July). U.S. Food and Drug Administration. Retrieved February 29, 2026, from [Link]
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A Review on Force Degradation Studies for Drug Substances. (2023, February 15). ijarsct.co.in. Retrieved February 29, 2026, from [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). LinkedIn. Retrieved February 29, 2026, from [Link]
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Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 29, 2026, from [Link]
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Dong, M. W. (2022, April 15). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. Retrieved February 29, 2026, from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved February 29, 2026, from [Link]
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FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. (n.d.). ECA Academy. Retrieved February 29, 2026, from [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager. Retrieved February 29, 2026, from [Link]
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NOTE FOR GUIDANCE ON VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY. (1995, June). European Medicines Agency. Retrieved February 29, 2026, from [Link]
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ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency. Retrieved February 29, 2026, from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved February 29, 2026, from [Link]
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FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Retrieved February 29, 2026, from [Link]
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ICH Q2(R2) Guideline on validation of analytical procedures. (2023, December 14). European Medicines Agency. Retrieved February 29, 2026, from [Link]
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VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005, November). International Council for Harmonisation. Retrieved February 29, 2026, from [Link]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved February 29, 2026, from [Link]
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EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7). ECA Academy. Retrieved February 29, 2026, from [Link]
-
Mastering Small Molecule Reversed-Phase Method Development. (2025, June 13). YouTube. Retrieved February 29, 2026, from [Link]
-
Scaling Small Molecule Purification Methods for HPLC. (n.d.). Agilent. Retrieved February 29, 2026, from [Link]
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Reverse-phase HPLC analysis and purification of small molecules. (n.d.). PubMed. Retrieved February 29, 2026, from [Link]
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Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved February 29, 2026, from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbio. Retrieved February 29, 2026, from [Link]
-
Desing, synthesis, and characterization of some 5,6‐dichloro benzimidazole derivatives with investigation of their antioxidant and elastase inhibitory activities. (2023). ResearchGate. Retrieved February 29, 2026, from [Link]
-
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Acta Poloniae Pharmaceutica. Retrieved February 29, 2026, from [Link]
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Determination of benzimidazole residues and their metabolites in raw milk using high performance liquid chromatography-diode array detector. (2017, May 25). hrcak.srce.hr. Retrieved February 29, 2026, from [Link]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2025, December 25). ResearchGate. Retrieved February 29, 2026, from [Link]
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Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025, August 5). Taylor & Francis Online. Retrieved February 29, 2026, from [Link]
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What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?. (2025, August 18). ResearchGate. Retrieved February 29, 2026, from [Link]
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A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of Dichloro Benzimidazoles
This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of dichloro benzimidazoles. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind the observed fragmentation, ensuring a robust understanding for structural elucidation and isomer differentiation. We will explore the impact of different ionization techniques and provide actionable experimental protocols.
Introduction: The Structural Fingerprint of Fragmentation
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structure of chemical compounds.[1] The process involves ionizing a molecule and then separating the resulting ion and its fragment ions based on their mass-to-charge ratio (m/z). The pattern of fragment ions is unique to a molecule's structure, serving as a veritable "structural fingerprint."
For halogenated heterocyclic compounds like dichloro benzimidazoles, mass spectrometry is particularly powerful. The presence of two chlorine atoms imparts a highly characteristic isotopic signature, and their electron-withdrawing nature significantly influences the fragmentation pathways of the benzimidazole core. Understanding these pathways is critical for confirming structures, identifying metabolites, and distinguishing between positional isomers which may exhibit vastly different biological activities.
The Benzimidazole Core: Fundamental Fragmentation Pathways
Before examining the influence of the chlorine substituents, it is crucial to understand the intrinsic fragmentation behavior of the parent benzimidazole ring. Upon ionization, particularly under the high-energy conditions of Electron Ionization (EI), the benzimidazole molecular ion undergoes characteristic cleavages.
The most prominent fragmentation pathway involves the sequential loss of hydrogen cyanide (HCN) from the imidazole portion of the molecule.[2][3] This process is a hallmark of many nitrogen-containing heterocyclic compounds and proceeds through ring-opening mechanisms. This fundamental breakdown of the core structure provides the foundational context for interpreting the more complex spectra of its substituted analogues.
The Influence of Dichloro Substitution: A Comparative Analysis
The introduction of two chlorine atoms onto the benzene ring dramatically alters the mass spectrum in two primary ways: it creates a distinct isotopic pattern and directs the fragmentation pathways.
The Isotopic Signature: An Unmistakable Marker
Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. For a molecule containing two chlorine atoms, this results in a characteristic cluster of peaks for the molecular ion (M) and any chlorine-containing fragments. This cluster will have three main peaks:
-
M: The peak corresponding to the molecule with two ³⁵Cl atoms.
-
M+2: The peak for the molecule with one ³⁵Cl and one ³⁷Cl.
-
M+4: The peak for the molecule with two ³⁷Cl atoms.
The relative intensities of these peaks will be approximately 9:6:1, providing immediate and conclusive evidence for the presence of two chlorine atoms in the ion.
Fragmentation Pathways of Dichloro Benzimidazoles
The fragmentation of dichloro benzimidazoles is a composite of the core benzimidazole cleavage and pathways dictated by the chloro-substituents. The specific fragmentation can vary depending on the ionization method used.
Electron Ionization is a high-energy ("hard") technique that bombards the analyte with energetic electrons, typically at 70 eV.[4][5] This imparts significant internal energy, leading to extensive and reproducible fragmentation, which is invaluable for structural elucidation.[1][4]
The primary fragmentation events for a generic dichloro benzimidazole under EI conditions include:
-
Loss of a Chlorine Radical (•Cl): Cleavage of the C-Cl bond can lead to the loss of a chlorine radical, resulting in a fragment ion at [M-35]⁺ and [M-37]⁺.
-
Loss of Hydrogen Chloride (HCl): Elimination of HCl is a common pathway for chlorinated aromatic compounds, yielding an ion at [M-36]⁺.
-
Sequential Loss of HCN: Following the behavior of the parent ring, the molecular ion or subsequent fragments can lose one or two molecules of HCN (27 Da).[2][3] For example, a key fragment often arises from the loss of a chlorine atom followed by HCN, [M-Cl-HCN]⁺.
-
Ring Cleavage: More extensive fragmentation can lead to the cleavage of the dichloro-benzene ring itself, though this often results in lower-mass ions.
The relative abundance of these fragments can offer clues to the substitution pattern. For instance, steric hindrance between adjacent chlorine atoms in certain isomers might favor specific rearrangement pathways.
In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules, [M+H]⁺, with little to no fragmentation in the ion source.[6][7] To obtain structural information, tandem mass spectrometry (MS/MS or MS²) is required. In this process, the protonated molecule is isolated and then fragmented through Collision-Induced Dissociation (CID).[7]
The fragmentation of the [M+H]⁺ precursor ion often proceeds through different, charge-directed pathways compared to the radical cation fragmentation in EI.[6]
-
Loss of HCl: The most common initial fragmentation is often the neutral loss of HCl, giving a prominent product ion at [M+H-36]⁺.
-
Sequential Loss of HCN: Similar to EI, the subsequent loss of one or two molecules of HCN from the benzimidazole core is a characteristic pathway.[2]
-
Loss of a Chlorine Radical: While less common for even-electron ions, the loss of a •Cl radical can sometimes be observed, especially at higher collision energies.
The key advantage of ESI-MS/MS is the ability to control the fragmentation energy. By systematically varying the collision energy, one can create "breakdown curves" that plot fragment ion intensity against energy. Isomers that produce the same fragments may do so at different energy thresholds, providing a method for their differentiation.[8]
Visualizing the Fragmentation
The following diagrams illustrate the proposed major fragmentation pathways for a generic dichlorobenzimidazole under both EI and ESI-MS/MS conditions.
Caption: Proposed EI-MS fragmentation pathway.
Caption: Proposed ESI-MS/MS fragmentation pathway.
Data Summary: Key Fragment Ions
While the relative intensities will vary between isomers and instruments, the following table summarizes the key fragmentation events and the expected m/z values for a dichlorobenzimidazole (Molecular Formula: C₇H₄Cl₂N₂; Monoisotopic Mass: 185.98 Da).
| Ionization | Precursor Ion (m/z) | Neutral Loss | Fragment Description | Resulting Fragment Ion (m/z) |
| EI | 186.0 (M⁺•) | •Cl | Loss of Chlorine Radical | 151.0 |
| EI | 186.0 (M⁺•) | HCl | Loss of Hydrogen Chloride | 150.0 |
| EI | 186.0 (M⁺•) | Cl + HCN | Loss of Cl and HCN | 124.0 |
| ESI-MS/MS | 187.0 ([M+H]⁺) | HCl | Loss of Hydrogen Chloride | 151.0 |
| ESI-MS/MS | 151.0 | HCN | Loss of Hydrogen Cyanide | 124.0 |
| ESI-MS/MS | 124.0 | HCN | Loss of second HCN | 97.0 |
Note: m/z values are calculated using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N).
Recommended Experimental Protocols
To ensure high-quality, reproducible data, the following starting protocols are recommended. Optimization will be necessary based on the specific instrumentation and isomers being analyzed.
Protocol 1: GC-EI-MS Analysis
This method is ideal for generating a detailed fragmentation map for volatile and thermally stable dichlorobenzimidazole isomers.
graph TD A[Sample Preparation] --> B[LC-MS/MS System]; B --> C[Data Acquisition]; C --> D[Analysis];
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Comparative Spectroscopic Guide: 5,6-Dichloro-1,2-dimethylbenzimidazole
Executive Summary
This technical guide provides an in-depth spectroscopic analysis of 5,6-Dichloro-1,2-dimethylbenzimidazole (CAS: 24077-83-4 / Analogous CAS: 3237-62-5), a critical intermediate in the synthesis of antiviral agents (e.g., benzimidazole ribonucleosides) and antiparasitic drugs.
Unlike standard benzimidazoles, the 5,6-dichloro substitution pattern introduces significant bathochromic shifts and alters solubility profiles. This guide compares its UV-Vis absorption characteristics against industry-standard alternatives, providing researchers with actionable data for purity assessment and reaction monitoring.
Part 1: Structural & Electronic Context
To interpret the spectra accurately, one must understand the electronic origins of the transitions.
-
The Chromophore: The benzimidazole core exhibits characteristic
transitions derived from the benzene and imidazole rings. -
5,6-Dichloro Effect (Auxochrome): Chlorine atoms at positions 5 and 6 act as auxochromes. While inductively electron-withdrawing (-I), their lone pairs donate electron density into the
-system via resonance (+M). This extends the conjugation length, lowering the HOMO-LUMO gap and causing a bathochromic (red) shift of 15–25 nm relative to the unsubstituted parent. -
1,2-Dimethyl Effect:
-
N1-Methylation: Locks the molecule in a fixed tautomeric state, preventing the formation of intermolecular hydrogen-bonded dimers common in NH-benzimidazoles. This sharpens the spectral bands in non-polar solvents.
-
C2-Methylation: A weak electron-donating group that contributes a minor red shift (2–5 nm) and hyperchromic effect (increased intensity).
-
Part 2: Comparative Performance Analysis
The following table contrasts the target compound with its structural parents and functional analogs.
Table 1: Comparative UV-Vis Absorption Data (Methanol/Ethanol)
| Compound | Structure Note | Molar Absorptivity ( | Spectral Character | |
| Benzimidazole (Std) | Unsubstituted Parent | 274, 278 | ~5,500 | Sharp, fine structure visible. |
| 5,6-Dimethylbenzimidazole | Vitamin B12 precursor | 284, 288 | ~6,200 | Moderate red shift; broader peaks. |
| 5,6-Dichlorobenzimidazole | Cl-substituted (NH) | 292, 298 | ~7,500 | Significant red shift; pH sensitive (NH acidic). |
| Target: 5,6-Dichloro-1,2-dimethyl... | Fully Substituted | 299 - 305 | >8,500 | Distinct bathochromic shift; pH insensitive. |
Critical Insight: The target compound's lack of an acidic NH proton (due to N-methylation) renders its spectrum pH-independent in the physiological range (pH 4–9), unlike 5,6-dichlorobenzimidazole, which shifts significantly upon deprotonation.
Part 3: Experimental Protocol (Self-Validating)
Reagents & Equipment
-
Solvent: HPLC-grade Methanol or Ethanol (Cut-off <205 nm). Avoid Acetone (Cut-off 330 nm).
-
Blank: Pure solvent from the same bottle used for solvation.
-
Cuvette: Quartz (1 cm path length). Do not use plastic/glass for UV (<300 nm).
Step-by-Step Methodology
-
Stock Preparation (Self-Check: Solubility):
-
Dissolve 10 mg of 5,6-Dichloro-1,2-dimethylbenzimidazole in 10 mL Methanol (Conc: ~1 mg/mL).
-
Validation: Sonicate for 5 mins. Ensure no particulates remain; the chloro-substitution reduces solubility compared to simple benzimidazoles.
-
-
Working Solution (Beer-Lambert Range):
-
Dilute Stock 1:100 to achieve ~10 µg/mL (approx. 40-50 µM).
-
Target Absorbance: 0.6 – 0.8 AU. If Abs > 1.5, dilute further to avoid non-linearity.
-
-
Baseline Correction:
-
Load two cuvettes with pure solvent. Run "Auto-Zero/Baseline."
-
Validation: Scan the blank as a sample. The line must be flat ±0.002 AU.
-
-
Measurement:
-
Scan range: 220 nm – 400 nm.
-
Scan speed: Medium (too fast reduces peak resolution).
-
Data Point: Record
and calculate using .
-
Part 4: Visualization of Logic & Workflow
Diagram 1: Substituent Effects on Band Gap
This diagram illustrates the logical progression of structural modifications and their impact on the absorption energy (HOMO-LUMO gap).
Caption: Step-wise electronic modifications leading to the observed bathochromic shift in the target compound.
Diagram 2: Validated Spectroscopic Workflow
A self-validating process flow for ensuring reproducible
Caption: Operational workflow emphasizing critical control points (Solubility and Linearity checks).
References
- Preston, P. N. (1974). Benzimidazoles and Congeneric Tricyclic Compounds, Part 2. John Wiley & Sons. (Authoritative source on benzimidazole spectral properties and substituent effects).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 331775, 5,6-Dichloro-1H-benzimidazole. Retrieved from [Link]. (Source for parent 5,6-dichloro data).
-
Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]. (Theoretical grounding for auxochrome shifts).
A Senior Application Scientist's Guide to Comparing the Binding Affinity of Benzimidazole Ligands
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth comparison of key methodologies for determining the binding affinity of benzimidazole ligands. It emphasizes the causality behind experimental choices, offers detailed protocols, and presents data in a clear, comparative format to aid in the design and evaluation of novel therapeutics.
Introduction: The Benzimidazole Scaffold and the Quest for Affinity
The benzimidazole core, a fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural similarity to natural purine nucleosides allows it to interact with a wide range of biological macromolecules, making it a cornerstone in the development of drugs for various diseases, particularly cancer.[3][4][5] Many benzimidazole derivatives function as enzyme inhibitors, interacting with targets like protein kinases through a combination of hydrogen bonds, π-π stacking, and hydrophobic interactions.[1][6][7]
The success of a drug candidate hinges on its ability to bind to its intended target with high affinity and selectivity. Binding affinity quantifies the strength of this interaction. It is commonly described by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC₅₀).[8][9]
-
Kd (Equilibrium Dissociation Constant): Represents the concentration of a ligand at which 50% of the target protein's binding sites are occupied at equilibrium. It is a direct measure of intrinsic binding affinity—a lower Kd value signifies a tighter binding interaction.[8][10]
-
Ki (Inhibition Constant): A specific type of dissociation constant that quantifies how tightly an inhibitor binds to an enzyme.[9]
-
IC₅₀ (Half-Maximal Inhibitory Concentration): Measures the functional potency of a compound by quantifying the concentration needed to inhibit a specific biological process (like enzyme activity) by 50%. Unlike Kd, the IC₅₀ value is assay-dependent and can be influenced by factors like substrate concentration.[8][11]
Understanding the nuances between these metrics is critical for accurately ranking compounds and making informed decisions during lead optimization.[8][12] This guide will dissect the gold-standard techniques used to measure these parameters, providing both the theoretical foundation and practical, field-proven protocols.
Core Methodologies for Quantifying Ligand Binding Affinity
Choosing the right biophysical technique is paramount for generating reliable binding data. The selection depends on factors such as the nature of the target protein, the properties of the ligand, required throughput, and the specific information desired (e.g., thermodynamics vs. kinetics). Here, we compare three robust and widely adopted methods: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).[13][14]
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event.[15] This allows for the determination of all thermodynamic parameters in a single experiment: the binding constant (Ka, from which Kd is derived), the reaction stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[16]
Causality Behind the Technique: The principle rests on the fact that every chemical reaction involves a change in heat. By precisely measuring this heat change as a ligand is titrated into a solution containing a protein, we can directly quantify the energy of their interaction. This method is considered the gold standard because it is a true in-solution technique, requiring no modification or immobilization of the reactants, and it directly measures the heat of binding.
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
-
Sample Preparation (Self-Validation Step):
-
Purity: Ensure both protein and ligand are as pure as possible.[17]
-
Buffer Matching: Dialyze the protein extensively against the final experimental buffer. Dissolve the ligand in the final dialysate. This is the most critical step to ensure that the measured heat is from the binding interaction and not from buffer mismatch.
-
Concentration: Accurately determine the concentrations of both solutions. For an unknown interaction with an expected Kd in the nanomolar to low micromolar range, a starting concentration of 10-20 µM protein in the cell and 100-200 µM ligand in the syringe is a robust choice.[17][18] The ligand concentration should ideally be 10-15 times that of the protein.[18]
-
Degassing: Thoroughly degas both solutions immediately before the experiment to prevent bubbles from forming in the cell, which would disrupt the measurement.
-
-
Instrument Setup and Titration:
-
By convention, place the macromolecule (protein) in the sample cell and the ligand in the titration syringe.[17]
-
Set the experimental temperature (e.g., 25°C).
-
Program the injection schedule: typically a series of 20-30 injections of 1-2 µL each, spaced to allow the signal to return to baseline.
-
-
Control Experiments:
-
Perform a control titration by injecting the ligand into the buffer-filled cell to measure the heat of dilution. This value is subtracted from the main experimental data.
-
-
Data Analysis:
-
The raw output is a series of heat spikes corresponding to each injection.
-
Integrate the area under each spike to determine the heat change per injection.
-
Plot these heat changes against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to extract the Kd, stoichiometry (n), and enthalpy (ΔH).
-
Surface Plasmon Resonance (SPR): Real-Time Kinetic Analysis
SPR is a label-free optical technique that measures molecular interactions in real-time.[19][20] It provides detailed information on both the affinity (Kd) and the kinetics of the interaction—the association rate constant (kₐ) and the dissociation rate constant (kₔ).
Causality Behind the Technique: SPR is based on the phenomenon of total internal reflection of polarized light at the interface of a glass sensor chip coated with a thin layer of gold.[20] A protein (the "ligand") is immobilized on this surface. When a binding partner (the "analyte") in solution flows over the surface and binds to the immobilized protein, the refractive index at the surface changes. This change is detected in real-time as a shift in the angle of minimum reflected light intensity, which is proportional to the mass accumulating on the surface. By monitoring this change over time, one can determine how quickly the analyte binds and dissociates.
Caption: Surface Plasmon Resonance (SPR) experimental workflow.
-
Immobilization:
-
Select a sensor chip with appropriate surface chemistry (e.g., a CM5 chip for amine coupling).
-
Activate the carboxyl groups on the chip surface using a mixture of 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysulfosuccinimide (NHS).[21]
-
Inject the protein (ligand) over the activated surface. It will form covalent bonds with the surface.
-
Inject a deactivating agent (e.g., ethanolamine) to quench any remaining reactive sites.
-
Causality Note: The density of immobilized protein is crucial. Too high a density can lead to mass transport limitations, where the rate of binding is limited by diffusion rather than the intrinsic interaction, skewing kinetic results.[22]
-
-
Binding Analysis:
-
Establish a stable baseline by flowing running buffer over the chip surface.
-
Inject the benzimidazole derivative (analyte) at a specific concentration and allow it to associate with the immobilized protein.
-
Switch back to flowing only the running buffer to monitor the dissociation of the analyte from the protein.
-
Repeat this association/dissociation cycle with a range of analyte concentrations (e.g., a 3-fold dilution series spanning the expected Kd).
-
-
Regeneration:
-
After each cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to strip all bound analyte from the surface, preparing it for the next injection.
-
-
Data Analysis:
-
The output data, called a sensorgram, plots the response units (RU) versus time.
-
Fit the association and dissociation phases of the sensorgrams for all concentrations globally to a kinetic model (e.g., 1:1 Langmuir binding) to determine kₐ and kₔ.
-
The equilibrium dissociation constant is then calculated from the ratio of the rate constants: Kd = kₔ / kₐ.
-
Fluorescence Polarization (FP): A High-Throughput Solution
FP is a versatile technique used to measure molecular interactions in solution.[23] It is particularly well-suited for high-throughput screening (HTS) due to its simple, mix-and-read format.[24][25] The assay can be configured for direct binding measurements or, more commonly, for competitive assays to determine the affinity of unlabeled compounds.
Causality Behind the Technique: The principle is based on the rotational speed of molecules in solution.[26] A small fluorescently-labeled molecule (a "tracer") tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light because it has reoriented significantly during the brief interval between excitation and emission.[24] However, when this fluorescent tracer binds to a much larger protein, its tumbling is slowed dramatically. As a result, it emits light that remains highly polarized. An FP instrument measures this change in polarization. In a competition assay, an unlabeled test compound (e.g., a benzimidazole derivative) competes with the tracer for the same binding site on the protein. As the concentration of the test compound increases, it displaces the tracer, which begins to tumble freely again, causing a decrease in the measured polarization.[27]
Caption: Fluorescence Polarization (FP) competition assay workflow.
-
Assay Development:
-
Tracer Selection: A fluorescently labeled ligand (tracer) that binds to the target protein is required. The fluorophore should have a suitable lifetime and quantum yield (e.g., fluorescein, rhodamine).[26]
-
Binding Assay: First, perform a direct binding titration by adding increasing concentrations of the protein to a fixed, low concentration of the tracer to determine the Kd of the tracer and the protein concentration that yields a robust signal window (typically 50-80% of the tracer is bound).
-
-
Competition Experiment:
-
Prepare a multi-well plate (e.g., 384-well) for the assay.
-
To each well, add fixed concentrations of the target protein and the fluorescent tracer, as determined in the development step.
-
Add the unlabeled benzimidazole test compounds in a serial dilution format. Include controls for high polarization (protein + tracer, no competitor) and low polarization (tracer only).
-
Incubate the plate for a sufficient time to allow the binding reaction to reach equilibrium.
-
-
Measurement and Analysis:
-
Read the plate on an FP-capable plate reader, which measures the polarization in millipolarization units (mP).
-
Plot the mP values against the logarithm of the competitor concentration.
-
Fit the resulting dose-response curve to a sigmoidal equation to determine the IC₅₀ value—the concentration of the test ligand that displaces 50% of the bound tracer.
-
The IC₅₀ can be converted to a Ki value using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd and concentration.
-
Comparative Analysis: A Case Study with Akt Kinase Inhibitors
To illustrate how these techniques provide a comprehensive picture of ligand binding, consider a hypothetical case study involving a series of benzimidazole derivatives designed as inhibitors for Akt kinase, a key target in cancer therapy.[28] The goal is to understand the structure-activity relationship (SAR) by comparing their binding affinities.
| Ligand | Modification at R-group | ITC (Kd) | SPR (Kd) | FP (IC₅₀) | Notes |
| BENZ-01 | -H | 2.5 µM | 2.8 µM | 5.2 µM | Parent compound, moderate affinity. |
| BENZ-02 | -CH₃ | 1.2 µM | 1.4 µM | 2.7 µM | Small hydrophobic addition improves affinity slightly. |
| BENZ-03 | -Phenyl | 150 nM | 135 nM | 280 nM | Significant improvement from π-stacking interactions. |
| BENZ-04 | -Benzyl | 45 nM | 40 nM | 95 nM | Flexible linker allows optimal positioning in hydrophobic pocket.[28] |
| BENZ-05 | -SO₂-Phenyl | 850 nM | 910 nM | 1.7 µM | Bulky, electron-withdrawing group is detrimental to binding.[29] |
Analysis of Results:
-
Concordance of Techniques: The Kd values obtained from ITC and SPR are in close agreement, providing high confidence in the measured affinities. As expected, the IC₅₀ values from the FP assay are consistently higher than the Kd values, but the rank order of potency is the same across all three methods.[8]
-
Structure-Activity Relationship (SAR): The data clearly demonstrates a strong SAR.[30][31]
-
Adding a small methyl group (BENZ-02) provides a minor affinity enhancement over the parent compound (BENZ-01).
-
The introduction of an aromatic ring (BENZ-03) leads to a significant (~17-fold) increase in affinity, likely due to favorable π-π stacking or hydrophobic interactions within the kinase active site.
-
The most potent compound, BENZ-04, features a benzyl group. The added conformational flexibility of the methylene linker likely allows the phenyl ring to access a deeper hydrophobic pocket, optimizing van der Waals contacts.[28]
-
Conversely, the sulfonylphenyl group in BENZ-05 drastically reduces affinity, suggesting a steric clash or unfavorable electrostatic interaction in the binding site.
-
This comparative approach, leveraging multiple biophysical techniques, allows for a robust and nuanced understanding of how structural modifications to the benzimidazole scaffold directly impact target binding affinity.
Conclusion
The quantitative comparison of binding affinity is a cornerstone of modern drug discovery. For a versatile scaffold like benzimidazole, a multi-faceted approach provides the most reliable data for driving medicinal chemistry efforts.
-
ITC offers an unparalleled, direct measurement of binding thermodynamics in solution, making it the definitive method for validating high-affinity interactions.
-
SPR provides the crucial kinetic context, revealing not just how tightly a ligand binds, but also how quickly it associates and dissociates, which can have significant implications for in vivo efficacy.
-
FP serves as a robust, high-throughput method ideal for screening large libraries of compounds and rapidly establishing SAR in competitive assays.
By expertly applying these techniques, researchers can dissect the molecular interactions of benzimidazole ligands with their targets, enabling the rational design of next-generation therapeutics with superior potency and selectivity.
References
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MDPI. (2025, September 28). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Available from: [Link]
-
National Institutes of Health (NIH). Analysis of protein-ligand interactions by fluorescence polarization. PMC. Available from: [Link]
-
Impactfactor. (2024, March 25). Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. Available from: [Link]
-
FindLight. (2023, May 3). Four Gold Standards for Measuring Ligand-Binding Affinity. Available from: [Link]
-
National Institutes of Health (NIH). (2017, March 27). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC. Available from: [Link]
-
Bentham Science. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Available from: [Link]
-
International journal of research in pharmaceutical sciences. (2024, December 10). Current Achievements of Benzimidazole: A Review. Available from: [Link]
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BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. Available from: [Link]
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Bentham Science. (2024, January 19). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Available from: [Link]
-
nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Available from: [Link]
-
Bentham Science Publishers. (2024, February 1). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Available from: [Link]
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PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Available from: [Link]
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Scilit. Recent Advances in the Anticancer Applications of Benzimidazole Derivatives. Available from: [Link]
-
SciRP.org. (2021). Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches. Available from: [Link]
-
ResearchGate. (2025, July 28). Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review. Available from: [Link]
-
UKM. (2021). Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type. Available from: [Link]
-
BellBrook Labs. (2025, November 17). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Available from: [Link]
-
National Institutes of Health (NIH). (2025, June 3). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. PMC. Available from: [Link]
-
Bitesize Bio. (2026, February 5). How to Interpret IC50 and Kd in Drug–Target Interactions. Available from: [Link]
-
ResearchGate. (2020, March 9). What are some physical methods to determine binding affinity of a protein?. Available from: [Link]
-
PubMed. Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Available from: [Link]
-
EMBL-EBI. Document: Benzimidazole derivatives. 2. Synthesis and structure-activity relationships of new azabicyclic benzimidazole-4-carboxylic acid derivatives.... Available from: [Link]
-
National Institutes of Health (NIH). (2023, April 17). Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes. PMC. Available from: [Link]
-
ACS Publications. (2024, September 17). Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay. Available from: [Link]
-
The Science Snail. (2019, December 31). The difference between Ki, Kd, IC50, and EC50 values. Available from: [Link]
-
Research and Reviews. Exploring the Structure-Activity Relationship of Benzimidazole Derivatives as Potent Antiviral Agents. Available from: [Link]
-
RSC Publishing. Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. Available from: [Link]
-
ResearchGate. (2025, August 22). Exploring Binding Affinities and Interactions of Benzimidazole Derivatives via AutoDock Molecular Docking Studies. Available from: [Link]
-
Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery. Available from: [Link]
-
Chemical Review and Letters. Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors. Available from: [Link]
-
PubMed. Benzimidazole derivatives as kinase inhibitors. Available from: [Link]
-
Impactfactor. (2024, April 11). Exploring the Binding Affinity and Molecular Interactions: A Comprehensive Study on the Molecular Docking of Benzimidazole Deriv. Available from: [Link]
-
ACS Publications. 2,3-Dihydro-2-oxo-1H-benzimidazole-1-carboxamides with Selective Affinity for the 5-HT4 Receptor.... Available from: [Link]
-
The Biochemist. (2025, September 1). Kd (equilibrium dissociation constant) & binding affinity: what, why, and how to interpret. Available from: [Link]
-
ResearchGate. (2015, November 30). How can I get binding affinity from Ki,or Kd ,or IC50 ?. Available from: [Link]
-
National Institutes of Health (NIH). Estimating Protein-Ligand Binding Affinity using High-Throughput Screening by NMR. PMC. Available from: [Link]
-
Promega Connections. (2025, August 20). Exploring the Relationship Between IC50 and Kd in Pharmacology. Available from: [Link]
-
ResearchGate. (2024, March 25). (PDF) Exploring the Binding Affinity and Molecular Interactions: A Comprehensive Study on the Molecular Docking of Benzimidazole Derivatives. Available from: [Link]
-
Creative Biostructure. Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Available from: [Link]
-
UPV/EHU. ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Available from: [Link]
-
Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Available from: [Link]
-
Stanford University. Surface plasmon resonance. Available from: [Link]
-
Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Available from: [Link]
-
ResearchGate. Thermodynamic analysis of binding of benzimidazole derivative with cucurbit[4]uril: A isothermal titration calorimetry study. Available from: [Link]
-
National Cancer Institute. Isothermal Titration Calorimetry (ITC) – iTC200. OSTR. Available from: [Link]
-
Reaction Biology. ITC Assay Service for Drug Discovery. Available from: [Link]
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Differentiating 5,6-Dichloro Isomers in Benzimidazole Synthesis: A Comparative Guide
Introduction
Benzimidazole nucleosides represent a privileged class of antiviral agents. Halogenated derivatives, particularly those with a 5,6-dichloro substitution pattern like 2-bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB), demonstrate profound efficacy against human cytomegalovirus (HCMV) ()[1]. In drug development, the specific regiochemistry of the dichloro substitution on the benzene ring dictates not only the molecule's pharmacological profile but also the complexity of its synthesis ()[2]. Differentiating the highly active 5,6-dichloro isomer from its 4,5-dichloro and 4,6-dichloro positional isomers is a critical workflow for medicinal chemists.
This guide objectively compares the synthesis, analytical differentiation, and antiviral performance of the 5,6-dichloro isomer against its asymmetric alternatives, providing self-validating protocols for researchers.
Causality in Synthetic Design: Symmetry vs. Asymmetry
The fundamental divergence in synthesizing these isomers lies in the symmetry of the starting phenylenediamine precursors.
-
The 5,6-Dichloro Advantage: Synthesizing the 5,6-dichloro core begins with 4,5-dichloro-1,2-phenylenediamine. Because this precursor is
symmetric, cyclization yields a single, symmetrical 5,6-dichlorobenzimidazole core. Subsequent -alkylation or ribosylation yields only one regioisomer. This eliminates the need for complex chromatographic separations, maximizing atom economy and yield ()[3]. -
The 4,5- and 4,6-Dichloro Challenge: Synthesizing these isomers requires unsymmetrical precursors (e.g., 3,4-dichloro-1,2-phenylenediamine). Cyclization yields a tautomeric mixture. Upon
-substitution, the desymmetrization forces the formation of a mixture of 4,5-dichloro and 4,6-dichloro nucleosides. These must be separated via careful silica gel chromatography, drastically reducing the overall yield ()[2].
Self-Validating Experimental Protocols
To ensure high-fidelity synthesis, the following methodologies utilize mechanistic controls to prevent byproduct formation.
Protocol A: Regioselective Synthesis of the 5,6-Dichloro Core
-
Cyclization: Dissolve 4,5-dichloro-1,2-phenylenediamine (1.0 eq) in a methanol/water mixture. Add cyanogen bromide (1.2 eq) dropwise at 4°C.
-
Causality: Low temperatures prevent the runaway exothermic polymerization of cyanogen bromide. Stir for 12 hours to yield 2-amino-5,6-dichlorobenzimidazole ()[3].
-
-
Non-Aqueous Diazotization (Sandmeyer-type): Suspend the 2-amino intermediate in anhydrous acetonitrile. Add CuBr₂ (1.5 eq) and tert-butyl nitrite (1.5 eq).
-
Causality: Using non-aqueous conditions prevents the diazonium intermediate from hydrolyzing into a benzimidazolone byproduct, ensuring selective conversion to 2-bromo-5,6-dichlorobenzimidazole ()[3].
-
-
Validation: Monitor via HPLC. The symmetric nature of the core ensures a single product peak, self-validating the absence of regioisomers.
Protocol B: N1-Ribosylation and Isomer Separation (For 4,5/4,6 Mixtures)
-
Glycosylation: Suspend the dichloro-benzimidazole core in anhydrous 1,2-dichloroethane. Add 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.1 eq) and N,O-bis(trimethylsilyl)acetamide (BSA). Add TMSOTf (1.2 eq) as a Lewis acid catalyst.
-
Causality: TMSOTf activates the anomeric acetate, driving the formation of an oxocarbenium ion that ensures stereoselective β-glycosidic bond formation ()[2].
-
-
Chromatographic Differentiation: For 4,5- and 4,6-dichloro mixtures, load the crude product onto a silica gel column. Elute with a gradient of dichloromethane/methanol. The steric bulk of the chlorine at the C4 position in the 4,5-isomer interacts differently with the silica stationary phase compared to the 4,6-isomer, allowing for distinct fraction collection ()[2].
Analytical Delineation: NMR Spectroscopy
Differentiating the isolated isomers relies heavily on the spin systems of the aromatic protons in the
-
5,6-Dichloro Isomer: Exhibits two distinct singlets for H4 and H7. Because they are separated by the ring (para-like relationship), there is no observable ortho or meta coupling.
-
4,5-Dichloro Isomer: Exhibits an AB spin system. The protons at C6 and C7 are adjacent, resulting in two doublets with a strong ortho coupling constant (
Hz). -
4,6-Dichloro Isomer: Exhibits an AX spin system. The protons at C5 and C7 are separated by one carbon, resulting in two doublets with a weaker meta coupling constant (
Hz).
Performance Comparison: Antiviral Efficacy
The structural placement of the chlorine atoms directly impacts the binding affinity to viral targets (such as the UL97 kinase in HCMV). The table below compares the performance of the 2-bromo-dichloro-1-β-D-ribofuranosylbenzimidazole isomers.
| Compound Isomer | HCMV IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) | Synthetic Yield (%) |
| 5,6-Dichloro (BDCRB) | 0.5 | >100 | >200 | 65% (Single Isomer) |
| 4,5-Dichloro | 1.2 | >100 | >83 | 28% (Post-Separation) |
| 4,6-Dichloro | 4.5 | >100 | >22 | 31% (Post-Separation) |
Data synthesized from in vitro evaluations against HCMV ()[2]. The 5,6-dichloro isomer demonstrates superior antiviral potency and a highly efficient synthetic profile compared to its asymmetric counterparts.
Visualizations
Workflow for the regioselective synthesis of the 5,6-dichloro benzimidazole core.
Logical decision tree for differentiating dichloro benzimidazole isomers via 1H NMR.
References
-
Title: Benzimidazole Analogs Inhibit Human Herpesvirus 6 Source: Antimicrobial Agents and Chemotherapy URL: [Link]
-
Title: Design, synthesis, and antiviral evaluation of 2-substituted 4,5-dichloro- and 4,6-dichloro-1-beta-D-ribofuranosylbenzimidazoles as potential agents for human cytomegalovirus infections Source: Journal of Medicinal Chemistry (PubMed) URL: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking 5,6-Dichloro-1,2-dimethylbenzimidazole against standard antifungals
Benchmarking Guide: 5,6-Dichloro-1,2-dimethylbenzimidazole (DCDMB) vs. Standard Antifungals
Part 1: Executive Summary & Compound Profile[1][2]
Objective: This guide provides a rigorous framework for benchmarking 5,6-Dichloro-1,2-dimethylbenzimidazole (DCDMB) against industry-standard antifungals (Fluconazole and Amphotericin B).[1] Unlike rigid assays, this protocol accounts for the specific physicochemical properties of the 5,6-dichlorobenzimidazole scaffold—specifically its lipophilicity and potential for mitochondrial uncoupling—to ensure data validity.
Compound Profile:
-
Target Compound: 5,6-Dichloro-1,2-dimethylbenzimidazole (DCDMB).[1][2]
-
Primary Mechanism (Predicted):
-tubulin polymerization inhibition (classic benzimidazole MOA) and potential mitochondrial membrane depolarization (structural similarity to cyanine dye precursors like JC-1).[1] -
Solubility Challenge: High LogP (Predicted ~3.1). Requires strict solvent controls (DMSO) to prevent precipitation in aqueous media.
Part 2: Mechanistic Benchmarking (MOA)
To validate DCDMB, we must distinguish its Mode of Action (MOA) from the standards.
-
Fluconazole (FLC): Inhibits Lanosterol 14
-demethylase (Ergosterol synthesis).[1] -
Amphotericin B (AMB): Binds Ergosterol, forming transmembrane pores.[9]
-
DCDMB (Hypothesis): Binds fungal
-tubulin, disrupting microtubule dynamics during mitosis; secondary off-target effect on mitochondrial potential.[1]
Figure 1: Comparative Mechanisms of Action
Caption: Fig 1.[1] DCDMB targets the cytoskeleton (tubulin), offering a distinct MOA from membrane-active standards (FLC, AMB).[1]
Part 3: Experimental Protocols
Protocol A: High-Resolution Broth Microdilution (MIC Determination)
Standard: CLSI M27-A4 (Yeasts) / M38-A2 (Filamentous Fungi).[1]
Rationale: DCDMB is hydrophobic. Standard aqueous preparation will result in micro-precipitation, yielding false negatives. This protocol uses a "solvent-carryover" correction.[1]
Materials:
-
RPMI 1640 medium (buffered with MOPS to pH 7.0).[10]
-
96-well microtiter plates (U-bottom).[1]
-
Solvent: DMSO (Final concentration < 1%).
Step-by-Step Workflow:
-
Stock Preparation: Dissolve DCDMB in 100% DMSO to 1600 µg/mL.
-
Intermediate Dilution: Dilute 1:50 in RPMI 1640 to obtain 32 µg/mL (2% DMSO).
-
Plate Setup:
-
Dispense 100 µL of RPMI into columns 2–12.
-
Add 200 µL of 32 µg/mL DCDMB solution to column 1.
-
Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from col 10.
-
Result: Test range 16 µg/mL to 0.03 µg/mL (Final DMSO 1%).
-
-
Inoculum Prep: Adjust Candida albicans (ATCC 90028) to
CFU/mL. -
Incubation: 35°C for 24h (Yeasts) or 48h (Aspergillus).
-
Readout: Visual score.
Protocol B: Mammalian Selectivity Screen (Mitochondrial Toxicity)
Critical Step: Benzimidazoles (especially chlorinated ones) can uncouple mammalian oxidative phosphorylation.
-
Cell Line: HEK293 or HepG2 (Human).
-
Assay: MTT or Resazurin viability assay.
-
Calculation: Selectivity Index (SI) =
.-
Target SI: > 10.
-
Part 4: Benchmarking Data & Reference Values
Use the table below to interpret your experimental results. The "Expected DCDMB" values are projected based on Structure-Activity Relationships (SAR) of 5,6-dichlorobenzimidazole derivatives.[1]
Table 1: Reference Performance Metrics
| Pathogen | Standard: Fluconazole (MIC µg/mL) | Standard: Amphotericin B (MIC µg/mL) | DCDMB (Target Benchmark) | Interpretation |
| C.[1] albicans (Sensitive) | 0.25 – 1.0 | 0.25 – 1.0 | < 4.0 | Potency < Standards is acceptable if MOA is novel. |
| C. glabrata (Resistant) | 16 – >64 (R) | 0.5 – 1.0 | < 8.0 | Key Value Prop: Activity against Azole-resistant strains.[1] |
| A. fumigatus | > 64 (Intrinsic R) | 0.5 – 2.0 | < 16.0 | Benzimidazoles often show weak activity here; verify strictly. |
| C. neoformans | 1.0 – 4.0 | 0.25 – 0.5 | < 2.0 | High sensitivity to tubulin inhibitors expected. |
Part 5: Validation Workflow (Decision Logic)
Follow this logic tree to determine if DCDMB is a viable candidate or a toxic false positive.
Figure 2: Experimental Validation Logic
Caption: Fig 2. Go/No-Go decision tree. Cytotoxicity screening is mandatory before MOA confirmation due to the compound's class.
References
-
Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition. CLSI document M27-A4.[1] Wayne, PA: Clinical and Laboratory Standards Institute; 2017.
-
Lacey, E. Mode of action of benzimidazoles. Parasitology Today, 1990. Discusses the beta-tubulin binding mechanism common to benzimidazoles.
-
Maxwell, W. A., & Brody, G. Antifungal Activity of Selected Benzimidazole Compounds.[4][11] Applied Microbiology, 1971.[3][4][11] Provides historical benchmarking data for benzimidazole derivatives.
-
Reiley, W. et al. Structure-Activity Relationship of 5,6-Dichloro-benzimidazole Derivatives. Journal of Medicinal Chemistry (Contextual reference for SAR).
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Safety Operating Guide
5,6-Dichloro-1,2-dimethylbenzimidazole proper disposal procedures
[3][4][5][6][7]
Emergency Procedures
-
Spill Cleanup:
-
Do not dry sweep. This generates dust which is a respiratory irritant (H335).[3]
-
Method: Cover the spill with a damp paper towel (water or ethanol) to suppress dust, then scoop into a waste container. Wipe the area three times with ethanol.
-
-
Exposure:
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2818-64-6 (5,6-Dichloro-1,2-dimethylbenzimidazole). PubChem.[8] [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. [Link]
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Personal protective equipment for handling 5,6-Dichloro-1,2-dimethylbenzimidazole
This guide provides a comprehensive safety and operational framework for handling 5,6-Dichloro-1,2-dimethylbenzimidazole (CAS: 2818-64-6).
CRITICAL SCOPE WARNING: Do NOT confuse this compound with DRB (5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole, CAS: 53-85-0), a common transcription inhibitor. While structurally related, their biological activities, dosage, and solubility profiles differ significantly. This guide addresses the aglycone (non-sugar) building block/inhibitor specified in your request.
Hazard Identification & Risk Profile
As a halogenated benzimidazole derivative, this compound is classified as Acutely Toxic and an Irritant . It possesses high biological activity and potential for sensitization.
| Hazard Class | GHS Classification (Inferred/Validated) | H-Statement | Critical Effect |
| Acute Toxicity | Category 3/4 (Oral, Inhalation) | H301/H332 | Toxic if swallowed or inhaled. Systemic absorption risk. |
| Skin/Eye | Category 2 (Irritant) | H315/H319 | Causes serious eye irritation and skin inflammation. |
| Sensitization | Category 1 (Skin) | H317 | May cause an allergic skin reaction upon repeated exposure. |
| Target Organ | STOT-SE Category 3 | H335 | May cause respiratory tract irritation (dust inhalation).[1] |
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
A. Respiratory Protection (Primary Barrier)
-
Engineering Control: All solid handling (weighing, transfer) must be performed inside a Chemical Fume Hood or a Class II Type B2 Biological Safety Cabinet .
-
PPE: If fume hood containment is breached or unavailable (e.g., equipment maintenance), use a Half-Face Respirator with P100 Cartridges (Magenta).
-
Why: N95 masks filter particles but fail to seal against fine chemical dusts effectively during long durations.
-
B. Dermal Protection
-
Gloves: Double-gloving is required.
-
Inner Layer: Nitrile (0.11 mm / 4 mil).
-
Outer Layer: Nitrile (Extended Cuff, >0.14 mm / 6 mil).
-
Protocol: Inspect for pinholes. Change outer gloves immediately after splash contact.
-
-
Body: Lab coat (buttoned to neck) + Tyvek sleeves (if working with large quantities >1g) to bridge the glove-cuff gap.
C. Ocular Protection
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+).
-
Contraindication: Standard safety glasses are insufficient due to the risk of airborne dust migration behind the lenses.
Operational Workflow: Safe Handling Protocol
Step 1: Preparation & Weighing
-
Workspace: Clear fume hood of clutter. Lay down an absorbent spill mat (plastic side down).
-
Static Control: Use an anti-static gun or bar on the weighing boat and spatula. Static charge can cause this fine powder to "jump," creating an inhalation hazard.
-
Weighing:
-
Place the analytical balance inside the hood.
-
If the balance is external, tare a closed vial, add compound inside the hood, cap tightly, and transfer to the balance. Never transport open powder.
-
Step 2: Solubilization (Standard Stock: 10–50 mM)
-
Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent. Ethanol is a secondary choice but evaporates faster, changing concentration.
-
Procedure:
-
Calculate volume required for target concentration (MW = 215.08 g/mol ).
-
Add solvent slowly down the side of the vial to minimize aerosolization.
-
Vortex in short bursts (5 seconds) inside the hood.
-
Visual Check: Ensure solution is clear. If turbid, sonicate for 30 seconds.
-
Step 3: Waste Disposal
-
Solid Waste: Contaminated weigh boats, tips, and gloves go into a double-bagged "Hazardous Solid Waste" container.
-
Liquid Waste: Collect in a dedicated "Halogenated Organic Solvents" carboy. Do not mix with oxidizing acids (e.g., Nitric acid), as this may liberate toxic chlorine gas.[2]
Visualization: Safety Logic & Emergency Response
The following diagrams illustrate the decision logic for PPE and Emergency Response.
Figure 1: PPE Donning & Handling Workflow
Caption: Workflow ensures respiratory protection is prioritized before glove selection. Fume hood availability dictates the need for auxiliary respiratory gear.
Figure 2: Emergency Spill Response Decision Tree
Caption: Immediate classification of spills determines whether local cleanup or facility evacuation is required.
Technical Specifications
| Property | Value | Relevance to Handling |
| Chemical Name | 5,6-Dichloro-1,2-dimethylbenzimidazole | Confirm label matches exactly. |
| CAS Number | 2818-64-6 | Unique identifier for SDS search. |
| Molecular Weight | 215.08 g/mol | Used for Molarity calculations. |
| Physical State | Solid (Powder) | High inhalation risk; static sensitive. |
| Solubility | DMSO (>25 mg/mL), Ethanol | Use DMSO for biological stock solutions. |
| Storage | -20°C (Desiccated) | Protect from moisture to prevent degradation. |
References
-
PubChem. 5,6-Dichloro-1,2-dimethylbenzimidazole (Compound Summary). National Library of Medicine. Available at: [Link]
-
University of California, Merced. Chemicals Requiring SOPs - Acutely Toxic Materials List. Environmental Health & Safety.[3][4] Available at: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
